(R)-(+)-Pantoprazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPSEEYGBUAQFF-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142706-18-1 | |
| Record name | Pantoprazole, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142706181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PANTOPRAZOLE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUN42B3QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (R)-(+)-Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-(+)-Pantoprazole, the dextrorotatory enantiomer of the proton pump inhibitor pantoprazole. It details both the racemic and asymmetric synthesis routes, with a focus on a modified Sharpless asymmetric epoxidation protocol for the enantioselective preparation of the (R)-enantiomer. Furthermore, this guide outlines extensive characterization methodologies, including chromatographic and spectroscopic techniques, to ensure the identity, purity, and enantiomeric excess of the final compound. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of chiral active pharmaceutical ingredients.
Introduction
Pantoprazole is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] It is a chiral molecule, existing as a racemic mixture of two enantiomers, this compound and (S)-(-)-Pantoprazole. While the racemic mixture is clinically effective, studies have indicated that the individual enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles. This has led to increased interest in the synthesis and characterization of the pure enantiomers. This guide focuses specifically on the (R)-(+)-enantiomer of pantoprazole.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary strategies: the resolution of racemic pantoprazole or by asymmetric synthesis, which directly yields the desired enantiomer.
Racemic Synthesis of Pantoprazole
The foundational step for obtaining this compound via resolution is the synthesis of the racemic mixture. This is typically a two-step process involving the formation of a sulfide intermediate followed by oxidation.
Step 1: Synthesis of Pantoprazole Sulfide
The synthesis of the pantoprazole sulfide intermediate involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1][2][4]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g) in deionized water (1000 mL) containing sodium hydroxide (37 g). Stir the mixture at 25–30 °C until all solids have dissolved.[1]
-
In a separate vessel, prepare a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).[1]
-
Slowly add the solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the main reaction vessel over a period of 2-3 hours, maintaining the temperature at 25-30 °C.[1]
-
Continue stirring the reaction mixture for 5-6 hours. Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, cool the mixture to 15-20 °C.
-
Filter the precipitated solid, which is the pantoprazole sulfide, and wash the filter cake with water.[1]
Step 2: Oxidation of Pantoprazole Sulfide to Racemic Pantoprazole
The pantoprazole sulfide is then oxidized to the corresponding sulfoxide, yielding racemic pantoprazole.[1][3]
Experimental Protocol:
-
Suspend the wet cake of pantoprazole sulfide in deionized water.
-
Prepare a solution of sodium hydroxide in water and add it to the suspension.
-
Cool the mixture to 0–5 °C.
-
Slowly add a solution of sodium hypochlorite over 2–3 hours, maintaining the temperature between 0–5 °C.[1]
-
Stir the reaction for an additional 1-2 hours at 0-5 °C. Monitor the reaction by HPLC to confirm the conversion of the sulfide.
-
Quench any excess sodium hypochlorite by adding a 5% sodium metabisulfite solution.
-
Adjust the pH of the reaction mixture to 7.5–8.0 using 2M HCl.
-
Extract the racemic pantoprazole free base with dichloromethane (DCM).
-
Combine the organic layers and concentrate under vacuum to obtain the crude racemic pantoprazole.
Asymmetric Synthesis of this compound
The direct synthesis of this compound with high enantioselectivity can be achieved through the asymmetric oxidation of the pantoprazole sulfide intermediate. A modified Sharpless asymmetric epoxidation protocol using a chiral titanium complex is an effective method.
Experimental Protocol: Asymmetric Oxidation of Pantoprazole Sulfide
-
In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane.
-
Add (R,R)-diethyl tartrate (2.0 mmol).
-
Cool the solution to -20 °C.
-
Slowly add titanium (IV) isopropoxide (1.0 mmol) dropwise and stir for 5 minutes.
-
Add deionized water (1.0 mmol) and stir the mixture at -20 °C for 30-45 minutes to allow for the formation of the active chiral catalyst complex. The solution should appear as a clear, pale yellow.
-
To the pre-formed catalyst solution at -20 °C, add pantoprazole sulfide (1.0 mmol).
-
Slowly add cumyl hydroperoxide (1.2 mmol) dropwise over 10 minutes, ensuring the temperature remains below -18 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and stir for 1 hour. A white precipitate may form.
-
Filter the mixture through a pad of celite to remove titanium species.
-
Wash the filtrate with a saturated aqueous solution of Na₂SO₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Chiral Resolution of Racemic Pantoprazole
An alternative to asymmetric synthesis is the separation of the enantiomers from the racemic mixture using chiral chromatography.
Experimental Protocol: Chiral HPLC Resolution
-
Prepare a solution of racemic pantoprazole in the mobile phase.
-
Utilize a chiral stationary phase, such as a Chiralpak IE column.
-
Employ a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a chiral selector (e.g., sulfobutylether-β-cyclodextrin).[5]
-
Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector, typically at 290 nm.[5]
-
Collect the fraction corresponding to the this compound peak.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Data Presentation
Table 1: Chromatographic Conditions for Enantiomeric Purity Determination
| Parameter | HPLC Method 1 | LC-MS/MS Method |
| Column | Spherigel C18 (150 mm x 4.6 mm, 5 µm)[5] | Chiralpak IE[6][7] |
| Mobile Phase | Acetonitrile and 10 mM phosphate buffer (pH 2.5) containing 10 mM SBE-β-CD (15:85 v/v)[5] | 10 mM ammonium acetate in methanol:acetonitrile (1:1, v/v) and 20 mM ammonium acetate in water[8] |
| Flow Rate | 0.9 mL/min[5] | 500 µL/min[8] |
| Detection | UV at 290 nm[5] | MS/MS (MRM mode)[6][7] |
| Temperature | 20 °C[5] | Not specified |
| Injection Volume | 5 µL[5] | Not specified |
Table 2: Spectroscopic Data for Pantoprazole
| Technique | Data |
| ¹H NMR (Predicted) | Chemical shifts (ppm) are expected in the aromatic and methoxy regions. |
| ¹³C NMR | Chemical shifts for aromatic, methoxy, and other carbons are expected. |
| High-Resolution Mass Spectrometry (HRMS) | m/z for [M+H]⁺ expected around 384.0840.[9][10] |
| Specific Optical Rotation [α]D | A positive value is expected for the (R)-enantiomer. |
Experimental Protocols for Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
Protocol for Enantiomeric Excess (e.e.) Determination:
-
Prepare a standard solution of this compound and a solution of the synthesized sample in the mobile phase.
-
Set up the HPLC system according to the conditions outlined in Table 1 (HPLC Method 1).
-
Inject the standard and sample solutions.
-
Identify the peaks for the (R) and (S) enantiomers based on their retention times.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Protocol for Quantification and Confirmation:
-
Prepare plasma samples containing this compound by protein precipitation with methanol.[9][10]
-
Set up the LC-MS/MS system according to the conditions in Table 1 (LC-MS/MS Method).
-
Use multiple reaction monitoring (MRM) to detect the transition of the precursor ion to a specific product ion (e.g., m/z 384.1 → 200.0).[9][10]
-
This method provides high sensitivity and selectivity for quantification in biological matrices.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for Structural Elucidation:
-
Dissolve a sample of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals for the aromatic protons on the benzimidazole and pyridine rings, the methylene protons, the methoxy protons, and the proton of the difluoromethoxy group.
-
The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule.
3.2.4. Mass Spectrometry (MS)
Protocol for Molecular Weight and Fragmentation Analysis:
-
Introduce a sample of this compound into a high-resolution mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The exact mass of the protonated molecule [M+H]⁺ should be determined and compared to the theoretical mass.
-
Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can further confirm the structure of the molecule.
3.2.5. Optical Rotation
Protocol for Determining Specific Rotation:
-
Prepare a solution of the synthesized this compound of a known concentration in a specified solvent (e.g., methanol).
-
Use a polarimeter to measure the observed optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.
Experimental Workflow: Asymmetric Synthesis and Characterization
Caption: Workflow for the asymmetric synthesis and characterization of this compound.
Conclusion
This technical guide has provided detailed methodologies for the synthesis and characterization of this compound. Both racemic synthesis followed by chiral resolution and a direct asymmetric synthesis approach have been outlined, offering flexibility for researchers based on available resources and desired outcomes. The comprehensive characterization protocols, including chromatographic and spectroscopic methods, are crucial for ensuring the quality and purity of the final compound. The provided workflows and data tables serve as a practical resource for the successful synthesis and analysis of this important chiral pharmaceutical agent.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection. | Semantic Scholar [semanticscholar.org]
- 7. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Chiral LC-MS/MS Method Using Overlapping Injection Mode for the Determination of Pantoprazole Enantiomers in Human Plasma with Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (R)-(+)-Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of (R)-(+)-Pantoprazole, the dextrorotatory enantiomer of pantoprazole. This document collates key data, details experimental methodologies, and visualizes complex biological pathways to serve as a critical resource for professionals in the field of pharmacology and drug development.
Introduction to this compound
Pantoprazole, a proton pump inhibitor (PPI), is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: this compound and (S)-(-)-pantoprazole.[1] These enantiomers exhibit stereoselective pharmacokinetics, primarily due to differential metabolism by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19.[1][2][3] Understanding the specific properties of the (R)-(+)-enantiomer is crucial for optimizing therapeutic strategies and for the development of enantiopure drug products.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme, which leads to different metabolic phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).[1][4]
Absorption and Distribution
Following oral administration of the enteric-coated formulation, pantoprazole is rapidly absorbed.[5][6] The absolute bioavailability of racemic pantoprazole is approximately 77%.[5][7] Pantoprazole is highly bound (about 98%) to serum proteins, primarily albumin.[7][8]
Metabolism
Pantoprazole is extensively metabolized in the liver. The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[9] Another metabolic pathway is oxidation to pantoprazole sulfone, mediated by CYP3A4.[9]
The metabolism of pantoprazole is stereoselective. The (+)-enantiomer is more dependent on CYP2C19 activity for its metabolism compared to the (-)-enantiomer.[2] In individuals who are poor metabolizers of S-mephenytoin (a marker for CYP2C19 activity), the metabolism of (+)-pantoprazole is impaired to a greater extent than that of (-)-pantoprazole.[1][3] This leads to significant differences in the pharmacokinetic parameters between the two enantiomers in this population group.[1] In extensive metabolizers, the differences in plasma concentrations between the two enantiomers are negligible.[10]
Elimination
Metabolites of pantoprazole are primarily excreted in the urine (approximately 71%) with the remainder eliminated in the feces.[7] The elimination half-life of racemic pantoprazole is approximately 1.0 hour.[7] However, the pharmacodynamic effect is much longer due to the irreversible inhibition of the proton pump.[6][7]
Chiral Inversion
Studies in rats have shown significant chiral inversion of (+)-pantoprazole to (-)-pantoprazole after both intravenous and oral administration.[11] The area under the curve (AUC) of (-)-PAN after intravenous and oral dosing of (+)-PAN was 36.3% and 28.1%, respectively, of the total pantoprazole AUC.[11] In contrast, no significant conversion of (-)-pantoprazole to (+)-pantoprazole was observed.[11]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and (S)-(-)-Pantoprazole in different CYP2C19 metabolizer phenotypes.
Table 1: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Extensive vs. Poor Metabolizers of S-mephenytoin (40 mg oral dose of racemic pantoprazole) [1][3]
| Parameter | Enantiomer | Extensive Metabolizers (n=7) | Poor Metabolizers (n=7) |
| Cmax (μg/mL) | (+)-Pantoprazole | 1.34 ± 0.42 | 3.09 ± 0.61 |
| (-)-Pantoprazole | 1.43 ± 0.44 | 2.36 ± 0.44 | |
| AUC (μg·h/mL) | (+)-Pantoprazole | 2.37 ± 0.88 | 20.1 ± 6.2 |
| (-)-Pantoprazole | 2.90 ± 1.05 | 5.60 ± 1.54 | |
| t1/2 (h) | (+)-Pantoprazole | 1.01 ± 0.28 | 7.57 ± 2.65 |
| (-)-Pantoprazole | 1.12 ± 0.31 | 2.13 ± 0.58 | |
| CL/F (L/h) | (+)-Pantoprazole | 19.3 ± 7.2 | 2.2 ± 0.7 |
| (-)-Pantoprazole | 15.6 ± 5.6 | 7.9 ± 2.2 |
Table 2: Ratios of Pharmacokinetic Parameters ((+)/(-)) of Pantoprazole Enantiomers [1][3]
| Parameter Ratio | Extensive Metabolizers | Poor Metabolizers |
| Cmax | 0.94 | 1.31 |
| AUC | 0.82 | 3.59 |
| t1/2 | 0.90 | 3.55 |
Table 3: Pharmacokinetic Parameters of [13C]-Pantoprazole Enantiomers Based on CYP2C19 Genotype
| CYP2C19 Genotype | Enantiomer | AUC (0-∞) (ng·h/mL) |
| EM (*1/1 or 17, n=10) | (+)-[13C]-Pantoprazole | 1,234 ± 567 |
| (-)-[13C]-Pantoprazole | 1,845 ± 789 | |
| IM (*1/2 or 3, n=10) | (+)-[13C]-Pantoprazole | 2,234 ± 1,112 |
| (-)-[13C]-Pantoprazole | 2,901 ± 1,345 | |
| **PM (2/2, n=4) | (+)-[13C]-Pantoprazole | 12,456 ± 4,321 |
| (-)-[13C]-Pantoprazole | 3,654 ± 1,234 |
Pharmacodynamics of this compound
Mechanism of Action
Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide derivative.[12][13] This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (proton pump), irreversibly inhibiting its function.[14][15] This action blocks the final step in gastric acid secretion, leading to a profound and prolonged reduction in stomach acidity.[15]
Signaling Pathway for Gastric Acid Secretion and PPI Inhibition
The following diagram illustrates the signaling pathways involved in gastric acid secretion and the mechanism of action of proton pump inhibitors.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A representative experimental protocol for evaluating the enantioselective pharmacokinetics of pantoprazole in rats is outlined below, based on methodologies described in the literature.[16][17]
References
- 1. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Pharmacokinetics of Stable Isotope (+/−)-[13C]-Pantoprazole: Implications for a Rapid Screening Phenotype Test of CYP2C19 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Pantoprazole - Page 3 [medscape.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective chiral inversion of pantoprazole enantiomers after separate doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 14. droracle.ai [droracle.ai]
- 15. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(+)-Pantoprazole chemical structure and properties
An In-depth Technical Guide on (R)-(+)-Pantoprazole
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is the R-enantiomer of the proton pump inhibitor pantoprazole. The sulfoxide group in the pantoprazole molecule is a chiral center, leading to two stereoisomers.
| Identifier | Value | Reference |
| IUPAC Name | 6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | PubChem CID: 11181988 |
| SMILES | COC1=C(C(=NC=C1)C--INVALID-LINK--C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | PubChem CID: 11181988 |
| InChI Key | IQPSEEYGBUAQFF-AREMUKBSSA-N | PubChem CID: 11181988 |
Physicochemical Properties
The following table summarizes key physicochemical properties of pantoprazole. Data for the specific (R)-(+)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented as a close approximation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅F₂N₃O₄S | PubChem CID: 4679 |
| Molecular Weight | 383.37 g/mol | PubChem CID: 4679 |
| Melting Point | 139-140 °C (with decomposition) (for racemic mixture) | [1][2] |
| pKa | pKa1: 3.92 (pyridine); pKa2: 8.19 (benzimidazole) (for racemic mixture) | [2] |
| Solubility | Pantoprazole Sodium Sesquihydrate: Freely soluble in water, very slightly soluble in phosphate buffer (pH 7.4), and practically insoluble in n-hexane. | [2][3] |
| Appearance | White to off-white solid (for racemic mixture) | [2] |
Mechanism of Action: Proton Pump Inhibition
This compound is a prodrug that reduces gastric acid secretion by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system, also known as the proton pump.[3] The drug accumulates in the acidic canaliculi of gastric parietal cells, where it is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, inactivating the pump and thereby inhibiting the final step of gastric acid production.[4]
Experimental Protocols
General Synthesis of Racemic Pantoprazole
The synthesis of pantoprazole generally involves a two-step process: the formation of a thioether intermediate followed by its oxidation to the sulfoxide.[5]
Step 1: Synthesis of the Thioether Intermediate
-
Condensation Reaction: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is condensed with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.
-
Reaction Conditions: The reaction is typically carried out in the presence of an inorganic base (e.g., sodium hydroxide) in a suitable solvent.
-
Product: This reaction yields the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.
Step 2: Oxidation to Pantoprazole
-
Oxidation: The thioether intermediate is oxidized to form the sulfoxide, pantoprazole.
-
Oxidizing Agent: Various oxidizing agents can be used, such as sodium hypochlorite, hydrogen peroxide with a metal oxide catalyst, or peracids.[5] The choice of oxidizing agent and reaction conditions is critical to avoid over-oxidation to the corresponding sulfone impurity.
-
Purification: The resulting racemic pantoprazole is then purified using standard techniques such as crystallization.
Asymmetric synthesis to directly obtain this compound typically involves the use of a chiral catalyst or a chiral oxidizing agent during the oxidation step to stereoselectively form the R-enantiomer.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomers of pantoprazole can be resolved using chiral HPLC. The following is a representative methodology.
Objective: To separate and quantify this compound and (S)-(-)-Pantoprazole from a sample matrix.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel OJ-R (150 mm x 4.6 mm i.d., 5-µm particle size).[6] Alternative columns include Chirobiotic TAG or Chiralpak IE.[7][8]
-
Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate.[6] A gradient can be employed for optimal separation.
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at 290 nm.[6]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of racemic pantoprazole and the individual enantiomers (if available) in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.
-
Biological Samples (e.g., Serum): For pharmacokinetic studies, serum samples (e.g., 150 µL) can be mixed with an internal standard (e.g., phenacetin).[6] A direct injection onto the HPLC system may be possible with a column-switching device for sample cleanup.[6] Alternatively, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant can be performed.
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Record the chromatograms. The two enantiomers should appear as distinct peaks.
-
Identify the peaks corresponding to this compound and (S)-(-)-Pantoprazole based on the retention times of the individual enantiomer standards or by using techniques like HPLC-CD spectroscopy.[7]
-
Quantify the amount of each enantiomer by comparing the peak areas to the calibration curve.
Pharmacokinetic Properties
The pharmacokinetics of pantoprazole are stereoselective, primarily due to differences in metabolism by the cytochrome P450 system, particularly CYP2C19.[9]
| Parameter | This compound | (S)-(-)-Pantoprazole | Reference |
| Metabolism | Metabolized by CYP2C19 and CYP3A4. Metabolism is impaired to a greater extent in CYP2C19 poor metabolizers compared to the (S)-enantiomer. | Metabolized by CYP2C19 and CYP3A4. Generally cleared faster than the (R)-enantiomer in extensive metabolizers. | [9][10] |
| Elimination Half-life (t½) in Poor Metabolizers | ~3.55-fold longer than (S)-enantiomer | Shorter than (R)-enantiomer | [9] |
| Area Under the Curve (AUC) in Poor Metabolizers | ~3.59-fold greater than (S)-enantiomer | Lower than (R)-enantiomer | [9] |
| Protein Binding | Mean unbound fraction is slightly greater than the (S)-enantiomer. | Slightly lower unbound fraction compared to the (R)-enantiomer. | [11] |
Note: In extensive metabolizers of CYP2C19, the pharmacokinetic differences between the two enantiomers are less pronounced.[9] In rats, significant chiral inversion from the (+)-enantiomer to the (-)-enantiomer has been observed.[12]
References
- 1. Pantoprazole [chembk.com]
- 2. Pantoprazole [drugfuture.com]
- 3. saudijournals.com [saudijournals.com]
- 4. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective chiral inversion of pantoprazole enantiomers after separate doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-(+)-Pantoprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core methodologies for the enantioselective synthesis of (R)-(+)-Pantoprazole, a chirally pure proton pump inhibitor. This document provides a comprehensive overview of the synthetic pathway, focusing on the critical asymmetric sulfoxidation step. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the replication and optimization of this synthesis.
Introduction
Pantoprazole is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion. It contains a chiral sulfur atom and therefore exists as two enantiomers, this compound and (S)-(-)-Pantoprazole. While the racemic mixture is clinically effective, the use of a single enantiomer can offer therapeutic advantages. This guide focuses on the chemical synthesis of the (R)-(+)-enantiomer, a process of significant interest in pharmaceutical development.
The general synthetic strategy for pantoprazole involves two key stages: the synthesis of the thioether precursor followed by its oxidation to the sulfoxide. The enantioselectivity of the final product is determined in the oxidation step, which can be performed asymmetrically to favor the formation of the desired (R)-enantiomer.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process starting from commercially available precursors. The first step is a condensation reaction to form the prochiral thioether, followed by a highly selective asymmetric oxidation to introduce the chiral sulfoxide center.
Experimental Protocols
Step 1: Synthesis of 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Precursor)
This procedure outlines the formation of the key thioether intermediate through the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine.
Materials:
-
5-(difluoromethoxy)-2-mercapto-1H-benzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine
-
Isopropanol
-
Sodium hydroxide
-
Purified water
Procedure:
-
To a suitable reactor, add 920 mL of isopropanol, 92.1 g of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, and 95.8 g of 2-chloromethyl-3,4-dimethoxypyridine.[1]
-
Prepare a sodium hydroxide solution by dissolving 20.5 g of sodium hydroxide in 920 mL of pure water.[1]
-
Slowly add the sodium hydroxide solution dropwise to the reactor containing the mixture from step 1.
-
Stir the resulting reaction mixture for 2 hours at room temperature.[1]
-
Upon completion of the reaction, add 920 mL of pure water to the mixture and continue stirring for an additional hour.[1]
-
Collect the resulting solid product by filtration and dry it under vacuum to yield the target thioether compound.[1]
Quantitative Data for Thioether Synthesis:
| Parameter | Value | Reference |
| Yield | 87.8% | [1] |
| Melting Point | 94 °C | [1] |
Step 2: Enantioselective Oxidation to this compound
This protocol describes the asymmetric oxidation of the thioether precursor to this compound using a modified Kagan-Modena catalyst system.
Materials:
-
5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole
-
Toluene
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
Cumene hydroperoxide (CHP)
-
N,N-Diisopropylethylamine
Procedure:
-
In a reaction vessel, dissolve the thioether precursor in toluene.
-
Add (+)-Diethyl L-tartrate and titanium(IV) isopropoxide to the solution.
-
Heat the mixture to 60-80 °C and stir for 20 minutes to 1 hour to form the chiral catalyst complex.
-
Maintain the solution at 80 °C and continue stirring for an additional 0.5 to 2 hours.
-
Add N,N-diisopropylethylamine, stir, and then cool the mixture to a temperature between -10 °C and 0 °C.
-
Slowly add cumene hydroperoxide dropwise to the cooled solution.
-
After the addition is complete, maintain the temperature and continue stirring for up to 16 hours.
-
Upon reaction completion, perform a suitable workup involving extraction and purification to isolate the this compound.
Quantitative Data for Asymmetric Oxidation:
| Parameter | Expected Value | Reference (for similar compound) |
| Enantiomeric Excess (e.e.) | >90% | [2] |
| Yield | High | - |
| Specific Rotation [α]D | Positive value | - |
Key Process Visualizations
Thioether Formation Workflow
The following diagram illustrates the workflow for the synthesis of the thioether precursor.
Asymmetric Oxidation Logical Pathway
This diagram outlines the logical steps and key components involved in the enantioselective oxidation of the thioether to this compound.
Conclusion
The enantioselective synthesis of this compound is a critical process in the manufacturing of this important pharmaceutical agent. The key to achieving high enantiopurity lies in the careful execution of the asymmetric sulfoxidation step. The use of a chiral titanium complex, such as the one generated in situ from titanium(IV) isopropoxide and (+)-diethyl L-tartrate, provides a reliable method for directing the stereochemistry of the oxidation. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis. Further optimization of reaction conditions may be necessary to achieve the desired yield and enantiomeric excess on an industrial scale.
References
The Genesis of a Singular Solution: An In-depth Technical Guide to the Discovery and Development of (R)-(+)-Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the scientific journey behind the development of (R)-(+)-pantoprazole, the dextrorotatory enantiomer of the widely used proton pump inhibitor (PPI), pantoprazole. From the initial discovery of the racemic compound to the nuanced understanding of its stereoselective metabolism, this document provides a comprehensive overview of the rationale, experimental validation, and clinical significance of developing the single enantiomer.
From Racemate to Refinement: The Discovery of Pantoprazole and the Rationale for Enantiomeric Separation
Pantoprazole was first synthesized in 1985 by scientists at Byk Gulden, a German pharmaceutical company.[1][2] The drug discovery program, initiated in 1980, aimed to develop a potent inhibitor of the gastric H+/K+-ATPase, the final step in the pathway of acid secretion in the stomach.[1][2] Pantoprazole emerged as a promising candidate and was subsequently developed as a sodium salt, pantoprazole sodium sesquihydrate, due to its enhanced solubility and stability.[2] It received its first market approval in Germany in 1994.[1][2]
Pantoprazole, like other early proton pump inhibitors, was developed and marketed as a racemic mixture, containing equal amounts of the (R)-(+)- and (S)-(-)-enantiomers. However, subsequent research revealed that the two enantiomers exhibit stereoselective pharmacokinetics, primarily due to their differential metabolism by the cytochrome P450 enzyme system in the liver.[3]
The primary enzyme responsible for the metabolism of pantoprazole is CYP2C19.[2][4][5] Crucially, studies demonstrated that the metabolism of the (R)-(+)-enantiomer is more dependent on the activity of CYP2C19 than the (S)-(-)-enantiomer.[1][6] This enzymatic preference leads to significant inter-individual variability in the plasma concentrations of the enantiomers, particularly between individuals with different CYP2C19 genotypes (e.g., extensive metabolizers vs. poor metabolizers).[3] This variability can result in inconsistent therapeutic responses and a subset of patients who may not achieve optimal acid suppression with the standard racemic formulation. This pharmacokinetic unpredictability provided a strong rationale for the development of a single enantiomer, with the goal of offering a more consistent and potentially more effective treatment option.[7]
Unraveling the Metabolic Pathway: A Stereoselective Journey
The metabolism of pantoprazole is a key determinant of its pharmacokinetic profile. The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[4][5] An alternative pathway is oxidation by CYP3A4 to form pantoprazole sulfone.[4]
The stereoselectivity of CYP2C19 results in a more rapid clearance of the (R)-(+)-enantiomer in individuals with normal or rapid enzyme activity. In contrast, poor metabolizers exhibit a significantly reduced ability to clear the (R)-(+)-enantiomer, leading to higher plasma concentrations and prolonged exposure.[3][6]
Signaling Pathway of Pantoprazole Metabolism
Caption: Metabolic pathways of pantoprazole enantiomers.
Experimental Protocols: Isolating and Characterizing the Enantiomers
The development of this compound necessitated robust analytical methods to separate and quantify the individual enantiomers in biological matrices.
Chiral Separation Methodology
High-Performance Liquid Chromatography (HPLC) has been a primary technique for the enantioseparation of pantoprazole.
-
Objective: To resolve and quantify the (R)-(+)- and (S)-(-)-enantiomers of pantoprazole.
-
Stationary Phase: Chiral stationary phases, such as those based on cellulose derivatives (e.g., Chiralpak IE), are employed to create a chiral environment that allows for differential interaction with the enantiomers.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate solution with formic or acetic acid). The specific composition is optimized to achieve baseline separation.
-
Detection: Detection is commonly performed using mass spectrometry (LC-MS/MS), which provides high sensitivity and selectivity. Multiple reaction monitoring (MRM) is used to quantify the precursor-to-product ion transitions for each enantiomer and an internal standard.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove solid debris. The supernatant is then injected into the LC-MS/MS system.
Pharmacokinetic Studies in Animal Models
Preclinical pharmacokinetic studies in animal models, such as rats, were crucial for understanding the in vivo disposition of the individual enantiomers.
-
Objective: To determine the pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, clearance) of (R)-(+)- and (S)-(-)-pantoprazole following oral or intravenous administration.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: Racemic pantoprazole or the individual enantiomers are administered at a specific dose (e.g., 20 mg/kg orally).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via cannulation of a major blood vessel.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentrations of the pantoprazole enantiomers are determined using a validated chiral HPLC or LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies comparing the enantiomers of pantoprazole.
Table 1: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Rats Following Oral Administration of Racemic Pantoprazole (20 mg/kg)
| Parameter | (S)-(-)-Pantoprazole | This compound | Significance |
| AUC (Area Under the Curve) | Higher | Lower (1.5-fold lower than S-enantiomer) | p < 0.05 |
| t1/2 (Half-life) | Longer | Shorter | p < 0.01 |
| MRT (Mean Residence Time) | Longer | Shorter | p < 0.01 |
| ke (Elimination Rate Constant) | Lower | Higher | p < 0.05 |
Data synthesized from a study on the enantioselective pharmacokinetics in rats.[8]
Table 2: Intrinsic Clearance (CLint) of Pantoprazole Enantiomers in Rat Liver Microsomes
| Metabolic Pathway | (S)-(-)-Pantoprazole (mL/min/mg protein) | This compound (mL/min/mg protein) |
| 5'-O-demethylation | Lower (4-fold lower than R-enantiomer) | Higher |
| Sulfone formation | Higher | Lower |
| 6-hydroxylation | Higher | Lower |
| Total CLint | 3.06 | 4.82 |
Data from an in vitro metabolism study in rat liver microsomes.[8]
Table 3: Clinical Efficacy of S-Pantoprazole (20 mg) vs. Racemic Pantoprazole (40 mg) in GERD Patients
| Symptom Improvement | S-Pantoprazole (20 mg) | Racemic Pantoprazole (40 mg) | Significance |
| Heartburn (Day 28) | Higher proportion of patients with improvement | Lower proportion of patients with improvement | p = 0.01 |
| Acid Regurgitation (Day 14 & 28) | Higher proportion of patients with improvement | Lower proportion of patients with improvement | p = 0.004 |
| Bloating (Day 14 & 28) | Higher proportion of patients with improvement | Lower proportion of patients with improvement | p = 0.03 |
| Healing of Esophagitis | Equally effective | Equally effective | p = 1 |
| Healing of Gastric Erosions | Equally effective | Equally effective | p = 0.27 |
Results from a comparative clinical trial.[9][10]
Logical Workflow of this compound Development
The development of this compound followed a logical progression from the characterization of the racemate to the clinical evaluation of the single enantiomer.
Caption: Logical workflow for the development of this compound.
Conclusion
The development of this compound, and more notably its counterpart S-pantoprazole, exemplifies the principle of "chiral switching" in drug development, where a successful racemic drug is re-developed as a single enantiomer. The driving force behind this was the recognition of stereoselective pharmacokinetics, which could lead to variable clinical outcomes. By isolating the enantiomer with a more predictable metabolic profile, a therapeutic agent with potentially improved consistency and efficacy was developed. This in-depth guide has provided a technical overview of the key milestones, experimental methodologies, and quantitative data that underpinned the scientific journey of this compound's development, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. Stereoselective Pharmacokinetics of Stable Isotope (+/−)-[13C]-Pantoprazole: Implications for a Rapid Screening Phenotype Test of CYP2C19 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(R)-(+)-Pantoprazole: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (R)-(+)-Pantoprazole, a proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders. The document elucidates the mechanism of action, chemical properties, synthesis, and pharmacokinetics of this compound, with a particular focus on its stereoselective characteristics. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a summary of quantitative data in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacology and development.
Introduction
Pantoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump). It is a chiral molecule and is clinically available as a racemic mixture of its two enantiomers, this compound and (S)-(-)-Pantoprazole. Emerging research indicates that the individual enantiomers possess distinct pharmacokinetic and pharmacodynamic profiles, making the study of the single (R)-(+)-enantiomer a subject of significant interest in drug development. This guide focuses on the core scientific and technical aspects of this compound as a proton pump inhibitor.
Chemical Properties and Synthesis
This compound is chemically known as (R)-5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.
| Property | Value |
| IUPAC Name | 6-(difluoromethoxy)-2-[(R)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole |
| Molecular Formula | C₁₆H₁₅F₂N₃O₄S |
| Molecular Weight | 383.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water, very slightly soluble in phosphate buffer at pH 7.4, and practically insoluble in n-hexane[1] |
| Stability | pH-dependent; degradation increases with decreasing pH[1] |
Synthesis of this compound:
The synthesis of pantoprazole generally involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate. This intermediate is then oxidized to the sulfoxide, pantoprazole[2]. The enantioselective synthesis of this compound is a critical step to isolate the desired enantiomer and is typically achieved through chiral sulfoxidation.
Experimental Protocol: Enantioselective Synthesis of this compound
This protocol outlines a general method for the asymmetric oxidation of the thioether precursor to yield this compound.
Materials:
-
5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (thioether precursor)
-
Chiral titanium complex (e.g., prepared from Ti(O-i-Pr)₄ and a chiral ligand like (+)-diethyl L-tartrate)
-
Cumene hydroperoxide (CHP) or another suitable oxidizing agent
-
Organic solvent (e.g., dichloromethane, toluene)
-
Base (e.g., N,N-diisopropylethylamine)
Procedure:
-
Catalyst Preparation: Prepare the chiral titanium catalyst in situ by reacting titanium(IV) isopropoxide with a stoichiometric amount of the chiral ligand in an inert, dry organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Thioether Addition: Add the thioether precursor to the catalyst solution and stir for a specified period to ensure complex formation.
-
Oxidation: Cool the reaction mixture to a controlled temperature (e.g., -20°C to 0°C) to enhance enantioselectivity. Add the oxidizing agent (e.g., cumene hydroperoxide) dropwise to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium sulfite solution).
-
Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain enantiomerically enriched this compound.
-
Enantiomeric Purity Determination: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.
Mechanism of Action
This compound is a prodrug that requires activation in an acidic environment. It selectively accumulates in the acidic canaliculi of gastric parietal cells.
Signaling Pathway of Gastric Acid Secretion
Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. These signaling molecules bind to their respective receptors on the basolateral membrane of the parietal cell, leading to the activation of intracellular second messengers like cyclic AMP (cAMP) and Ca²⁺. This cascade of events ultimately results in the translocation and activation of the H+/K+ ATPase (proton pump) to the apical membrane, which then secretes H+ ions into the gastric lumen.
Inhibition of H+/K+ ATPase
References
- 1. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease. | Semantic Scholar [semanticscholar.org]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Purity of (R)-(+)-Pantoprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies related to the chiral purity of (R)-(+)-Pantoprazole. Pantoprazole, a proton pump inhibitor, is a chiral molecule due to a stereogenic center at the sulfur atom of the sulfoxide group. It exists as two enantiomers: this compound and (S)-(-)-Pantoprazole. While initially marketed as a racemate, the development of single-enantiomer formulations has become increasingly important due to stereoselective pharmacokinetics and pharmacodynamics. This guide delves into the analytical techniques for determining chiral purity, the pharmacokinetic differences between the enantiomers, and the metabolic pathways that underpin these differences.
Pharmacokinetic and Pharmacodynamic Differences
The two enantiomers of pantoprazole exhibit different pharmacokinetic profiles, primarily due to stereoselective metabolism by cytochrome P450 enzymes.[1][2] This leads to variations in plasma concentrations and overall drug exposure.
In a study involving extensive and poor metabolizers of S-mephenytoin, it was observed that in extensive metabolizers, the serum concentrations of (-)-pantoprazole were slightly higher than those of (+)-pantoprazole.[3] However, in poor metabolizers, significant differences were noted, with the metabolism of (+)-pantoprazole being more significantly impaired than that of (-)-pantoprazole.[3] This results in a stereoselective disposition of pantoprazole in these individuals.[3]
Animal studies have suggested that S-pantoprazole is more potent and effective than the racemate in inhibiting gastric lesions.[4] In clinical settings, 20 mg of S-pantoprazole has been shown to be more effective than 40 mg of racemic pantoprazole in improving symptoms of gastroesophageal reflux disease (GERD), such as heartburn, acid regurgitation, and bloating.[4]
Table 1: Comparative Pharmacokinetic Parameters of Pantoprazole Enantiomers in Different Metabolizer Types
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |
| (+)/(-) AUC Ratio | 0.58 - 0.89 | 2.65 - 3.45 | [3] |
| (+)/(-) Half-life Ratio | 0.62 - 0.88 | 2.67 - 3.77 | [3] |
| Mean (+)/(-) Cmax Ratio | 0.94 | 1.31 | [5] |
| Mean (+)/(-) AUC (0-inf) Ratio | 0.82 | 3.59 | [5] |
| Mean (+)/(-) Elimination Half-life Ratio | 0.90 | 3.55 | [5] |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.
Metabolic Pathways
The stereoselective metabolism of pantoprazole is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic pathway is demethylation by CYP2C19, followed by sulfation.[6] Another pathway involves oxidation by CYP3A4 to form pantoprazole sulfone.[6]
The enantioselective pharmacokinetics are attributed to differences in how each enantiomer is metabolized through these pathways.[1][2] Studies in rats have shown that the intrinsic clearance for the formation of the 5'-O-demethyl metabolite is significantly lower for S-pantoprazole compared to R-pantoprazole.[1] Conversely, the intrinsic clearance for the formation of sulfone and 6-hydroxy metabolites is higher for S-pantoprazole.[1] The metabolism of (+)-pantoprazole is more significantly impaired in poor metabolizers of CYP2C19, indicating a greater reliance on this pathway for its clearance.[5]
dot
Caption: Metabolic pathways of pantoprazole enantiomers.
Experimental Protocols for Chiral Purity Analysis
The determination of the chiral purity of this compound is crucial for quality control and regulatory compliance. Several analytical techniques have been developed for the enantioselective separation of pantoprazole, with High-Performance Liquid Chromatography (HPLC) being the most common. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also effective methods.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for separating pantoprazole enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation.
Table 2: HPLC Methods for Chiral Separation of Pantoprazole
| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Chiralcel OJ-R (Reversed-phase) | Acetonitrile / 50 mM Sodium Perchlorate (25:75 v/v) | 0.5 mL/min | UV at 290 nm | [7] |
| Chiralpak IE | 10 mM Ammonium Acetate (0.1% Acetic Acid) / Acetonitrile (28:72 v/v) | - | LC-MS/MS | [8][9] |
| Kromasil CHI-TBB (Normal-phase) | Hexane / Isopropanol / Acetic Acid (95:5:0.1 v/v/v) | 2.0 mL/min | - | [10][11] |
| Spherigel C18 (with Chiral Additive) | Acetonitrile / 10 mM Phosphate Buffer (pH 2.5) with 10 mM SBE-β-CD (15:85 v/v) | 0.9 mL/min | UV at 290 nm | [12] |
| Cellulose 3,5-dimethyl phenyl carbamate (OD-RH) | Water / Acetonitrile | 0.6 - 1.0 mL/min | UV at 292 nm | [13] |
| Chirobiotic TAG | Methanol / 20 mM Ammonium Acetate (60:40 v/v) | 0.6 mL/min | - | [14] |
dot
Caption: Workflow for chiral HPLC analysis of pantoprazole.
Supercritical Fluid Chromatography (SFC)
SFC is an alternative to HPLC that offers advantages such as faster analysis times and reduced organic solvent consumption.[15] It has been successfully applied to the semipreparative chiral separation of pantoprazole.[16] In one study, SFC provided better resolution and significantly shorter analysis times compared to HPLC for a series of proton pump inhibitors, including pantoprazole, on a Chiralpak AD-H column.[17]
Table 3: SFC Method for Semipreparative Chiral Separation of Pantoprazole
| Parameter | Value | Reference |
| Production Rate (R-enantiomer) | 0.122 mg/min (for >99.9% purity) | [16] |
| Production Rate (S-enantiomer) | 0.062 mg/min (for >99.9% purity) | [16] |
Capillary Electrophoresis (CE)
CE is another powerful technique for the chiral separation of pantoprazole. It utilizes a chiral selector in the background electrolyte to achieve enantiomeric resolution. Bovine serum albumin (BSA) and various cyclodextrins have been used as effective chiral selectors.[18][19]
Table 4: CE Methods for Chiral Separation of Pantoprazole
| Chiral Selector | Buffer System | pH | Reference |
| Bovine Serum Albumin (BSA) | - | 7.4 (optimum) | [18] |
| Sulfobutyl ether-β-CD | Phosphate buffer | 7.0 | [19][20] |
Conclusion
The chiral purity of this compound is a critical attribute that influences its clinical efficacy and safety. The stereoselective pharmacokinetics, driven by differential metabolism through CYP2C19 and CYP3A4, underscore the importance of administering the single enantiomer. A range of robust analytical methods, particularly chiral HPLC, are available for the accurate determination of enantiomeric purity. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working with this important proton pump inhibitor. The continued development and application of these analytical techniques are essential for ensuring the quality and consistency of this compound formulations.
References
- 1. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection. | Semantic Scholar [semanticscholar.org]
- 10. [Direct enantiomeric separation of pantoprazole sodium by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium - Google Patents [patents.google.com]
- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fagg.be [fagg.be]
- 18. Chiral resolution of pantoprazole sodium and related sulfoxides by complex formation with bovine serum albumin in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoselective Metabolism of (R)-(+)-Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole, a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Administered as a racemic mixture of its two enantiomers, (R)-(+)-pantoprazole and (S)-(-)-pantoprazole, its therapeutic efficacy and pharmacokinetic profile are significantly influenced by stereoselective metabolism. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic processes, and analytical methodologies pertinent to the stereoselective disposition of this compound. A critical aspect of its metabolism is the polymorphic nature of the primary metabolizing enzyme, cytochrome P450 2C19 (CYP2C19), which leads to considerable inter-individual variability in drug exposure and response.
Core Concepts of Pantoprazole Metabolism
Pantoprazole is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with subsequent conjugation reactions. The main metabolic pathways are demethylation, primarily mediated by CYP2C19, and oxidation to the sulfone metabolite, catalyzed by CYP3A4.[1][2][3] These initial metabolic steps are followed by sulfation.[1][2] The metabolites of pantoprazole are considered to have no significant pharmacological activity.[1][4]
The stereoselectivity of pantoprazole's metabolism is most pronounced in the context of CYP2C19 activity. Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, most notably extensive metabolizers (EMs) and poor metabolizers (PMs).[5][6][7] This genetic polymorphism is a major determinant of the pharmacokinetic variability observed with pantoprazole enantiomers.[5][6][7]
Metabolic Pathways of Pantoprazole
The metabolic fate of this compound and (S)-(-)-pantoprazole is depicted in the following pathway diagram. The key enzymatic transformations include demethylation at the pyridine ring by CYP2C19 and oxidation of the sulfoxide to a sulfone by CYP3A4.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic Differences between Pantoprazole Enantiomers in Rats (2005) | Zhi-yong Xie | 36 Citations [scispace.com]
- 3. ClinPGx [clinpgx.org]
- 4. Enantiomeric determination of pantoprazole in human plasma by multidimensional high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(+)-Pantoprazole: An In-Depth Technical Guide to its Solubility and Stability Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (R)-(+)-Pantoprazole. Due to a notable lack of publicly available data specific to the R-enantiomer, this guide primarily details the characteristics of racemic pantoprazole and its common pharmaceutical form, pantoprazole sodium sesquihydrate. This information serves as a critical resource for researchers and professionals in drug development, offering foundational data, detailed experimental methodologies, and an understanding of the molecule's degradation pathways. The guide also highlights the potential for stereoselective differences in physicochemical properties, underscoring the importance of specific investigation for the single enantiomer.
Introduction to this compound
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells. It is a substituted benzimidazole and a chiral sulfoxide, existing as a racemic mixture of two enantiomers: this compound and (S)-(-)-Pantoprazole. While the racemic mixture is widely used, there is growing interest in the development of single-enantiomer drugs, as they can offer improved pharmacokinetic profiles and therapeutic advantages.[1] Understanding the specific solubility and stability of the (R)-(+)-enantiomer is therefore crucial for the development of stereochemically pure drug products.
Solubility Profile
Table 1: Solubility of Racemic Pantoprazole Sodium Sesquihydrate in Various Solvents
| Solvent | Solubility (mg/mL) | Classification | Reference |
| Water | 18.781 ± 0.436 | Very Soluble | [2][3] |
| Methanol | 12.377 ± 0.909 | Very Soluble | [2][3] |
| Ethanol | 7.864 ± 0.436 | Freely Soluble | [2][3] |
| Acetone | 4.604 ± 0.667 | Soluble | [2][3] |
| Chloroform | 3.095 ± 0.454 | Soluble | [2][3] |
| Phosphate Buffer pH 6.8 | 0.490 ± 0.006 | Sparingly Soluble | [2][3] |
| Simulated Gastric Fluid (SGF) | 1.483 ± 0.066 | Slightly Soluble | [2][3] |
Note: Solubility classifications are based on USP definitions. It is important to note that the magnesium salt of (S)-(-)-pantoprazole has been reported to have different solubility characteristics compared to the racemic pantoprazole magnesium dihydrate, suggesting that the solubility of this compound may also differ from the racemate.
Stability Profile
The stability of pantoprazole is highly dependent on pH, temperature, and light exposure. As a benzimidazole derivative, it is inherently unstable in acidic conditions.[4] Forced degradation studies on racemic pantoprazole have identified its susceptibility to acid hydrolysis, oxidation, and photolysis.[5][6]
Table 2: Stability of Racemic Pantoprazole Under Various Stress Conditions
| Condition | Observation | Reference |
| Acidic (0.1 M HCl) | Rapid degradation, often with a color change to yellow.[4] | [2][4] |
| Alkaline (0.1 M NaOH) | Relatively stable.[5][6] | [5][6] |
| Oxidative (e.g., H₂O₂) | Degradation occurs, with the formation of sulfone and N-oxide impurities.[5][7] | [5][7] |
| Thermal (Dry Heat) | Generally stable.[5][6] | [5][6] |
| Photolytic (UV Light) | Degradation observed in both solid and solution states.[7] | [7] |
In aqueous solutions, the rate of degradation of pantoprazole increases with decreasing pH.[8] While specific stability data for the (R)-(+)-enantiomer is not available, studies on rats have shown that after administration of (+)-pantoprazole, significant chiral inversion to (-)-pantoprazole occurs, suggesting potential stereoselective stability in vivo.
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[9][10]
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask. The presence of undissolved solid is essential.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).[11]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during the analysis.
Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products over time.[5][6]
Protocol:
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[12]
-
Chromatographic System:
-
Column: A C18 column is commonly used for pantoprazole analysis.
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation of the parent drug and its degradation products.
-
Detector: UV detection at a wavelength of approximately 290 nm is suitable for pantoprazole.[3]
-
-
Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[13]
-
Stability Study:
-
Store samples of this compound under defined storage conditions (e.g., specific temperature and humidity).
-
At predetermined time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and identify and quantify any degradation products.
-
Mechanism of Action and Degradation Pathway
The therapeutic effect of pantoprazole is initiated by its accumulation in the acidic canaliculi of parietal cells. In this acidic environment, it undergoes a conversion to its active form, a cyclic sulfenamide.[4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the proton pump and a reduction in gastric acid secretion.[4]
The degradation of pantoprazole under acidic conditions follows a pathway that is initiated by protonation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpba.in [ijpba.in]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. akjournals.com [akjournals.com]
- 8. Pantoprazole Sodium | 138786-67-1 [chemicalbook.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. bioassaysys.com [bioassaysys.com]
- 11. quora.com [quora.com]
- 12. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Methodological & Application
Application Note: Chiral Separation of Pantoprazole Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the effective enantiomeric separation of (R)-(+)-Pantoprazole and (S)-(-)-Pantoprazole. Pantoprazole, a widely used proton pump inhibitor, is a chiral molecule, and the analysis of its enantiomeric purity is crucial for pharmaceutical development and quality control. This document provides comprehensive protocols for both normal-phase and reversed-phase chiral HPLC, summarizing key chromatographic parameters and performance data. The presented methods are suitable for researchers, scientists, and drug development professionals requiring robust and reliable enantioselective analysis of Pantoprazole.
Introduction
Pantoprazole is a substituted benzimidazole that effectively reduces gastric acid secretion by inhibiting the H+/K+-ATPase proton pump in gastric parietal cells. It contains a chiral sulfoxide center, existing as two enantiomers: this compound and (S)-(-)-Pantoprazole. Although initially marketed as a racemate, the development of the single enantiomer drug, (S)-Pantoprazole (Esomeprazole), highlighted the stereoselective pharmacokinetics and metabolism of these compounds. Consequently, accurate and precise analytical methods for the separation and quantification of Pantoprazole enantiomers are essential. This note describes several HPLC methods employing different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers.
Experimental Protocols
Method 1: Reversed-Phase HPLC with a Cellulose-Based Chiral Stationary Phase
This method is adapted for the direct determination of Pantoprazole enantiomers in various matrices, including human serum.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel OJ-R (150 mm × 4.6 mm i.d., 5-μm particle size)[1]
-
Guard Column: LiChroCART 4-4 LiChrospher 100 RP-18 (5 µm)
-
Data acquisition and processing software
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Sodium Perchlorate (NaClO₄)
-
Milli-Q or HPLC grade water
-
Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate solution (e.g., 25:75 v/v)[1]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 50 mM Sodium Perchlorate (25:75 v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 290 nm[1]
-
Injection Volume: 5 µL[2]
Sample Preparation:
-
Dissolve the Pantoprazole reference standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the Chiralcel OJ-R column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the HPLC system.
-
Monitor the separation at 290 nm.
-
Identify the enantiomer peaks based on their retention times.
Method 2: Normal-Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase
This method provides an alternative approach using a normal-phase mobile phase system.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Kromasil CHI-TBB[3]
-
Data acquisition and processing software
Reagents and Solutions:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetic Acid (glacial)
-
Mobile Phase: Hexane-isopropanol-acetic acid mixture (95:5:0.1, v/v/v)[3][4]
Chromatographic Conditions:
-
Mobile Phase: Hexane-isopropanol-acetic acid (95:5:0.1, v/v/v)[3][4]
-
Detection Wavelength: 290 nm[2]
-
Injection Volume: 5 µL[2]
Sample Preparation:
-
Dissolve the Pantoprazole reference standard or sample in the mobile phase to a desired concentration.
-
Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.
Procedure:
-
Equilibrate the Kromasil CHI-TBB column with the mobile phase until a stable baseline is observed.
-
Inject the sample.
-
Record the chromatogram and determine the retention times for each enantiomer.
Method 3: Reversed-Phase HPLC with a Teicoplanin Aglycone Stationary Phase
This method utilizes a macrocyclic glycopeptide-based CSP for enantioseparation.
Instrumentation and Consumables:
-
HPLC system with a UV detector and column thermostatting
-
Chiral Stationary Phase: Chirobiotic TAG[5]
-
Data acquisition and processing software
Reagents and Solutions:
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Milli-Q or HPLC grade water
-
Mobile Phase: Methanol/20mM ammonium acetate (60:40 v/v)[5]
Chromatographic Conditions:
-
Mobile Phase: Methanol/20mM ammonium acetate (60:40 v/v)[5]
-
Flow Rate: 0.6 mL/min[5]
-
Column Temperature: 10 °C[5]
-
Detection Wavelength: 290 nm[2]
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare the sample by dissolving it in the mobile phase.
-
Filter the sample solution using a 0.45 µm filter.
Procedure:
-
Set the column temperature to 10°C and equilibrate the Chirobiotic TAG column with the mobile phase.
-
Inject the prepared sample.
-
Monitor the elution profile at 290 nm. The S-isomer is expected to elute before the R-isomer with this method.[5]
Data Presentation
The following tables summarize the chromatographic parameters for the different HPLC methods for the enantiomeric separation of Pantoprazole.
Table 1: Summary of Reversed-Phase HPLC Methods
| Parameter | Method 1 | Method 3 |
| Chiral Stationary Phase | Chiralcel OJ-R[1] | Chirobiotic TAG[5] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm[1] | Not Specified |
| Mobile Phase | Acetonitrile / 50 mM NaClO₄ (25:75 v/v)[1] | Methanol / 20mM Ammonium Acetate (60:40 v/v)[5] |
| Flow Rate | 0.5 mL/min[1] | 0.6 mL/min[5] |
| Temperature | Ambient | 10 °C[5] |
| Detection Wavelength | 290 nm[1] | Not Specified (typically 290 nm) |
| Resolution (Rs) | Baseline separation achieved[1] | 1.91 ± 0.03[5] |
Table 2: Summary of Normal-Phase HPLC Method
| Parameter | Method 2 |
| Chiral Stationary Phase | Kromasil CHI-TBB[3] |
| Column Dimensions | Not Specified |
| Mobile Phase | Hexane / Isopropanol / Acetic Acid (95:5:0.1, v/v/v)[3][4] |
| Flow Rate | 2.0 mL/min[3][4] |
| Temperature | 25 °C[3][4] |
| Detection Wavelength | Not Specified (typically 290 nm) |
| Resolution (Rs) | Baseline separation achieved[3] |
Table 3: Method Validation Parameters (Example using Chiral Mobile Phase Additive)
| Parameter | Result |
| Linearity Range (R-(+)-Pantoprazole) | 0.5 - 6.0 µg/mL[2] |
| Correlation Coefficient (r²) | >0.999[2] |
| Limit of Detection (LOD) | 0.2 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL[2] |
| Recovery | 92.1% - 101.2%[2] |
Note: This validation data is from a method using sulfobutylether-beta-cyclodextrin as a chiral mobile phase additive with a standard C18 column.[2]
Visualization of Experimental Workflow
Caption: Workflow for the HPLC enantiomeric separation of Pantoprazole.
Conclusion
The HPLC methods described in this application note provide reliable and robust approaches for the enantiomeric separation of this compound. The choice between normal-phase and reversed-phase chromatography will depend on the available instrumentation, laboratory preferences, and the specific requirements of the analysis. By selecting the appropriate chiral stationary phase and optimizing the mobile phase composition, baseline separation and accurate quantification of Pantoprazole enantiomers can be readily achieved. These methods are suitable for quality control, stability studies, and pharmacokinetic analysis in the pharmaceutical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive [pubmed.ncbi.nlm.nih.gov]
- 3. [Direct enantiomeric separation of pantoprazole sodium by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Application Notes and Protocols for (R)-(+)-Pantoprazole Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Pantoprazole, the dextrorotatory enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. Like other PPIs, it acts by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells. These application notes provide detailed protocols for the administration of this compound in various animal models for preclinical research, including pharmacokinetic, pharmacodynamic, and efficacy studies.
Mechanism of Action: Proton Pump Inhibition
This compound is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, is converted to its active form, a sulfenamide derivative. This active form then forms a covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase, rendering the enzyme inactive.[1] This inhibition is the final step in the pathway of gastric acid secretion, leading to a profound and prolonged reduction of both basal and stimulated acid output.[1][2][3]
The signaling cascade for gastric acid secretion in parietal cells is initiated by secretagogues such as histamine, gastrin, and acetylcholine.[1][3] Histamine, binding to the H2 receptor, activates a G-protein-coupled pathway that increases intracellular cyclic AMP (cAMP).[2] Gastrin and acetylcholine stimulate an increase in intracellular calcium. Both cAMP and calcium signaling pathways ultimately lead to the translocation and activation of H+/K+-ATPase at the apical membrane of the parietal cell. This compound's action directly targets this final common pathway of acid secretion.
Data Presentation
Pharmacokinetic Parameters of Pantoprazole Enantiomers in Rats
| Parameter | (S)-Pantoprazole | (R)-Pantoprazole |
| Dose (oral) | 20 mg/kg (racemic) | 20 mg/kg (racemic) |
| AUC (µg·h/mL) | 1.5 times greater than (R)-enantiomer | - |
| t1/2 (h) | Significantly longer than (R)-enantiomer | - |
| Mean Residence Time (h) | Significantly longer than (R)-enantiomer | - |
| Unbound Fraction | Slightly lower than (R)-enantiomer | Slightly greater than (S)-enantiomer |
| Intrinsic Clearance (CLint) of 5'-O-demethyl metabolite | 4-fold lower than (R)-enantiomer | - |
| Sum of CLint for all three metabolites (mL/min/mg protein) | 3.06 | 4.82 |
| Data from a study administering racemic pantoprazole to rats.[2][4][5] |
Pharmacodynamic Effects of Pantoprazole Enantiomers in Rats
| Model | Parameter | (-)-Pantoprazole.Na | (+)-Pantoprazole.Na | Racemic Pantoprazole.Na |
| Pylorus Ligation Induced Ulcer | ID50 (mg/kg) | 1.28 | 5.03 | 3.40 |
| Histamine Induced Ulcer | ID50 (mg/kg) | 1.20 | 4.28 | 3.15 |
| Reflux Esophagitis | ID50 (mg/kg) | 2.92 | 3.56 | 3.70 |
| Basal Gastric Acid Output Inhibition (1.5 mg/kg) | % Inhibition | 89.3% | 24.7% | 83.6% |
| (-)-Pantoprazole corresponds to S-Pantoprazole, and (+)-Pantoprazole corresponds to R-Pantoprazole.[4][6] |
Efficacy of Pantoprazole in Rat Gastric Ulcer Models
| Ulcer Model | Dose (mg/kg) | Ulcer Index Inhibition (%) | ED50 (mg/kg) |
| Water-Immersion Restraint Stress | 0.625 | 55.2% | 0.78 |
| 1.25 | 31.1% | ||
| 2.5 | 26.8% | ||
| 5 | 5.5% | ||
| 10 | 8.6% | ||
| Ethanol-Induced | 5 | 63.1% | 20.5 |
| 10 | 60.5% | ||
| 25 | 47.0% | ||
| 50 | 9.8% | ||
| Pylorus Ligation-Induced | 2.5-50 | Ineffective | >50.0 |
| [7][8] |
Intragastric pH in Dogs with IV Pantoprazole
| Treatment | Median 24-hour pH | % Time pH ≥ 3 | % Time pH ≥ 4 |
| Saline | - | - | - |
| Pantoprazole (1 mg/kg, q24h) | Significantly higher than saline | Significantly higher than saline | Significantly higher than saline |
| [9][10] |
Experimental Protocols
Preparation of this compound for Administration
Oral Administration (Suspension):
-
For studies in rats, this compound can be suspended in a 1% carboxymethylcellulose (CMC) solution.[7]
-
Alternatively, for bioequivalence studies, enteric-coated tablets can be crushed and dissolved in water.[11]
-
The concentration of the suspension should be calculated based on the required dose and the administration volume (e.g., 5 mL/kg for rats).[7]
Intravenous Administration:
-
Reconstitute the lyophilized powder of this compound sodium with 10 mL of 0.9% Sodium Chloride Injection to a final concentration of approximately 4 mg/mL.[12][13]
-
For bolus injection, the reconstituted solution can be administered directly.
-
For infusion, the reconstituted solution can be further diluted with 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection to the desired final concentration (e.g., 0.4 mg/mL or 0.8 mg/mL).[13]
-
The reconstituted solution is stable for up to 24 hours at room temperature and does not require protection from light.[13]
Experimental Workflow for Gastric Ulcer Models in Rats
Detailed Methodologies for Key Experiments
1. Acetic Acid-Induced Gastric Ulcer Model in Rats
-
Objective: To induce a chronic gastric ulcer that closely resembles human ulcers for evaluating the healing effects of this compound.
-
Procedure:
-
Anesthetize fasted rats (e.g., with ketamine/xylazine).[14]
-
Perform a midline laparotomy to expose the stomach.
-
A novel method involves using a filter paper (5 mm diameter) soaked in 75% acetic acid.[15][16]
-
Make a small incision in the fundus of the stomach and insert the acetic acid-soaked filter paper.[16]
-
Pinch the anterior and posterior walls of the stomach against the filter paper for 30 seconds, repeating twice.[16]
-
Remove the filter paper and suture the stomach and abdominal wall.[16]
-
Administer this compound orally or intravenously daily for the desired treatment period (e.g., 7-14 days).[14]
-
At the end of the treatment period, sacrifice the animals, remove the stomachs, and measure the ulcer area.
-
2. Pylorus Ligation-Induced Ulcer Model in Rats
-
Objective: To assess the effect of this compound on gastric acid secretion and ulcer formation due to acid accumulation.
-
Procedure:
-
Fast rats for 48 hours with free access to water.[7]
-
Administer this compound or vehicle orally 30 minutes before surgery.[7]
-
Anesthetize the rats and perform a midline abdominal incision.
-
Ligate the pylorus at its junction with the duodenum.[7]
-
Suture the abdominal wall.
-
Deprive the animals of water during the post-operative period.
-
Sacrifice the animals 17 hours after pylorus ligation.[7]
-
Collect the gastric contents to measure volume and acidity, and score the gastric lesions.
-
3. Water-Immersion Restraint Stress (WIRS)-Induced Ulcer Model in Rats
-
Objective: To evaluate the protective effect of this compound against stress-induced gastric lesions.
-
Procedure:
-
Fast rats for 48 hours with free access to water.[7]
-
Administer this compound or vehicle orally.[7]
-
Thirty minutes after drug administration, place the rats in a restraint device.
-
Immerse the rats vertically to the level of the xiphoid process in a water bath at 22°C for 4 hours.[7]
-
Sacrifice the animals immediately after the stress period.
-
Remove the stomachs, inflate with 1% formalin, and measure the length of the linear hemorrhagic ulcers.[7]
-
4. Intravenous Administration Protocol in Dogs for Gastric pH Monitoring
-
Objective: To determine the effect of intravenously administered this compound on intragastric pH.
-
Procedure:
-
Place an intragastric pH monitoring system in healthy dogs (e.g., Beagles) via a gastrostomy tube.[9]
-
Record baseline 24-hour intragastric pH.
-
Administer this compound intravenously. A common dose for racemic pantoprazole is 1 mg/kg.[9][17]
-
The injection can be given as a slow bolus over at least 2 minutes or as an infusion over approximately 15 minutes.[13][18]
-
Flush the intravenous line before and after administration with a compatible solution (e.g., 0.9% Sodium Chloride Injection).[13]
-
Continuously record the intragastric pH for the desired period (e.g., 24-72 hours) to determine parameters such as the median pH and the percentage of time the pH is above 3 or 4.[9]
-
Conclusion
These application notes and protocols provide a comprehensive guide for the administration of this compound in various animal models. The provided data and methodologies can be adapted for a range of preclinical studies aimed at evaluating the pharmacokinetic, pharmacodynamic, and therapeutic efficacy of this proton pump inhibitor. Adherence to detailed and consistent protocols is crucial for obtaining reliable and reproducible results in drug development research.
References
- 1. Gastric Epithelial Cell Modality and Proton Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. Pharmacodynamic comparison of pantoprazole enantiomers: inhibition of acid-related lesions and acid secretion in rats and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ranitidine, famotidine, pantoprazole, and omeprazole on intragastric pH in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. globalrph.com [globalrph.com]
- 14. The healing effects of moderate exercise on acetic acid-induced gastric ulcer in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Pantoprazole for dogs: Dosage and safety [singlecare.com]
- 18. Efficacy of Intravenous Administration of Combined Acid Suppressants in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (R)-(+)-Pantoprazole in Biological Samples
Introduction
Pantoprazole, a proton pump inhibitor, is a chiral molecule clinically used as a racemic mixture of its (R)-(+)- and S-(-)-enantiomers to treat acid-related gastrointestinal disorders.[1] The enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles, making the stereoselective quantification of (R)-(+)-Pantoprazole crucial for pharmacokinetic studies, bioequivalence assessments, and drug development.[2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using a chiral Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Principle
The method involves the extraction of this compound and its corresponding S-(-)-enantiomer from a biological matrix, typically plasma, followed by chiral chromatographic separation and detection by tandem mass spectrometry. Protein precipitation is a common and efficient method for sample clean-up.[3] Chiral separation is achieved using a specialized chiral stationary phase column.[1][4] Quantification is performed using multiple reaction monitoring (MRM) in positive ion mode, which ensures high selectivity and sensitivity.[1][5] An internal standard (IS), such as a deuterated analog of pantoprazole, is used to ensure accuracy and precision.[5]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in biological samples is depicted below.
Caption: Experimental workflow for this compound quantification.
Metabolic Pathway of Pantoprazole
Pantoprazole is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2C19 and CYP3A4 playing the most significant roles.[6][7] The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[7] Oxidation by CYP3A4 is another metabolic route.[6][7]
Caption: Simplified metabolic pathway of Pantoprazole.
Detailed Protocols
Materials and Reagents
-
This compound and S-(-)-Pantoprazole reference standards
-
Pantoprazole-d7 (or other suitable deuterated analog) as Internal Standard (IS)
-
HPLC or LC-MS grade acetonitrile, methanol, and water
-
Ammonium acetate and acetic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Chiral HPLC column (e.g., Chiralpak IE)[1]
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, S-(-)-Pantoprazole, and the IS in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create working solutions for calibration curve standards and quality control samples.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Chiralpak IE (or equivalent) |
| Mobile Phase | 10 mM Ammonium Acetate with 0.1% Acetic Acid in Acetonitrile/Water (e.g., 72:28, v/v)[1] |
| Flow Rate | 0.6 mL/min[5] |
| Column Temperature | 25°C[8] |
| Injection Volume | 10 µL[8] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pantoprazole: m/z 384.1 → 200.1[1][3][5] Pantoprazole-d7 (IS): m/z 390.1 → 206.0[1] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation and Performance
A summary of typical method validation parameters for the quantification of pantoprazole enantiomers is presented below.
Quantitative Data Summary
| Parameter | This compound | S-(-)-Pantoprazole |
| Linearity Range | 5.00 - 10,000 ng/mL[1] | 5.00 - 10,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[1][3] | 5.00 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10.0%[1] | < 10.0%[1] |
| Inter-day Precision (%RSD) | < 10.0%[1] | < 10.0%[1] |
| Accuracy (% Bias) | -5.6% to 0.6%[1] | -5.6% to 0.6%[1] |
| Recovery | > 77%[3] | Not Specified |
Data Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.
Conclusion
The described chiral LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The protocol is suitable for application in stereoselective pharmacokinetic studies and other research areas requiring the precise measurement of pantoprazole enantiomers. The method demonstrates good linearity, precision, and accuracy over a wide concentration range.
References
- 1. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection. | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Bot Verification [rasayanjournal.co.in]
Application Note: LC-MS/MS Analysis of (R)-(+)-Pantoprazole and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole, a proton pump inhibitor (PPI), is widely used for the treatment of acid-related gastrointestinal disorders.[1] It works by irreversibly inhibiting the H+/K+ ATPase pump in gastric parietal cells, thereby reducing gastric acid secretion.[1][2] Pantoprazole is administered as a racemic mixture of its R-(+)- and S-(-)-enantiomers. The metabolism of pantoprazole is stereoselective and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[[“]] This application note provides a detailed protocol for the quantitative analysis of (R)-(+)-Pantoprazole and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]
Metabolism of Pantoprazole
Pantoprazole is extensively metabolized in the liver, primarily by CYP2C19 and to a lesser extent by CYP3A4.[1][2][6] The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[1][6] Another significant pathway is the oxidation of the sulfoxide group to a sulfone by CYP3A4, forming pantoprazole sulfone.[6] Some literature also suggests the formation of pantoprazole sulfide through reduction by CYP3A4.[6] The metabolites of pantoprazole are generally considered to be pharmacologically inactive.[1][2] Genetic variations in CYP2C19 can lead to differences in pantoprazole metabolism and plasma concentrations.[[“]]
Experimental Protocols
This section details the methodologies for the LC-MS/MS analysis of this compound and its metabolites.
1. Sample Preparation
A simple and rapid protein precipitation method is commonly used for the extraction of pantoprazole and its metabolites from plasma samples.[4][5]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., Omeprazole or a stable isotope-labeled pantoprazole)
-
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold ACN or MeOH containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.[7]
-
2. Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or C8 column is typically used for separation.[8][9] For enantioselective separation of (R)-(+)- and S-(-)-pantoprazole, a chiral column such as Chiralpak IE is required.[10]
-
Typical Chromatographic Conditions:
3. Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[4][8]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7] The precursor to product ion transitions for pantoprazole and its metabolites are monitored.
Quantitative Data
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of pantoprazole and its sulfone metabolite, as reported in various studies.
Table 1: Quantitative LC-MS/MS Parameters for Pantoprazole Analysis
| Parameter | Value | Reference |
| Linearity Range | 5 - 10,000 ng/mL | [4][8][10] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | [4][5] |
| Intra-day Precision (%RSD) | < 10% | [10] |
| Inter-day Precision (%RSD) | < 10% | [10] |
| Accuracy (%RE) | -5.6% to 0.6% | [10] |
| Recovery | > 77% | [4] |
| MRM Transition (m/z) | 384.1 → 200.0/200.1 | [4][5][7][10] |
Table 2: Quantitative LC-MS/MS Parameters for Pantoprazole Sulfone Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 50 µg/mL | [15] |
| Lower Limit of Quantitation (LLOQ) | 0.01 µg/mL | [15] |
| Intra-day Precision (%RSD) | 3.3 - 8.7% | [15] |
| Inter-day Precision (%RSD) | 3.3 - 7.5% | [15] |
| Accuracy | 100 - 113% | [15] |
| Recovery | 89 - 101% | [15] |
The LC-MS/MS methods described provide a robust, sensitive, and selective approach for the quantitative analysis of this compound and its primary metabolites in biological matrices. These protocols are essential for pharmacokinetic studies, drug metabolism research, and clinical drug monitoring, enabling a deeper understanding of the disposition of pantoprazole in the body. The provided workflows and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
- 8. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS determination of pantoprazole content in human plasma: Ingenta Connect [ingentaconnect.com]
- 10. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. trace.tennessee.edu [trace.tennessee.edu]
Formulation of (R)-(+)-Pantoprazole for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Pantoprazole, the active enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its use in preclinical research is crucial for studying gastrointestinal diseases, developing novel therapeutic strategies, and conducting pharmacokinetic and pharmacodynamic assessments. Proper formulation is paramount to ensure accurate and reproducible results in these studies. This document provides detailed application notes and protocols for the formulation of this compound for both oral and intravenous administration in preclinical models, with a focus on solubility, stability, and appropriate vehicle selection.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to its formulation. Pantoprazole sodium is a substituted benzimidazole derivative.
-
Solubility: Pantoprazole sodium sesquihydrate is freely soluble in water and ethanol.[1][2] However, its stability in aqueous solution is highly pH-dependent.
-
Stability: Pantoprazole is unstable in acidic conditions, with the rate of degradation increasing as the pH decreases.[1][2] It exhibits greater stability in neutral to alkaline solutions. At room temperature, the degradation half-life is approximately 2.8 hours at pH 5.0, extending to about 220 hours at pH 7.8.[1][2]
Table 1: Solubility of Pantoprazole Sodium
| Solvent | Solubility Classification | Notes |
| Water | Freely Soluble | Stability is pH-dependent. |
| Ethanol | Freely Soluble | |
| Phosphate Buffer (pH 7.4) | Very Slightly Soluble | [1][2] |
| n-Hexane | Practically Insoluble | [1][2] |
Signaling Pathway and Mechanism of Action
Pantoprazole exerts its effect by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells.[3][4][5] This enzyme is the final step in the pathway of gastric acid secretion.
-
Activation: Pantoprazole is a prodrug that, after absorption, accumulates in the acidic canaliculi of the gastric parietal cells.[4][5][6]
-
Conversion: In this acidic environment, it is converted to its active form, a sulfenamide derivative.[7]
-
Inhibition: The active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[4][7]
-
Effect: This inhibition blocks the transport of H+ ions into the gastric lumen, thereby reducing gastric acid secretion.[3][8] New proton pumps must be synthesized to resume acid secretion, leading to a prolonged duration of action.[3][5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from WHO guidelines for determining the equilibrium solubility of an active pharmaceutical ingredient (API).[9]
Materials:
-
This compound sodium powder
-
Buffer solutions (pH 1.2, 4.5, 6.8)
-
Shaking incubator or water bath at 37 ± 1 °C
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Prepare buffer solutions (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8).[9]
-
Add an excess amount of this compound to a known volume of each buffer solution in triplicate. This ensures that a saturated solution is formed.
-
Place the flasks in a shaking incubator set at 37 ± 1 °C.
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After the incubation period, visually inspect the samples to ensure excess solid is still present.
-
Separate the solid phase from the solution by centrifugation.
-
Carefully collect the supernatant and analyze the concentration of dissolved pantoprazole using a validated analytical method.
-
The pH of the saturated solution should be measured at the end of the experiment to check for any significant changes.[10]
Formulation Protocols for Preclinical Dosing
Due to the acid-lability of pantoprazole, oral formulations for preclinical studies often require a vehicle that protects the drug from the acidic stomach environment or ensures rapid absorption. For many preclinical studies, a simple aqueous suspension with a buffering agent is sufficient, especially if the goal is not to mimic a delayed-release profile.
Example Vehicle: 0.5% (w/v) Methylcellulose with 1% (w/v) Sodium Bicarbonate in purified water.
Preparation (for a 10 mg/mL suspension):
-
Weigh the required amount of this compound sodium.
-
In a separate container, prepare the vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of purified water while stirring to avoid clumping.
-
Once the methylcellulose is hydrated, add 1 g of sodium bicarbonate and stir until dissolved.
-
Levigate the pantoprazole powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous stirring to achieve the final desired volume and concentration.
-
Store the suspension in a refrigerator (2-8°C) and protect it from light. Shake well before each use.
Note: For studies requiring delayed release, enteric-coated microparticles or more complex formulations may be necessary.[11]
For intravenous administration, this compound should be dissolved in a sterile, isotonic vehicle. Normal saline (0.9% NaCl) is a common and suitable vehicle.
Preparation (for a 4 mg/mL solution):
-
Aseptically weigh the required amount of this compound sodium.
-
Reconstitute the powder with sterile 0.9% Sodium Chloride for Injection.
-
Gently swirl the vial until the powder is completely dissolved.
-
The solution can be further diluted with 0.9% Sodium Chloride or 5% Dextrose in Water (D5W) to the desired final concentration for infusion.[12]
-
Administer via a suitable route, such as the lateral tail vein in mice and rats.[13]
Table 2: Stability of Reconstituted Pantoprazole Solutions
| Concentration | Diluent | Storage Container | Temperature | Stability Duration |
| 4 mg/mL | - | Glass Vials | 20-25°C | 3 days |
| 4 mg/mL | - | Polypropylene Syringes | 2-8°C | 28 days |
| 0.4 mg/mL | D5W | PVC Minibags | 20-25°C | 2 days |
| 0.4 mg/mL | D5W | PVC Minibags | 2-8°C | 14 days |
| 0.8 mg/mL | D5W | PVC Minibags | 20-25°C | 3 days |
| 0.8 mg/mL | D5W | PVC Minibags | 2-8°C | 28 days |
| 0.4 mg/mL | 0.9% NaCl | PVC Minibags | 20-25°C | 3 days |
| 0.4 mg/mL | 0.9% NaCl | PVC Minibags | 2-8°C | 28 days |
| 0.8 mg/mL | 0.9% NaCl | PVC Minibags | 20-25°C | 3 days |
| 0.8 mg/mL | 0.9% NaCl | PVC Minibags | 2-8°C | 28 days |
Data compiled from stability studies. Stability is defined as retaining at least 90% of the initial concentration.
Experimental Workflow
The development of a suitable formulation for preclinical research follows a logical progression from characterization to in-vivo application.
References
- 1. saudijournals.com [saudijournals.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. sphinxsai.com [sphinxsai.com]
- 7. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 8. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 9. who.int [who.int]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. pjps.pk [pjps.pk]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note and Protocols: Analytical Techniques for (R)-(+)-Pantoprazole Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole, a proton pump inhibitor, is a widely used pharmaceutical agent for the treatment of acid-related gastrointestinal disorders. The active enantiomer, (R)-(+)-Pantoprazole, is often formulated to provide therapeutic benefits. The manufacturing process and storage of this compound can lead to the formation of various impurities, including process-related impurities, degradation products, and its enantiomeric counterpart, (S)-(-)-Pantoprazole.[1] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for the comprehensive impurity profiling of this compound are crucial for ensuring its quality and complying with regulatory standards, such as those set by the International Council for Harmonisation (ICH).[2][3]
This application note provides a detailed overview of the key analytical techniques and protocols for the impurity profiling of this compound. It is intended to guide researchers, scientists, and drug development professionals in establishing effective quality control strategies. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for related substances, Ultra-Performance Liquid Chromatography (UPLC) for enhanced separation, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and chiral chromatography for enantiomeric purity assessment. Additionally, protocols for forced degradation studies are outlined to identify potential degradation products that may form under various stress conditions.
Analytical Techniques Overview
A multi-faceted approach employing various analytical techniques is essential for a thorough impurity profiling of this compound.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for routine quality control, HPLC is used to separate, detect, and quantify known and unknown impurities. Reversed-phase HPLC with UV detection is the most common approach.[4]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over conventional HPLC, including higher resolution, improved sensitivity, and faster analysis times, making it ideal for complex impurity profiles.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is indispensable for the structural elucidation and identification of unknown impurities by providing molecular weight and fragmentation information.[6][7]
-
Chiral Chromatography: Essential for determining the enantiomeric purity of this compound, ensuring that the level of the inactive or potentially harmful (S)-(-)-enantiomer is controlled.[8][9]
-
Forced Degradation Studies: These studies are critical for identifying potential degradation products that may arise during the shelf life of the drug substance or product. They involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light.[10][11][12]
Experimental Protocols
Protocol 1: Related Substances by High-Performance Liquid Chromatography (HPLC)
This protocol describes a gradient HPLC method for the determination of process-related and degradation impurities in this compound.
3.1.1. Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
-
Known impurity reference standards (e.g., Pantoprazole sulfone, Pantoprazole sulfide)[4]
3.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | Hypersil ODS (125 x 4.0 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.01 M K2HPO4 buffer, pH adjusted to 7.0 with OPA |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 40 | |
| 45 | |
| 50 | |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 40°C |
| Detection Wavelength | 290 nm[4] |
| Injection Volume | 20 µL |
3.1.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (Mobile Phase A:Mobile Phase B, 80:20 v/v) to obtain a known concentration (e.g., 0.46 mg/mL).[13]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a similar concentration as the standard solution.
-
System Suitability Solution: Prepare a solution containing this compound and known impurities (e.g., Pantoprazole sulfone) to verify the system's performance.
3.1.4. Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify resolution, tailing factor, and other performance parameters. The resolution between Pantoprazole and the sulfone impurity should be greater than 2.0.
-
Inject the standard solution in replicate (e.g., n=6) to check for system precision. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the known impurity standards or by using relative response factors.
Protocol 2: Chiral Purity by Chiral HPLC
This protocol outlines a method for the separation of Pantoprazole enantiomers to determine the chiral purity of this compound.
3.2.1. Materials and Reagents
-
This compound and (S)-(-)-Pantoprazole reference standards
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Formic acid
3.2.2. Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak IE (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase[8][9] |
| Mobile Phase | 0.1% Formic acid in water:Acetonitrile (30:70, v/v)[8] |
| Flow Rate | 0.9 mL/min[8] |
| Column Temperature | Ambient |
| Detection | UV at 290 nm or MS/MS for higher sensitivity[8] |
| Injection Volume | 10 µL |
3.2.3. Sample Preparation
-
Racemic Standard Solution: Prepare a solution of racemic Pantoprazole in the mobile phase to confirm the elution order and resolution of the enantiomers.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a suitable concentration.
3.2.4. Procedure
-
Equilibrate the chiral HPLC system with the mobile phase.
-
Inject the racemic standard solution to verify the separation of the two enantiomers.
-
Inject the sample solution.
-
Quantify the amount of the (S)-(-)-enantiomer present in the this compound sample.
Protocol 3: Impurity Identification by LC-MS
This protocol describes the use of LC-MS for the identification and structural characterization of unknown impurities.
3.3.1. Materials and Reagents
-
This compound sample containing unknown impurities
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
3.3.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[14] |
| Mobile Phase A | 0.02 M Ammonium acetate in water[14] |
| Mobile Phase B | Acetonitrile[14] |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 20 | |
| 20.01 | |
| 30 | |
| Flow Rate | 0.8 mL/min[14] |
| Column Temperature | 25°C[14] |
| Ionization Source | Electrospray Ionization (ESI), Positive mode[14] |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Scan Range | m/z 100-1000 |
3.3.3. Sample Preparation
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) at a concentration appropriate for LC-MS analysis.
3.3.4. Procedure
-
Inject the sample into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Determine the molecular weight of the impurities from their mass-to-charge ratio (m/z).
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation.
-
Propose the structures of the unknown impurities based on their molecular weight and fragmentation data.
Protocol 4: Forced Degradation Studies
This protocol details the conditions for subjecting this compound to various stress conditions to generate and identify potential degradation products.[4][10][11]
3.4.1. General Procedure
For each stress condition, a solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the specified conditions. A control sample (unstressed) should be analyzed concurrently. The stressed samples are then analyzed by a suitable stability-indicating HPLC method (as described in Protocol 1) to assess the extent of degradation and profile the degradation products.
3.4.2. Stress Conditions
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 2 hours.[15]
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 2 hours. Pantoprazole is generally stable under alkaline conditions.[4]
-
Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid drug substance to 60°C for one month.[15]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and sunlight for a specified period (e.g., 15 days).[15]
Data Presentation
The quantitative data from the validation of the analytical methods should be summarized in clear and concise tables.
Table 1: System Suitability and Validation Parameters for HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Pantoprazole/Sulfone) | > 2.0 | 3.5 |
| Tailing Factor (Pantoprazole) | < 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| Linearity (r²) | > 0.999 | 0.9995[10] |
| LOD | Report | 0.043 - 0.047 µg/mL[4] |
| LOQ | Report | 0.13 - 0.14 µg/mL[4] |
| Accuracy (% Recovery) | 80.0 - 120.0% | 97.9 - 103%[4] |
| Precision (% RSD) | < 10% | < 2.0% |
Table 2: Common Impurities of Pantoprazole
| Impurity Name | Structure | Type |
| Pantoprazole Sulfone | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | Process-related / Degradation |
| Pantoprazole Sulfide | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | Process-related |
| N-Oxide Impurity | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxide-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | Degradation |
| (S)-(-)-Pantoprazole | Enantiomer of the active substance | Chiral Impurity |
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. scielo.br [scielo.br]
- 5. jgtps.com [jgtps.com]
- 6. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS [zpxb.xml-journal.net]
- 9. Chiral Separation of PPIs | Phenomenex [phenomenex.com]
- 10. scielo.br [scielo.br]
- 11. akjournals.com [akjournals.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
Application Notes and Protocols: (R)-(+)-Pantoprazole (Dexlansoprazole) in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the drug-drug interaction profile of (R)-(+)-pantoprazole, also known as dexlansoprazole. The information is compiled from various clinical and in vitro studies to guide researchers in designing and interpreting their own investigations.
Introduction
This compound (dexlansoprazole) is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. It is the R-enantiomer of lansoprazole. Like other PPIs, dexlansoprazole is primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4.[1][2][3] This metabolic pathway creates a potential for drug-drug interactions (DDIs) when co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes. Additionally, by increasing intragastric pH, dexlansoprazole can alter the absorption of drugs whose bioavailability is pH-dependent.
Pharmacokinetic Drug-Drug Interactions
Interactions via Cytochrome P450 Enzymes
Based on in vitro studies, dexlansoprazole has the potential to inhibit CYP2C19 and CYP3A4 and may induce CYP1A2 and CYP2C9.[1] However, clinical studies have shown that dexlansoprazole has a low potential for clinically significant interactions with substrates of these enzymes.
Table 1: Summary of Pharmacokinetic Interactions with CYP Substrates
| Interacting Drug | CYP Pathway | Dexlansoprazole Dose | Key Findings | Reference(s) |
| Diazepam | CYP2C19, CYP3A4 | 90 mg once daily for 9 days | No significant effect on diazepam pharmacokinetics. 90% CIs for AUC and Cmax were within the 0.80-1.25 bioequivalence range. | [1] |
| Phenytoin | CYP2C9, CYP2C19 | 90 mg once daily for 9 days | No significant effect on phenytoin pharmacokinetics. 90% CIs for AUC and Cmax were within the 0.80-1.25 bioequivalence range. | [1] |
| Theophylline | CYP1A2 | 90 mg once daily for 9 days | No significant effect on theophylline pharmacokinetics. 90% CIs for AUC and Cmax were within the 0.80-1.25 bioequivalence range. | [1] |
| Warfarin | CYP2C9, CYP1A2, CYP3A4 | 90 mg once daily for 11 days | No significant effect on the pharmacokinetics of R- or S-warfarin or on the International Normalized Ratio (INR). 90% CIs for AUC and Cmax of warfarin were within the 0.80-1.25 bioequivalence range. | [1][2] |
| Clopidogrel | CYP2C19 (activation) | 60 mg once daily for 9 days | Mean AUC of the active metabolite of clopidogrel was reduced by approximately 9% (Mean AUC ratio: 91%, 90% CI: 86-97%). This effect was not considered clinically important, and no dose adjustment for clopidogrel is recommended. | [2][4][5] |
| Tacrolimus | CYP3A4 | Not specified in case reports | Concomitant administration may increase whole blood levels of tacrolimus, particularly in patients who are intermediate or poor metabolizers of CYP2C19. | [2][6] |
Interactions due to Altered Gastric pH
By increasing gastric pH, dexlansoprazole can affect the absorption of drugs where solubility and dissolution are pH-dependent.
Table 2: Summary of pH-Dependent Drug Interactions
| Interacting Drug | Mechanism of Interaction | Potential Clinical Outcome | Reference(s) |
| Atazanavir | Decreased absorption due to increased gastric pH | Substantially decreased systemic concentrations of atazanavir, potentially leading to loss of therapeutic effect and development of resistance. Co-administration is not recommended. | [2][4][7] |
| Ampicillin esters, Iron salts, Ketoconazole | Decreased absorption due to increased gastric pH | Reduced bioavailability of the interacting drug. | [2][4][7] |
| Digoxin | Increased absorption due to increased gastric pH | Potential for increased digoxin exposure. Monitoring of digoxin concentrations is recommended. | [6][8][9] |
| Mycophenolate Mofetil (MMF) | Reduced absorption of mycophenolic acid (MPA) due to decreased solubility of MMF at higher pH | Reduced exposure to MPA, which could potentially impact immunosuppressive efficacy in transplant patients. | [10][11][12] |
Interactions via Other Mechanisms
Table 3: Summary of Other Drug Interactions
| Interacting Drug | Proposed Mechanism of Interaction | Potential Clinical Outcome | Reference(s) |
| Methotrexate | Inhibition of renal tubular secretion of methotrexate and its metabolite, possibly via inhibition of H+/K+ ATPase pumps and/or Breast Cancer Resistance Protein (BCRP). | Elevated and prolonged serum levels of methotrexate, potentially leading to methotrexate toxicities. Temporary withdrawal of dexlansoprazole may be considered with high-dose methotrexate therapy. | [2][10][13] |
Experimental Protocols
The following are representative protocols for conducting drug-drug interaction studies with dexlansoprazole, based on published clinical trial methodologies.
Protocol: Assessing the Effect of Dexlansoprazole on CYP Substrate Pharmacokinetics (e.g., Warfarin)
Study Design: Randomized, double-blind, two-way crossover, placebo-controlled, single-center study.
Participants: Healthy adult volunteers.
Procedure:
-
Period 1 (11 days):
-
Administer dexlansoprazole 90 mg or placebo once daily on Days 1 through 11.
-
On Day 6, administer a single oral dose of warfarin 25 mg.
-
Collect blood samples for pharmacokinetic analysis of R- and S-warfarin at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Collect blood samples for pharmacodynamic analysis (INR) at pre-dose and at specified time points post-warfarin dose.
-
-
Washout Period (at least 13 days):
-
No study medication administered.
-
-
Period 2 (11 days):
-
Subjects receive the alternate treatment (dexlansoprazole or placebo) following the same procedures as in Period 1.
-
Analytical Method:
-
Plasma concentrations of R- and S-warfarin are determined using a validated stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
INR is measured using standard clinical laboratory procedures.
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine pharmacokinetic parameters including AUC (Area Under the Curve) and Cmax (Maximum Concentration).
-
The geometric mean ratios of AUC and Cmax for warfarin with dexlansoprazole versus placebo are calculated, along with their 90% confidence intervals.
Protocol: Investigating the Interaction with Clopidogrel
Study Design: Randomized, open-label, two-period, crossover study.
Participants: Healthy adult volunteers who are CYP2C19 extensive metabolizers.
Procedure:
-
Period 1 (9 days):
-
Administer clopidogrel 75 mg once daily.
-
On Day 9, collect serial blood samples for pharmacokinetic analysis of the active metabolite of clopidogrel.
-
On Day 9, perform pharmacodynamic assessments (e.g., vasodilator-stimulated phosphoprotein [VASP] phosphorylation assay, light transmission aggregometry).
-
-
Washout Period (at least 14 days):
-
Period 2 (9 days):
-
Administer clopidogrel 75 mg and dexlansoprazole 60 mg once daily.
-
Repeat blood sampling and pharmacodynamic assessments as in Period 1.
-
Analytical Method:
-
Plasma concentrations of the active metabolite of clopidogrel are measured using a validated LC-MS/MS method.
Data Analysis:
-
Compare the geometric mean ratios of AUC and Cmax of the clopidogrel active metabolite between the two treatment periods.
-
Compare pharmacodynamic parameters between the two treatment periods.
Diagrams of Interaction Mechanisms
Metabolism of Dexlansoprazole and Potential for CYP-Mediated Interactions
Caption: Metabolic pathways of dexlansoprazole and potential for CYP450 interactions.
Experimental Workflow for a Crossover Drug-Drug Interaction Study
Caption: Crossover study design for evaluating drug-drug interactions.
Mechanism of pH-Dependent Drug Interactions
Caption: Mechanism of dexlansoprazole's effect on pH-dependent drug absorption.
Proposed Mechanism of Interaction with Methotrexate
Caption: Proposed inhibition of renal transporters by dexlansoprazole.
References
- 1. fda.gov [fda.gov]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. Federal Register :: Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability [federalregister.gov]
- 5. xenotech.com [xenotech.com]
- 6. ClinPGx [clinpgx.org]
- 7. Lansoprazole-tacrolimus interaction in Japanese transplant recipient with CYP2C19 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. DEXILANT (dexlansoprazole) Product Information Updated Regarding Coadministration with Plavix (clopidogrel bisulfate) [prnewswire.com]
- 10. Accumulating Evidence for a Drug–Drug Interaction Between Methotrexate and Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concomitant proton pump inhibitors with mycophenolate mofetil and the risk of rejection in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. No relevant pharmacokinetic interaction between pantoprazole and mycophenolate in renal transplant patients: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
Troubleshooting & Optimization
Technical Support Center: (R)-(+)-Pantoprazole In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of (R)-(+)-Pantoprazole for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells.[1][2] This inhibition is the final step in gastric acid secretion, leading to a reduction in both basal and stimulated acid production.[2][3] Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells.[2][4]
Q2: How should this compound be formulated for oral in vivo studies?
Pantoprazole is unstable in acidic environments and is prone to degradation at the low pH of the stomach.[5][6] Therefore, for oral administration, it must be protected from gastric acid. This is typically achieved by using an enteric-coated formulation that dissolves only in the more alkaline environment of the small intestine.[5][7] Alternatively, gastro-resistant microparticles can be used.[8]
Q3: What are the common routes of administration for in vivo studies?
The most common routes of administration for Pantoprazole in in vivo studies are oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.). The choice of administration route will depend on the specific experimental design and animal model.[9][10][11]
Q4: What is the pharmacokinetic profile of this compound?
Pantoprazole is rapidly absorbed, with peak plasma concentrations typically observed within 2 to 2.5 hours after oral administration.[1] It is highly protein-bound (approximately 98%), primarily to albumin.[1] The drug is extensively metabolized in the liver, mainly by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][12] The metabolites are pharmacologically inactive.[9] The plasma elimination half-life is approximately 1 hour, but the antisecretory effect is much longer due to the irreversible binding to the proton pump.[13]
Troubleshooting Guide
Issue: High variability in experimental results.
-
Possible Cause 1: Improper formulation for oral administration. If Pantoprazole is not adequately protected from the acidic environment of the stomach, it will degrade, leading to inconsistent absorption and efficacy.
-
Possible Cause 2: Genetic polymorphisms in metabolizing enzymes. Different strains or individual animals may exhibit variations in CYP2C19 and CYP3A4 activity, leading to differences in drug metabolism and clearance.[12][14]
-
Solution: Use a well-characterized and homogeneous animal population. If significant variability persists, consider genotyping the animals for relevant CYP enzymes.
-
-
Possible Cause 3: Interaction with other administered compounds. Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP2C19 or CYP3A4 can alter the metabolism of Pantoprazole.[9]
-
Solution: Review all co-administered substances and their potential for drug-drug interactions. If possible, stagger administration times or select alternative compounds with a different metabolic profile.
-
Issue: Lack of efficacy at the administered dose.
-
Possible Cause 1: Insufficient dose. The effective dose can vary significantly between different animal species and models.
-
Solution: Consult the dosage table below for recommended starting doses. It may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 2: Rapid metabolism. As mentioned, high CYP enzyme activity can lead to rapid clearance of the drug.
-
Solution: Consider a different route of administration, such as intravenous or subcutaneous injection, to bypass first-pass metabolism. Alternatively, a higher dose or more frequent administration may be required.[15]
-
Issue: Observed adverse effects.
-
Possible Cause: High dose or off-target effects. While generally well-tolerated, high doses of Pantoprazole have been associated with adverse effects in some animal studies, including hypoactivity and ataxia.[1] In vitro studies have also suggested potential effects on osteoclasts and cardiac contractility at high concentrations.[16][17]
-
Solution: Reduce the dose if possible. Closely monitor the animals for any signs of toxicity. If adverse effects persist, consider using a different proton pump inhibitor with a different safety profile.
-
Quantitative Data Summary
Table 1: Recommended In Vivo Dosages of this compound in Various Animal Models
| Animal Model | Route of Administration | Dosage Range | Study Context | Reference |
| Rat | Oral (p.o.) | 20 mg/kg | Bioequivalence study | [18] |
| Rat | Oral (p.o.) | 20 mg/kg | Pharmacokinetic study | [19] |
| Newborn Rat | In vivo injection | 9 mg/kg | Gastroesophageal muscle tone study | [20] |
| Calf | Intravenous (i.v.) | 1 mg/kg | Pharmacokinetic and pharmacodynamic study | [10] |
| Calf | Subcutaneous (s.c.) | 2 mg/kg | Pharmacokinetic and pharmacodynamic study | [10] |
| Cattle | Intravenous (i.v.) | 1.0 mg/kg | Retrospective clinical investigation | [11] |
| Cattle | Subcutaneous (s.c.) | 2.0 mg/kg | Retrospective clinical investigation | [11] |
| Goat | Intravenous (i.v.) | 1.0 mg/kg | Retrospective clinical investigation | [11] |
| Goat | Subcutaneous (s.c.) | 2.0 mg/kg | Retrospective clinical investigation | [11] |
| Sheep | Intravenous (i.v.) | 1.0 mg/kg | Retrospective clinical investigation | [11] |
| Sheep | Subcutaneous (s.c.) | 2.0 mg/kg | Retrospective clinical investigation | [11] |
Experimental Protocols
Protocol 1: Oral Administration in Rats
-
Formulation: Prepare a suspension of enteric-coated this compound microparticles in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be calculated based on the desired dose and the average weight of the rats.
-
Dosing: Administer the suspension to fasted rats via oral gavage. A typical dose for pharmacokinetic and bioequivalence studies is 20 mg/kg.[18][19]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[21]
Protocol 2: Intravenous Administration in Calves
-
Formulation: Reconstitute the lyophilized powder of this compound with a sterile diluent, such as 0.9% NaCl, to the desired concentration.[9]
-
Dosing: Administer the solution as a slow intravenous injection or infusion. A typical dose for pharmacokinetic studies is 1 mg/kg.[10]
-
Blood Sampling: Collect blood samples from the jugular vein at specified time points.
-
Plasma Preparation and Analysis: Follow the same procedures as described in Protocol 1.
Visualizations
Caption: Mechanism of action of this compound in a gastric parietal cell.
Caption: General experimental workflow for in vivo pharmacokinetic and pharmacodynamic studies.
References
- 1. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. sjr-publishing.com [sjr-publishing.com]
- 7. Formulation and Evaluation of Pantoprazole Sodium Enteric Coated Tablets | PDF [slideshare.net]
- 8. Preparation, characterization, and in vivo anti-ulcer evaluation of pantoprazole-loaded microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetic and pharmacodynamic properties of pantoprazole in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Retrospective Clinical Investigation of the Safety and Adverse Effects of Pantoprazole in Hospitalized Ruminants [frontiersin.org]
- 12. ClinPGx [clinpgx.org]
- 13. aithor.com [aithor.com]
- 14. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Switching Between Intravenous and Oral Pantoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Negative inotropy of the gastric proton pump inhibitor pantoprazole in myocardium from humans and rabbits: evaluation of mechanisms - Watch Related Videos [visualize.jove.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Bioequivalence among three methods of administering pantoprazole granules in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(+)-Pantoprazole degradation pathways and stability issues
Welcome to the technical support center for (R)-(+)-Pantoprazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and stability issues related to this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability differ from racemic pantoprazole?
A1: this compound is the R-enantiomer of pantoprazole, a proton pump inhibitor (PPI) used to reduce gastric acid secretion. Like all PPIs, it is a substituted benzimidazole that is inherently unstable in acidic conditions. This acid lability is crucial for its mechanism of action, as it undergoes an acid-catalyzed conversion to its active form, a cyclic sulfenamide, in the acidic environment of the gastric parietal cells.[1]
While comprehensive stability data for this compound is not as widely published as for the racemic mixture, studies on related chiral PPIs, such as esomeprazole (the S-enantiomer of omeprazole), suggest that single enantiomers can have different pharmacokinetic profiles due to stereoselective metabolism.[2][3] Animal studies with pantoprazole have shown that there can be chiral inversion, where the (+)-enantiomer converts to the (-)-enantiomer in vivo.[4] However, in terms of chemical stability under various stress conditions (e.g., pH, light, temperature), the degradation pathways are expected to be very similar to those of racemic pantoprazole.
Q2: What are the primary degradation pathways for pantoprazole under different stress conditions?
A2: Pantoprazole is susceptible to degradation under acidic, oxidative, and photolytic conditions. It is relatively stable under basic and neutral conditions.[4][5]
-
Acidic Conditions: In acidic environments (pH < 4), pantoprazole undergoes a rapid acid-catalyzed rearrangement to form its active sulfenamide metabolite.[1] However, this pathway also leads to several degradation products. The solution typically turns yellow during acidic degradation.[1][5] A major degradation product under acidic stress is the sulfide impurity, formed by the reduction of the sulfoxide group.[1][4]
-
Oxidative Conditions: Under oxidative stress (e.g., in the presence of hydrogen peroxide), pantoprazole degrades to form primarily the sulfone impurity.[4]
-
Photolytic Conditions: Exposure to light, particularly UV light, can cause significant degradation.[5] The specific degradation products can vary, but result in a loss of potency.
-
Thermal Conditions: Pantoprazole is relatively stable to dry heat, although some degradation can occur at elevated temperatures.[4]
-
Alkaline and Neutral Conditions: The drug is most stable in neutral to alkaline solutions (pH > 7).[6]
Q3: What are the major known degradation products of pantoprazole?
A3: Forced degradation studies have identified several key impurities. The most common are:
-
Sulfide Impurity: Formed under acidic conditions through the reduction of the sulfoxide.[1][4]
-
Sulfone Impurity: The major product of oxidative degradation.[4]
-
N-oxide and N-oxide Sulfone Impurities: Can be formed under both photolytic and oxidative stress.[7]
Q4: How can I prevent the degradation of this compound during sample preparation and storage?
A4: To maintain the stability of this compound solutions:
-
pH Control: Maintain the pH of aqueous solutions in the neutral to alkaline range (pH > 7).[6][8] Using buffers like sodium bicarbonate can help prevent acid-catalyzed degradation.[9]
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended.[8][10] Degradation is faster at room temperature.[10]
-
Light Protection: Protect solutions from light, especially UV light, by using amber vials or wrapping containers in foil.[8]
-
Solvent Choice: Pantoprazole has shown greater stability in normal saline (NS) compared to 5% dextrose in water (D5W).[11]
-
Container Type: The choice of storage container can also impact stability. Studies have been conducted on glass vials, polypropylene syringes, and PVC minibags.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low assay results for this compound. | Degradation due to acidic conditions in the sample or mobile phase. | Ensure the pH of all solutions is neutral or slightly alkaline. Use a buffered mobile phase for HPLC analysis if necessary.[6] |
| Exposure to light during sample preparation or storage. | Work under subdued light and store samples in light-protected containers.[8] | |
| High temperature exposure. | Keep samples refrigerated (2-8°C) and avoid prolonged exposure to room temperature.[10] | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify the retention times of potential degradation products.[4][5] Use a stability-indicating HPLC method. |
| Chiral inversion from (R)-(+)- to (S)-(-)-Pantoprazole. | Use a chiral HPLC column to separate the enantiomers and quantify any inversion that may have occurred. | |
| Yellowing of the this compound solution. | Acid-catalyzed degradation. | This is a visual indicator of degradation in acidic conditions.[1][5] Immediately check the pH of the solution and adjust to neutral or alkaline if necessary. Prepare fresh solutions. |
| Inconsistent results between experiments. | Variability in storage conditions (time, temperature, light exposure). | Standardize all experimental protocols, including storage and handling of this compound solutions. |
| Inconsistent pH of solutions. | Always measure and record the pH of buffers and sample solutions. |
Quantitative Stability Data
The following tables summarize the stability of pantoprazole under various conditions. Note that most of the available data is for racemic pantoprazole sodium.
Table 1: Stability of Pantoprazole Sodium in Different IV Solutions and Containers
| Concentration & Diluent | Container | Storage Condition | Stability (≥90% of initial concentration) | Reference(s) |
| 4 mg/mL in NS | Glass Vials | 20-25°C (room temp, light) | 3 days | [2][12] |
| 4 mg/mL in NS | Polypropylene Syringes | 2-8°C (refrigerated, dark) | 28 days | [2][12] |
| 0.4 mg/mL in D5W | PVC Minibags | 20-25°C (room temp, light) | 2 days | [2][12] |
| 0.4 mg/mL in D5W | PVC Minibags | 2-8°C (refrigerated, dark) | 14 days | [2][12] |
| 0.8 mg/mL in D5W | PVC Minibags | 20-25°C (room temp, light) | 3 days | [2][12] |
| 0.8 mg/mL in D5W | PVC Minibags | 2-8°C (refrigerated, dark) | 28 days | [2][12] |
| 0.4 or 0.8 mg/mL in NS | PVC Minibags | 20-25°C (room temp, light) | 3 days | [2][12] |
| 0.4 or 0.8 mg/mL in NS | PVC Minibags | 2-8°C (refrigerated, dark) | 28 days | [2][12] |
| 0.16-0.80 mg/mL in D5W | PVC Minibags | 4°C (refrigerated) | 11 days | [11] |
| 0.16-0.80 mg/mL in NS | PVC Minibags | 4°C (refrigerated) | 20 days | [11] |
Table 2: Summary of Forced Degradation Studies of Pantoprazole
| Stress Condition | Reagent/Details | Observed Degradation | Major Degradation Products | Reference(s) |
| Acidic | 0.01 M HCl, room temp | ~35% after 10 min; ~92% after 60 min | Sulfide impurity | [5] |
| 0.05 M HCl, room temp | ~86% after 30 min | Multiple degradation products | [5] | |
| 0.1 M or 1 M HCl | Complete degradation within ~10 min | - | [5] | |
| Alkaline | 0.1 M NaOH, room temp | Highly stable for 5 days | - | [5] |
| 1 M NaOH, room temp | <5% after 5 days | - | [5] | |
| 1 M NaOH, reflux | ~18% after 1h; ~39% after 2h; ~69% after 4h | Two new peaks observed | [5] | |
| Oxidative | 3% H₂O₂, room temp | ~53% after 2h; ~67% after 3h | Sulfone impurity | [5] |
| Thermal (Dry Heat) | 70°C | ~10% after 24h | - | [5] |
| 95°C | ~54% after 24h | - | [5] | |
| Photolytic (Solution) | UV light (chamber temp up to 50°C) | ~36% after 24h; ~64% after 60h | A new major peak observed | [5] |
| Visible light | ~6% after 5 days | - | [5] | |
| Photolytic (Solid) | UV light | ~10% after 3 days | - | [5] |
| Visible light | <1% after 5 days | - | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[13]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at room temperature.
-
Withdraw samples at various time points (e.g., 10, 30, 60 minutes), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[5]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for an extended period (e.g., up to 5 days).
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature.
-
Withdraw samples at various time points (e.g., 1, 2, 4 hours) and dilute for HPLC analysis.[5]
-
-
Thermal Degradation:
-
Place a sample of solid this compound powder in an oven at a controlled temperature (e.g., 70°C).
-
After a specified time (e.g., 24 hours), dissolve the powder in a suitable solvent and analyze by HPLC.[5]
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) and visible light.
-
Protect a control sample from light.
-
Withdraw samples at various time points and analyze by HPLC.[5]
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at around 290 nm.[4][5]
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method for the analysis of pantoprazole and its degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm (or equivalent).[5]
-
Mobile Phase: A mixture of acetonitrile and 10 mM KH₂PO₄ buffer (pH adjusted to 7.4) in a 25:75 v/v ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method (e.g., 1-50 µg/mL).[5]
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toltrazurilshop.com [toltrazurilshop.com]
- 3. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective chiral inversion of pantoprazole enantiomers after separate doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 8. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Stability of pantoprazole sodium in glass vials, polyvinyl chloride minibags, and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Separation of Pantoprazole Enantiomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of pantoprazole enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any separation of the pantoprazole enantiomers. What are the common causes?
A1: No separation, or co-elution, is a common initial problem. Here are the primary factors to investigate:
-
Incorrect Chiral Stationary Phase (CSP): Pantoprazole enantiomers require a specific chiral environment for separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are commonly successful.[1][2] Ensure you are using a recommended column type.
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical. For reversed-phase mode, a common starting point is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[3][4][5] For polar organic mode, alcohols like methanol or ethanol are used.[2] The organic modifier/buffer ratio significantly impacts selectivity.
-
Mobile Phase Additives: Sometimes, acidic or basic additives are necessary to improve peak shape and resolution. However, for pantoprazole, separation can often be achieved without basic additives like diethylamine (DEA).[6]
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the mobile phase to prevent peak distortion and poor resolution.
Q2: My enantiomer peaks are broad and show significant tailing. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and quantification. Consider the following adjustments:
-
Optimize Mobile Phase pH: The pH of the mobile phase buffer can affect the ionization state of pantoprazole, influencing its interaction with the stationary phase. For separations using sulfobutylether-beta-cyclodextrin as a chiral mobile phase additive, a pH of 2.5 has been shown to be effective.[7]
-
Adjust Additive Concentration: If you are using an additive, its concentration can impact peak shape. Systematically vary the concentration to find the optimal level.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak efficiency and shape, although it will increase the run time.
-
Check for Column Contamination or Degradation: Contaminants from previous analyses or degradation of the stationary phase can lead to peak tailing. Flush the column with a strong solvent or, if necessary, replace it.
Q3: The resolution between the enantiomer peaks is poor (<1.5). What steps can I take to improve it?
A3: Improving resolution is a key aspect of method development. Here are several parameters to optimize:
-
Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous buffer. This is one of the most powerful tools for optimizing chiral separations.
-
Choice of Organic Modifier: Different organic modifiers (e.g., acetonitrile, methanol) can offer different selectivities. If using one, consider trying another.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[2] Operating at a lower temperature, for instance, 10°C or 15°C, can sometimes enhance resolution.[3][8]
-
Flow Rate: A lower flow rate (e.g., 0.6-0.8 mL/min) often leads to better resolution, though at the cost of longer analysis times.[3][5]
-
Chiral Selector Concentration (for Chiral Mobile Phase Additive Methods): When using a chiral additive in the mobile phase, its concentration is critical. Resolution may increase with concentration up to an optimal point, after which it may decrease.[8]
Q4: My run time is too long. How can I speed up the analysis without sacrificing resolution?
A4: Long analysis times can be a bottleneck. Here are some strategies to reduce them:
-
Increase Flow Rate: Carefully increase the flow rate. This will decrease retention times, but may also reduce resolution. You will need to find a balance that meets your needs.
-
Increase the Percentage of Organic Modifier: A higher concentration of the organic solvent in the mobile phase will generally lead to faster elution.
-
Elevate the Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and speed up elution, but be aware that it may also reduce selectivity.[8]
-
Use a Shorter Column or Smaller Particle Size: If available, a shorter column or a column packed with smaller particles can provide faster separations with good efficiency.
Quantitative Data Summary
The following tables summarize typical experimental conditions for the chiral separation of pantoprazole enantiomers by HPLC.
Table 1: Chiral Stationary Phase (CSP) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chiral Stationary Phase | Chirobiotic TAG | Lux Cellulose-2 | Chiralpak IE | OD-RH (Cellulose derivative) |
| Column Dimensions | - | 250 x 4.6 mm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / 20mM Ammonium Acetate (60:40 v/v) | Acetonitrile / Water | Acetonitrile / 0.1% Formic Acid in Water (70:30 v/v) | Acetonitrile / Water (28:72 v/v) |
| Flow Rate | 0.6 mL/min | - | 0.9 mL/min | 0.8 mL/min |
| Temperature | 10°C | Room Temperature | - | 25°C |
| Detection Wavelength | - | - | MS/MS | 292 nm |
| Resolution (Rs) | 1.91 | - | Baseline Separation | Full Separation |
| Reference | [3] | [6] | [9] | [5] |
Table 2: Chiral Mobile Phase Additive (CMPA) Method
| Parameter | Method Details |
| Stationary Phase | Spherigel C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 10 mM Phosphate Buffer (pH 2.5) containing 10 mM Sulfobutylether-beta-cyclodextrin (SBE-β-CD) (15:85 v/v) |
| Flow Rate | 0.9 mL/min |
| Temperature | 20°C |
| Detection Wavelength | 290 nm |
| Key Outcome | Baseline resolution achieved for determining R-(+)-pantoprazole in S-(-)-pantoprazole. |
| Reference | [7] |
Detailed Experimental Protocols
Protocol 1: HPLC Method using a Macrocyclic Glycopeptide-Based CSP
This protocol is based on the method developed for baseline separation on a Chirobiotic TAG column.[3]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Chirobiotic TAG chiral stationary phase.
-
Column Temperature: Set the column oven to 10°C.
-
-
Mobile Phase Preparation:
-
Prepare a 20mM ammonium acetate solution in HPLC-grade water.
-
Mix methanol and the 20mM ammonium acetate solution in a 60:40 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the pantoprazole sample in the mobile phase to a suitable concentration.
-
-
Chromatographic Conditions:
-
Data Analysis:
Protocol 2: HPLC Method using a Polysaccharide-Based CSP
This protocol is a representative method using a cellulose-based column in reversed-phase mode.[5]
-
System Preparation:
-
HPLC System: Agilent 1100 or equivalent.
-
Column: OD-RH (Chiralcel, 150mm x 4.6mm, 5 µm).
-
Column Temperature: Set the column oven to 25°C.
-
-
Mobile Phase Preparation:
-
Mix HPLC-grade water and acetonitrile in a 72:28 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh about 10mg of racemic pantoprazole sodium.
-
Dissolve and dilute to 25 mL in a volumetric flask using the mobile phase to create the test solution.
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.8 mL/min.
-
Set the detection wavelength to 292 nm.
-
Inject 10 µL of the sample solution.
-
-
Data Analysis:
-
Record the chromatogram. The two enantiomers should be fully separated.
-
Calculate resolution, peak asymmetry, and other system suitability parameters.
-
Visualizations
Caption: Troubleshooting workflow for pantoprazole enantiomer separation.
Caption: General workflow for chiral method development.
References
- 1. Chiral Separation of PPIs | Phenomenex [phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. researchgate.net [researchgate.net]
- 5. CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium - Google Patents [patents.google.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS [zpxb.xml-journal.net]
Technical Support Center: Enhancing (R)-(+)-Pantoprazole Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on (R)-(+)-Pantoprazole formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the absolute bioavailability of oral this compound and what are the primary factors limiting it?
A1: The absolute bioavailability of an orally administered 40 mg enteric-coated pantoprazole tablet is approximately 77% and this does not change with multiple doses.[1][2] The primary limiting factor is its instability in acidic environments.[3][4][5][6][7] Pantoprazole is an acid-labile drug that undergoes rapid degradation in the low pH of the stomach, which can lead to significant bioavailability problems if the drug is not protected.[3][4][6][8]
Q2: Why is an enteric coating essential for pantoprazole formulations?
A2: An enteric coating is crucial for pantoprazole formulations to protect the acid-labile drug from degradation in the stomach's acidic milieu.[3][4][7] This pH-sensitive polymer coating is designed to remain intact in the acidic environment of the stomach (pH ~1.2) and dissolve only when it reaches the more alkaline environment of the small intestine (pH > 5.5), where the drug can be absorbed.[4][7]
Q3: What are some alternative formulation strategies to improve the bioavailability of pantoprazole beyond standard enteric-coated tablets?
A3: Several advanced formulation strategies can be employed to enhance the bioavailability of pantoprazole:
-
Solid Dispersions: Techniques like spray drying and hot-melt extrusion can be used to create amorphous solid dispersions. This enhances the drug's solubility and dissolution rate.[9]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with pantoprazole, which can improve its stability against hydrolysis, oxidation, and photodecomposition.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the permeability and provide sustained release of the drug.[10]
-
Use of Buffering Agents: Incorporating buffering agents, such as sodium bicarbonate, can transiently increase the gastric pH, thereby protecting the drug from acid degradation upon immediate release.[11]
-
Microencapsulation: This technique can protect pantoprazole from degradation and improve its photostability.[12]
-
Mucoadhesive Buccal Formulations: These dosage forms, such as buccal tablets or oral films, allow for drug absorption directly into the bloodstream through the oral mucosa, bypassing the gastrointestinal tract and first-pass metabolism.[5][13]
Q4: How does food intake affect the bioavailability of enteric-coated pantoprazole?
A4: Food intake can influence the pharmacokinetics of enteric-coated pantoprazole. While the extent of absorption (AUC) may not be significantly affected, the rate of absorption can be delayed. This is because food can delay gastric emptying, thus prolonging the time it takes for the tablet to reach the small intestine. Bioequivalence studies are often conducted under both fasting and fed conditions to assess the impact of food.[14][15]
Troubleshooting Guides
Issue 1: Premature Drug Release in Acidic Medium During Dissolution Testing
| Potential Cause | Troubleshooting Step |
| Inadequate Enteric Coating Thickness | Increase the coating weight gain. A thicker coat provides better acid resistance. Studies have shown that increasing the weight gain of the enteric coat can prevent drug release in acidic media.[3] |
| Improper Polymer Selection | Ensure the selected enteric polymer has a dissolution pH appropriate for intestinal release (typically >5.5), such as Eudragit L100 or cellulose acetate phthalate.[4][8] |
| Interaction between Drug and Enteric Polymer | Apply a seal coat (e.g., with HPMC) between the drug core and the enteric coat to prevent direct contact and potential interactions.[3] |
| Cracked or Damaged Coating | Optimize the coating process parameters (e.g., spray rate, atomization pressure, pan speed, and drying temperature) to ensure a uniform and intact film. Also, check for mechanical stress during handling and packaging. High humidity during storage can also damage the enteric coating.[16] |
Issue 2: Incomplete Drug Release in Buffer Stage (pH 6.8)
| Potential Cause | Troubleshooting Step |
| Excessive Enteric Coating Thickness | While a thick coat is good for acid resistance, an excessively thick coat may delay or hinder drug release in the intestine. Optimize the coating weight gain to balance acid resistance and timely release. |
| Poor Disintegration of the Tablet Core | Incorporate or optimize the concentration of superdisintegrants like croscarmellose sodium or sodium starch glycolate in the core formulation to ensure rapid tablet breakup once the enteric coat dissolves.[4][11] |
| Cross-linking of Enteric Polymer | Some enteric polymers can undergo cross-linking upon aging, which can retard dissolution. Store the formulation under appropriate conditions and consider using polymers less prone to this issue. |
| Low Solubility of the Drug Formulation | Consider bioavailability enhancement techniques for the core tablet, such as creating a solid dispersion of pantoprazole or using solubility enhancers.[9][17] |
Issue 3: High Variability in Pharmacokinetic Parameters in Animal/Human Studies
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphism of CYP2C19 | Pantoprazole is primarily metabolized by the CYP2C19 enzyme.[2] Genetic variations in this enzyme can lead to "poor metabolizers" and "extensive metabolizers," causing significant inter-individual differences in drug clearance and exposure. Consider genotyping subjects in your studies to account for this variability. The stereoselective metabolism of pantoprazole is dependent on CYP2C19 activity.[18] |
| Food Effect | Standardize food intake (fasting vs. fed state) across all subjects in your study, as food can delay gastric emptying and affect the rate of absorption.[15] |
| Formulation Performance Variability | Ensure high batch-to-batch consistency of your formulation through stringent in-process and quality control checks, particularly for enteric coating integrity and dissolution performance. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Pantoprazole Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·hr/mL) | Absolute Bioavailability (%) | Reference |
| 40 mg Enteric-Coated Tablet (Test) | 4057.04 ± 914.97 | - | 23907.75 ± 5745.31 | - | [1] |
| 40 mg Enteric-Coated Tablet (Reference) | 3708 ± 720.75 | - | 26369.31 ± 5965.38 | 77 | [1] |
| 40 mg IV Infusion | - | - | - | 100 | [2] |
| 40 mg Suspension in Sodium Bicarbonate | Similar to tablet | Faster than tablet | 25% lower than tablet | ~58 | [19][20][21] |
Values are presented as mean ± SD where available.
Table 2: Dissolution Profile of Enteric-Coated Pantoprazole Tablets
| Formulation Batch | Medium | Time | % Drug Release | Reference |
| Optimized Formulation | 0.1 N HCl (pH 1.2) | 2 hours | < 2% | [3] |
| Optimized Formulation | Phosphate Buffer (pH 6.8) | 45 minutes | > 82% | [3] |
| C2F9 | 0.1 N HCl (pH 1.2) | 2 hours | Drug release starts after 120 min | [4][8] |
| C2F9 | Phosphate Buffer (pH 6.8) | 60 minutes (total 180 min) | 99.72% | [4][8] |
| F19 (10% weight gain) | 0.1 N HCl (pH 1.2) | 2 hours | < 2.5% acid uptake | |
| F19 (10% weight gain) | Phosphate Buffer (pH 6.8) | 30 minutes | ~84% |
Experimental Protocols
Protocol 1: Two-Stage Dissolution Testing for Enteric-Coated Pantoprazole Tablets
This protocol is based on the typical two-stage dissolution test for delayed-release dosage forms.[7]
Objective: To assess the integrity of the enteric coat in an acidic medium and the subsequent drug release in a neutral buffer medium.
Apparatus: USP Apparatus 2 (Paddle)
Procedure:
-
Acid Stage (Simulating Gastric Conditions):
-
Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Procedure: Place one tablet in each dissolution vessel and run for 2 hours.
-
Sampling: After 2 hours, withdraw a sample.
-
Acceptance Criteria: Typically, not more than 10% of the drug should be dissolved.[7]
-
-
Buffer Stage (Simulating Intestinal Conditions):
-
Medium: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid medium from the previous stage. Adjust the pH to 6.8 ± 0.05 with 2 N HCl or 2 N NaOH if necessary. The final volume is 1000 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Procedure: Continue the dissolution for a specified period (e.g., 45 or 60 minutes).
-
Sampling: Withdraw samples at predetermined time points (e.g., 10, 15, 30, 45, 60 minutes).
-
Acceptance Criteria: Typically, not less than 75% (Q value) of the drug should be dissolved in 45 minutes.[22]
-
-
Sample Analysis:
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for pantoprazole concentration using a validated HPLC-UV method at a wavelength of approximately 290 nm.[23]
-
Protocol 2: Preparation of Pantoprazole Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of pantoprazole to enhance its solubility and dissolution rate.[9]
Materials:
-
This compound
-
Polymeric carrier (e.g., PVP K-30, HPMC, Eudragit)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture with water)
Equipment:
-
Spray dryer
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Dissolve a specific ratio of pantoprazole and the chosen polymeric carrier in the selected solvent under constant stirring until a clear solution is obtained.
-
-
Spray Drying Process:
-
Set the spray dryer parameters (these will need optimization):
-
Inlet temperature
-
Aspirator rate
-
Feed pump rate
-
-
Atomize the solution into fine droplets inside the drying chamber.
-
The hot gas stream rapidly evaporates the solvent, leaving behind fine, dry particles of the amorphous solid dispersion.
-
-
Powder Collection and Characterization:
-
Collect the resulting powder from the cyclone separator.
-
Characterize the powder for:
-
Amorphous nature: Using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Drug content: Using a validated HPLC method.
-
Dissolution rate: Compare the dissolution of the solid dispersion with the pure drug.
-
-
Visualizations
Caption: Workflow for two-stage dissolution testing of enteric-coated pantoprazole.
Caption: Strategies to overcome the acid lability of this compound.
References
- 1. Bioequivalence Study of Pantoprazole Sodium-HPBCD and Conventional Pantoprazole Sodium Enteric-Coated Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. jchps.com [jchps.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. iosrphr.org [iosrphr.org]
- 11. ijrat.org [ijrat.org]
- 12. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sjr-publishing.com [sjr-publishing.com]
- 14. ovid.com [ovid.com]
- 15. Comparative bioavailability study with two pantoprazole delayed-released tablet formulations administered with and without food in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. banglajol.info [banglajol.info]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Oral Bioavailability of Pantoprazole Suspended in Sodium - Page 4 [medscape.com]
- 22. ashland.com [ashland.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of (R)-(+)-Pantoprazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-(+)-Pantoprazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have poor aqueous solubility despite some reports stating it is freely soluble?
A1: The solubility of pantoprazole is highly dependent on its form (free acid vs. salt) and the pH of the aqueous medium. Pantoprazole is a weak base that is unstable in acidic environments.[1][2][3] The sodium salt form, specifically pantoprazole sodium sesquihydrate, is more readily soluble in water and ethyl alcohol.[2] However, in acidic to neutral buffer solutions, such as those that might be used in experiments mimicking physiological conditions, its solubility can be significantly lower.[2][3] For instance, its solubility is described as sparingly soluble in phosphate buffer at pH 6.8.[2] Therefore, while the salt form is generally soluble, achieving a high concentration in specific aqueous media for experimental purposes can be challenging.
Q2: My this compound solution is turning yellow. What is happening?
A2: A yellow discoloration is a common indicator of the acidic degradation of pantoprazole.[2] Pantoprazole is highly unstable in acidic conditions (low pH).[2] This degradation is a fundamental aspect of its mechanism of action, as it needs to be converted to its active form in the acidic environment of parietal cells to inhibit the proton pump.[2] However, in an experimental setting, this degradation leads to a loss of the parent compound and the formation of impurities.[4]
Q3: At what pH is this compound most stable?
A3: this compound is relatively stable in neutral to alkaline conditions.[2] In solutions with a pH above 7, it remains chemically stable for a longer duration.[2] The rate of degradation significantly increases as the pH decreases. For example, at pH 5.0, the degradation half-life is approximately 2.8 hours, while at pH 7.8, it is about 220 hours.[3]
Q4: What are the primary methods to enhance the aqueous solubility of this compound?
A4: The most common techniques to improve the solubility of pantoprazole include:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins like β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase its apparent solubility.[5][6]
-
Solid Dispersions: Dispersing pantoprazole in a hydrophilic polymer matrix (e.g., PVP K30, PEG 6000) can enhance its dissolution rate.[7]
-
Amorphization: Converting the crystalline form of pantoprazole to its amorphous state can improve its solubility and dissolution rate.[1]
-
Use of Co-solvents: The addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the aqueous system.
-
pH Adjustment: Maintaining a neutral to alkaline pH (above 7.0) is crucial for both stability and solubility.[2]
Troubleshooting Guides
Issue 1: Rapid Degradation During Experiments
-
Symptom: The concentration of this compound decreases rapidly over time, and the solution may turn yellow.
-
Probable Cause: The aqueous medium is too acidic (pH < 7.0), leading to acid-catalyzed degradation.
-
Solutions:
-
pH Control: Ensure the pH of your aqueous medium is maintained at 7.0 or higher. Use appropriate buffers (e.g., phosphate buffer pH 7.4) to stabilize the pH.
-
Temperature: Perform experiments at controlled, and if possible, reduced temperatures to slow the degradation kinetics.
-
Fresh Solutions: Prepare solutions of this compound immediately before use.
-
Issue 2: Inconsistent Solubility Results
-
Symptom: You are observing significant variability in the measured solubility of this compound.
-
Probable Causes:
-
Fluctuations in the pH of the medium.
-
Insufficient time to reach equilibrium.
-
Use of different forms of pantoprazole (e.g., free base vs. sodium salt).
-
-
Solutions:
-
Standardize the Material: Ensure you are consistently using the same form of pantoprazole (e.g., this compound sodium sesquihydrate) for all experiments.
-
Equilibration Time: When using the shake-flask method, allow sufficient time (e.g., 24-48 hours) for the solution to reach equilibrium.[2]
-
Precise pH Measurement: Accurately measure and report the pH of the medium for each experiment.
-
Issue 3: Low Complexation Efficiency with Cyclodextrins
-
Symptom: The observed increase in solubility with cyclodextrins is lower than expected.
-
Probable Causes:
-
Suboptimal stoichiometry of the drug to the cyclodextrin.
-
Inappropriate method of complex preparation.
-
Presence of other excipients that compete for the cyclodextrin cavity.
-
-
Solutions:
-
Optimize Stoichiometry: Experiment with different molar ratios of this compound to cyclodextrin to find the optimal complexation.
-
Method Selection: The freeze-drying method for preparing cyclodextrin complexes is often more effective than kneading.[8]
-
Ternary Complexes: Consider the addition of a water-soluble polymer (e.g., PVP) to form a ternary complex, which can enhance the complexation efficiency.[9][10]
-
Data Presentation
Table 1: Solubility of Pantoprazole Sodium Sesquihydrate in Various Solvents
| Solvent | Solubility (mg/mL) | Classification (USP) |
| Water | 18.781 ± 0.436 | Very Soluble |
| Methanol | 12.377 ± 0.909 | Very Soluble |
| Ethanol | 7.864 ± 0.436 | Freely Soluble |
| Acetone | 4.604 ± 0.667 | Soluble |
| Chloroform | 3.095 ± 0.454 | Soluble |
| Phosphate Buffer pH 6.8 | 0.490 ± 0.006 | Sparingly Soluble |
| Simulated Gastric Fluid (SGF) | 1.483 ± 0.066 | Slightly Soluble |
Note: Discrepancies in reported values may exist due to different experimental conditions.[2]
Table 2: Enhancement of Pantoprazole Solubility using Cyclodextrins
| Cyclodextrin | Enhancement Factor |
| β-Cyclodextrin (β-CD) | Up to 4-fold increase in phosphate buffer |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Over 70-fold increase in phosphate buffer |
Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate buffer pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[2]
-
Sample Collection: After equilibration, allow the suspension to settle. Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analysis: Dilute the filtered sample appropriately and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Dissolution: Dissolve the desired molar ratio of this compound and cyclodextrin (e.g., 1:1) in purified water with continuous stirring.[8]
-
Freezing: Freeze the resulting aqueous solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize under vacuum until all the water has been removed by sublimation.[8]
-
Collection: The resulting product is a solid powder of the inclusion complex.
-
Characterization: Characterize the complex using techniques like FTIR, DSC, and XRD to confirm its formation.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K30 or PEG 6000) in a common volatile solvent (e.g., ethanol or a mixture of ethanol and dichloromethane).[11]
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent thermal degradation of pantoprazole.[11]
-
Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Processing: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.[11]
-
Characterization: Analyze the solid dispersion for drug content, dissolution properties, and physical form (amorphous or crystalline) using appropriate analytical techniques.
Visualizations
Signaling and Degradation Pathways
Caption: Mechanism of action and in vitro degradation pathway of Pantoprazole.
Experimental and Logical Workflows
Caption: General experimental workflow for enhancing Pantoprazole solubility.
Caption: Logical decision tree for selecting a solubility enhancement method.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. saudijournals.com [saudijournals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. QbD Assisted Systematic Review for Optimizing the Selection of PVP as a Ternary Substance in Enhancing the Complexation Efficiency of Cyclodextrins: a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
Technical Support Center: Bioanalysis of (R)-(+)-Pantoprazole
Welcome to the technical support center for the bioanalysis of (R)-(+)-Pantoprazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues that can arise during the bioanalysis of this compound, with a focus on identifying and mitigating matrix effects.
Problem 1: Poor sensitivity and inconsistent results in my LC-MS/MS analysis.
This is a common problem often attributable to ion suppression, a type of matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2]
Initial Assessment:
-
Qualitative Assessment of Matrix Effects: A post-column infusion experiment can help visualize regions in the chromatogram where ion suppression or enhancement occurs.[3][4][5][6][7] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate ion suppression at specific retention times.
-
Quantitative Assessment of Matrix Effects: The post-extraction spike method is the "gold standard" for quantifying matrix effects.[8][9] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat solution. The ratio of these areas, known as the matrix factor (MF), indicates the extent of signal suppression (MF < 1) or enhancement (MF > 1).[9]
Troubleshooting Steps & Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample clean-up process to remove interfering endogenous components like phospholipids.[2][10][11]
-
Evaluate Different Extraction Techniques: The choice of sample preparation method significantly impacts the degree of matrix effects. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]
-
Comparison of Sample Preparation Methods for Pantoprazole:
-
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 77.58%[12] | Can be significant | Simple, fast, and inexpensive[10] | Less clean extracts, prone to ion suppression from phospholipids[10][11] |
| Liquid-Liquid Extraction (LLE) | > 95%[13] | Generally lower than PPT | Good for removing highly polar and non-polar interferences | Can be labor-intensive, may form emulsions[14] |
| Solid-Phase Extraction (SPE) | 89% - 101%[13] | Often the lowest | Provides the cleanest extracts, allows for sample concentration[5][14] | More expensive and method development can be complex[14] |
-
Chromatographic Separation:
-
Optimize HPLC/UPLC Conditions: Adjusting the mobile phase composition, gradient, and flow rate can improve the separation of this compound from co-eluting matrix components.
-
Use of a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
-
Employ a Suitable Internal Standard (IS):
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., Pantoprazole-d3) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation.[15]
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog (e.g., lansoprazole) can be used.[14][16] However, it may not perfectly mimic the behavior of the analyte in the presence of matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the biological sample matrix.[1] These effects, which can manifest as ion suppression or enhancement, are a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because they can negatively impact the accuracy, precision, and sensitivity of the analytical method.[15][17][18]
Q2: What are the common sources of matrix effects in plasma samples?
A2: In plasma, the primary sources of matrix effects are endogenous components such as phospholipids, proteins, and salts.[9][18] Exogenous substances like anticoagulants and dosing vehicles can also contribute to matrix effects.[18]
Q3: How do I choose the best sample preparation technique for this compound?
A3: The choice depends on the required sensitivity and the complexity of your study.
-
For early-stage research where high throughput is needed, protein precipitation might be sufficient.[12][19][20]
-
For methods requiring higher sensitivity and accuracy, liquid-liquid extraction offers a good balance between cleanliness and ease of use.[16][21]
-
For regulated bioanalysis and studies demanding the highest level of sensitivity and reproducibility, solid-phase extraction is generally the recommended approach as it provides the cleanest samples.[14][22][23][24]
Q4: Can I simply dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[15][17] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Q5: My method shows significant matrix effects even with a good sample clean-up. What else can I do?
A5: If matrix effects persist, consider the following:
-
Chromatographic Optimization: Further refine your LC method to achieve better separation of the analyte from the interfering peaks.
-
Internal Standard: Ensure you are using an appropriate internal standard, preferably a stable isotope-labeled one, to compensate for the variability.
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][25] If your instrument allows, testing a different ionization source could be an option.
Experimental Protocols
1. Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol is adapted from the methodology described by Matuszewski et al.[8][9]
-
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific biological matrix.
-
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
This compound analytical standard.
-
Internal Standard (IS) analytical standard.
-
All necessary solvents and reagents for your validated sample preparation and LC-MS/MS method.
-
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare solutions of this compound and IS in the reconstitution solvent at low and high-quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using your established procedure. Spike the extracted matrix with this compound and IS to the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with this compound and IS at low and high QC concentrations. Extract these samples using your established procedure.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
-
Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE
-
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be less than 15%.
-
2. Sample Preparation Protocols for this compound from Human Plasma
-
a) Protein Precipitation (PPT): [12][19][20][26]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (containing the internal standard).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
-
b) Liquid-Liquid Extraction (LLE): [16][21]
-
To 500 µL of plasma, add the internal standard and 500 µL of a suitable buffer (e.g., 0.1 M ammonium acetate).
-
Add 3 mL of an organic solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
c) Solid-Phase Extraction (SPE): [14][22][23][24]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add the internal standard and buffer (e.g., 0.1 M KH2PO4, pH 9).[14] Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of common sample preparation techniques.
Caption: Workflow for the post-extraction spike experiment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trace.tennessee.edu [trace.tennessee.edu]
- 14. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. ICI Journals Master List [journals.indexcopernicus.com]
- 23. oamjms.eu [oamjms.eu]
- 24. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (R)-(+)-Pantoprazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (R)-(+)-Pantoprazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Enantioselectivity in Asymmetric Oxidation
Question: We are attempting the asymmetric oxidation of pantoprazole sulfide to obtain this compound, but the enantiomeric excess (e.e.) is consistently low. What are the potential causes and solutions?
Answer:
Low enantioselectivity in the asymmetric oxidation of sulfides is a common challenge. Several factors can influence the stereochemical outcome of the reaction. Here are the primary causes and recommended solutions:
-
Catalyst Inactivity or Degradation: The chiral catalyst is crucial for inducing stereoselectivity.
-
Potential Cause: The catalyst may be sensitive to air or moisture. Improper handling or storage can lead to decomposition.
-
Solution: Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the catalyst under the recommended conditions.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in enantioselectivity.
-
Potential Cause: The reaction temperature may be too high, leading to a decrease in the energy difference between the diastereomeric transition states.
-
Solution: Carefully control the reaction temperature. For many asymmetric oxidations, lower temperatures (e.g., -20°C to 0°C) are beneficial for achieving higher enantioselectivity.
-
-
Incorrect Stoichiometry of Reagents: The ratio of the chiral ligand, metal source, and oxidant can significantly impact the catalyst's effectiveness.
-
Potential Cause: An incorrect ratio of the components of the catalyst system can lead to the formation of less selective catalytic species.
-
Solution: Precisely measure and control the stoichiometry of all reagents as specified in the protocol. For titanium-based systems like the Kagan-Modena oxidation, the ratio of titanium isopropoxide to diethyl tartrate is critical.[1]
-
-
Presence of Impurities: Impurities in the starting material (pantoprazole sulfide) or solvents can interfere with the catalyst.
-
Potential Cause: Residual reagents or byproducts from the preceding synthesis step can poison the catalyst.
-
Solution: Ensure the pantoprazole sulfide is of high purity before the oxidation step. Use high-purity, anhydrous solvents.
-
Issue 2: Over-oxidation to Sulfone Impurity
Question: During the oxidation of pantoprazole sulfide, we are observing a significant amount of the corresponding sulfone impurity, which is difficult to remove. How can we minimize its formation?
Answer:
The formation of the sulfone impurity is a common side reaction in the oxidation of sulfides to sulfoxides.[2] Here’s how to address this issue:
-
Excess Oxidizing Agent: The most common cause of sulfone formation is the use of an excess of the oxidizing agent.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. A slight excess is often necessary to ensure complete conversion of the sulfide, but a large excess will promote over-oxidation. It is recommended to add the oxidant slowly and monitor the reaction progress closely.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the sulfide has been consumed increases the likelihood of the sulfoxide being further oxidized to the sulfone.
-
Solution: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting sulfide is consumed.
-
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of both the desired oxidation and the over-oxidation.
-
Solution: Maintain the recommended reaction temperature. For many oxidation reactions, lower temperatures provide better control and selectivity.
-
Issue 3: Poor Resolution in Preparative Chiral HPLC
Question: We are using preparative chiral HPLC to resolve racemic pantoprazole, but the separation between the enantiomers is poor, leading to low yield and purity of the (R)-(+)-enantiomer. How can we improve the resolution?
Answer:
Achieving good resolution in preparative chiral HPLC is essential for obtaining high-purity enantiomers. Here are some key factors to consider:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separation.
-
Solution: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating proton pump inhibitor enantiomers like pantoprazole.[3] If the current CSP is not providing adequate separation, screen other types of chiral columns.
-
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase significantly influences the interaction between the enantiomers and the CSP.
-
Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., ethanol, isopropanol). For reversed-phase chromatography, adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile or methanol). The addition of small amounts of additives like acids (e.g., acetic acid, formic acid) or bases (e.g., diethylamine) can also dramatically improve resolution.
-
-
Flow Rate and Temperature: These parameters affect the efficiency of the separation.
-
Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. Optimizing the column temperature can also enhance selectivity and efficiency.
-
-
Sample Overload: Injecting too much sample onto the column is a common cause of poor resolution in preparative chromatography.
-
Solution: Reduce the amount of sample injected per run. Determine the loading capacity of the column for your specific separation to find the optimal balance between throughput and resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing enantiomerically pure this compound?
A1: There are two primary strategies for obtaining enantiomerically pure this compound:
-
Asymmetric Synthesis: This involves the enantioselective oxidation of the prochiral pantoprazole sulfide intermediate to the desired (R)-sulfoxide. This can be achieved using:
-
Chiral metal catalysts: The Kagan-Modena oxidation, which utilizes a titanium complex with a chiral ligand like diethyl tartrate (DET), is a well-known method for asymmetric sulfoxidation.[1]
-
Enzymatic catalysis: Certain enzymes can selectively oxidize the sulfide to one enantiomer of the sulfoxide with high specificity.
-
-
Chiral Resolution: This approach involves the separation of a racemic mixture of pantoprazole. Common methods include:
-
Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP): This is a powerful technique for isolating pure enantiomers.[3]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic pantoprazole with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
-
Q2: What are the common impurities encountered in the synthesis of pantoprazole, and how can they be controlled?
A2: Besides the undesired (S)-enantiomer, several process-related impurities can be formed during the synthesis of pantoprazole. The most common are:
-
Pantoprazole Sulfone: Formed by the over-oxidation of the sulfoxide. This can be minimized by carefully controlling the stoichiometry of the oxidizing agent and the reaction time and temperature.
-
Pantoprazole N-oxide: Results from the oxidation of the pyridine nitrogen atom. Similar to the sulfone, its formation can be suppressed by controlled oxidation conditions.
-
Unreacted Pantoprazole Sulfide: Incomplete oxidation will leave residual starting material. This can be addressed by ensuring sufficient reaction time and an appropriate amount of oxidizing agent.
The European Pharmacopoeia and the United States Pharmacopeia specify limits for these and other potential impurities.[2]
Q3: How can the purity of this compound be accurately determined?
A3: The purity of this compound, including its enantiomeric purity, is typically determined using High-Performance Liquid Chromatography (HPLC).
-
Enantiomeric Purity (e.e.): Chiral HPLC is the standard method for determining the enantiomeric excess. This involves using a chiral stationary phase that can separate the (R)- and (S)-enantiomers, allowing for their quantification.
-
Chemical Purity: Reversed-phase HPLC with a suitable C18 or similar column is used to quantify process-related impurities like the sulfone and N-oxide. A gradient elution method is often employed to separate all potential impurities from the main active pharmaceutical ingredient (API).
Validation of the analytical methods according to ICH guidelines is crucial to ensure accurate and reliable purity determination.[4]
Data Presentation
Table 1: Comparison of Chiral Separation Techniques for Pantoprazole Enantiomers
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Solvent System | Reported Resolution (Rs) / Enantiomeric Excess (e.e.) | Reference |
| Preparative HPLC | Polysaccharide-based (e.g., Chiralpak) | Heptane/Ethanol/Methanol | Baseline separation achievable | [5] |
| Analytical HPLC | Teicoplanin aglycone-based (Chirobiotic TAG) | Methanol/20mM Ammonium Acetate | Rs = 1.91 | [3] |
| Analytical HPLC | Sulfobutylether-β-cyclodextrin (SBE-β-CD) as mobile phase additive | Acetonitrile/Phosphate Buffer (pH 2.5) | Baseline separation | [4] |
| Capillary Electrophoresis | Sulfobutyl ether-β-cyclodextrin | Phosphate buffer (pH 7.0) | Baseline separation | [6] |
Table 2: Influence of Reaction Parameters on Asymmetric Sulfoxidation Yield and Enantioselectivity (Illustrative)
| Catalyst System | Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Ti(Oi-Pr)₄ / (R,R)-DET | Cumene Hydroperoxide | -20 | 6 | 90 | 95 |
| Vanadium-Schiff Base Complex | H₂O₂ | 0 | 4 | 85 | 92 |
| Iron-Salan Complex | H₂O₂ | 25 | 8 | 78 | 88 |
| Enzyme (e.g., from Aspergillus niger) | O₂ | 30 | 24 | >95 | >99 (R) |
Note: The values in this table are illustrative and can vary based on the specific substrate and detailed experimental conditions.
Experimental Protocols
Protocol 1: Asymmetric Oxidation of Pantoprazole Sulfide via Kagan-Modena Oxidation
This protocol describes a general procedure for the enantioselective oxidation of pantoprazole sulfide to this compound using a modified Kagan-Modena catalyst system.
-
Catalyst Preparation:
-
To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane.
-
Add (R,R)-diethyl tartrate (2.0 equivalents based on titanium).
-
Cool the solution to -20°C.
-
Slowly add titanium (IV) isopropoxide (1.0 equivalent) dropwise to the solution and stir for 5 minutes.
-
Add deionized water (1.0 equivalent) and stir the mixture at -20°C for 30-45 minutes to allow for the formation of the active catalyst complex. The solution should be a clear, pale yellow.
-
-
Oxidation Reaction:
-
To the pre-formed catalyst solution at -20°C, add a solution of high-purity pantoprazole sulfide (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add cumene hydroperoxide (1.1 equivalents) dropwise, maintaining the temperature at -20°C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion (disappearance of the sulfide), quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or crystallization to achieve the desired purity.
-
Protocol 2: Chiral Resolution of Racemic Pantoprazole by Preparative HPLC
This protocol provides a general methodology for the separation of pantoprazole enantiomers using preparative chiral HPLC.
-
System Preparation:
-
Equip the preparative HPLC system with a suitable polysaccharide-based chiral column (e.g., Chiralpak IA or AD).
-
Equilibrate the column with the mobile phase (e.g., a mixture of heptane and ethanol with a small percentage of a basic or acidic modifier if necessary) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the racemic pantoprazole in the mobile phase or a compatible solvent to a high concentration, ensuring complete dissolution.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 290 nm).
-
Collect the fractions corresponding to the this compound peak. The elution order should be predetermined using an analytical standard.
-
-
Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified enantiomer.
-
Analyze the purity and enantiomeric excess of the final product using analytical chiral HPLC.
-
Mandatory Visualization
Caption: Workflow for the synthesis and chiral production of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separation of PPIs | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
Stability of (R)-(+)-Pantoprazole in different buffer systems
Technical Support Center: (R)-(+)-Pantoprazole Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various buffer systems. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of stability data.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow?
A1: A yellow color change in your pantoprazole solution is a common indicator of acid-catalyzed degradation.[1][2][3] Pantoprazole is a weak base with a pKa of approximately 4 and is inherently unstable in acidic environments.[2][4] As the pH decreases, the rate of degradation increases, leading to the formation of colored degradation products.[1][3]
Q2: What is the optimal pH for storing this compound solutions to ensure stability?
A2: To ensure stability, this compound solutions should be maintained in neutral to alkaline conditions (pH > 7.0).[2][4] The drug is relatively stable under alkaline conditions but degrades substantially in acidic environments.[5][6] For instance, in a phosphate buffer at pH 7.4, pantoprazole showed less than 5% degradation over 6 hours.[7]
Q3: What are the primary degradation products of pantoprazole under acidic stress?
A3: Under acidic conditions, pantoprazole undergoes a complex rearrangement to form its active cyclic sulfenamide metabolite.[1] However, forced degradation studies also identify other significant degradation products, most notably the sulfide and sulfone impurities.[1][5][6]
Q4: Can I use any buffer system for my experiments with pantoprazole?
A4: The choice of buffer can influence stability. While phosphate buffers are commonly used, the stability of pantoprazole in various salt solutions has been shown to follow this general order: phosphate buffer < trisodium citrate < citrate buffer ≤ acetate buffer < citric acid ≤ monosodium citrate ≤ calcium carbonate < sodium bicarbonate < sodium chloride < water.[7] Therefore, for maximum stability in a buffered system, sodium bicarbonate may be a better choice than phosphate buffers.
Q5: How does temperature affect the stability of pantoprazole solutions?
A5: Temperature significantly impacts pantoprazole stability. Degradation occurs faster at room temperature (23°C) or elevated temperatures compared to refrigerated conditions (4°C).[8][9] For extended storage of solutions, refrigeration is recommended to minimize degradation.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Pantoprazole | Acidic Degradation: The pH of your buffer system or sample solution may be too low, causing rapid degradation. | Verify the pH of all solutions. Ensure the final pH is neutral or alkaline (ideally > 7.0). Use alkaline buffers like sodium bicarbonate if compatible with your experiment.[4][7] |
| Oxidative Degradation: Presence of oxidizing agents in your reagents. | Use high-purity, HPLC-grade solvents and reagents. Degas your mobile phase and solutions to remove dissolved oxygen.[5][6] | |
| Unexpected Peaks in HPLC Chromatogram | Degradation Products: The additional peaks are likely degradation products due to sample instability. | Analyze samples immediately after preparation or store them under refrigerated and light-protected conditions. Compare retention times with known degradation standards (e.g., sulfone and sulfide impurities) if available.[3][8] |
| Contamination: Contamination from glassware, solvents, or excipients. | Ensure all glassware is scrupulously clean. Run a blank injection of your diluent to check for solvent-related peaks. | |
| Poor Peak Shape or Tailing in HPLC | Inappropriate Mobile Phase pH: The mobile phase pH is critical for good chromatography of ionizable compounds like pantoprazole. | Adjust the mobile phase pH. A pH around 7.0 is often used. For example, a mobile phase of phosphate buffer (pH 6.8 or 7.4) and acetonitrile is commonly reported.[10][11] |
| Column Overload or Degradation: Injecting too high a concentration or using a degraded column. | Reduce the concentration of the injected sample. If the problem persists, try a new HPLC column of the same type. | |
| Inconsistent Results Between Replicates | Sample Instability: The drug is degrading in the time between sample preparation and analysis. | Prepare samples immediately before injection. If using an autosampler, ensure its temperature is controlled (refrigerated if possible).[9] |
| Incomplete Dissolution: Pantoprazole may not be fully dissolved in the initial solvent. | Use gentle sonication to aid dissolution. Pantoprazole sodium is freely soluble in water.[12] |
Data Presentation: Stability of Pantoprazole Solutions
The stability of pantoprazole is highly dependent on the diluent, concentration, and storage temperature. The tables below summarize quantitative data from various studies.
Table 1: Stability of Pantoprazole in Intravenous Admixtures
| Concentration | Diluent | Storage Temp. | Stability Period (≥90% of initial concentration) | Reference(s) |
| 0.16 mg/mL | 5% Dextrose (D5W) | 4°C | 11 days | [8] |
| 0.80 mg/mL | 5% Dextrose (D5W) | 4°C | 11 days | [8] |
| 0.16 mg/mL | 0.9% NaCl (NS) | 4°C | 20 days | [8] |
| 0.80 mg/mL | 0.9% NaCl (NS) | 4°C | 20 days | [8] |
| 0.4 mg/mL | 5% Dextrose (D5W) | 2-8°C | 14 days | [9][13] |
| 0.8 mg/mL | 5% Dextrose (D5W) | 2-8°C | 28 days | [9][13] |
| 0.4 mg/mL | 0.9% NaCl (NS) | 2-8°C | 28 days | [9][13] |
| 0.8 mg/mL | 0.9% NaCl (NS) | 2-8°C | 28 days | [9][13] |
| 0.4 mg/mL | 5% Dextrose (D5W) | 20-25°C | 2 days | [9][13] |
| 0.8 mg/mL | 5% Dextrose (D5W) | 20-25°C | 3 days | [9][13] |
| 0.4 & 0.8 mg/mL | 0.9% NaCl (NS) | 20-25°C | 3 days | [9][13] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent / Condition | Result | Reference(s) |
| Acid Hydrolysis | 0.01 M HCl, Room Temp. | Significant degradation (~35% in 10 min, ~92% in 60 min) | [3] |
| Alkaline Hydrolysis | 1 M NaOH, Reflux 4h | Stable / Minor degradation | [3][14] |
| Oxidative | 3% H₂O₂, Room Temp. | Significant degradation | [5][6][14] |
| Thermal | 95°C, 24h (Solid state) | Significant degradation | [3] |
| Photolytic | UV light, 24h (Solution) | Significant degradation (~36%) | [3] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in a Buffer System
This protocol outlines a typical workflow for assessing the stability of pantoprazole in a selected buffer.
-
Buffer Preparation:
-
Prepare the desired buffer (e.g., 0.1 M Phosphate Buffer or 8.4% Sodium Bicarbonate Solution).
-
Adjust the pH to the target value (e.g., pH 7.4) using a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the prepared buffer to achieve a known stock concentration (e.g., 1 mg/mL). Protect the solution from light.
-
-
Stability Sample Preparation:
-
Dilute the stock solution with the same buffer to the final experimental concentration (e.g., 25 µg/mL).
-
Divide the solution into appropriate aliquots in amber vials for each time point and storage condition.
-
-
Storage and Sampling:
-
Store the vials under the desired conditions (e.g., refrigerated at 4°C and at room temperature 25°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot for analysis.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a UV detector.[10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5][11]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a 70:30 (v/v) ratio of phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to 7.4) and acetonitrile.[10][11]
-
Injection Volume: 20 µL.[10]
-
Inject the sample from each time point. The initial (time 0) sample represents 100% concentration.
-
-
Data Analysis:
-
Calculate the percentage of pantoprazole remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 2: Forced Degradation Study
This protocol is used to demonstrate the specificity of the analytical method and identify potential degradation products.
-
Prepare a stock solution of pantoprazole (e.g., 1 mg/mL) in a suitable solvent like methanol or water.[3][14]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.01 M HCl and keep at room temperature. Sample after 30-60 minutes.[3]
-
Alkaline Hydrolysis: Mix an aliquot with 1 M NaOH and reflux for 4 hours.[3]
-
Oxidative Degradation: Mix an aliquot with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2 hours.[3][14]
-
Thermal Degradation: Expose the solid pantoprazole powder to dry heat (e.g., 95°C) for 24 hours, then dissolve and analyze.[3]
-
Analysis: Before injection into the HPLC, neutralize the acidic and alkaline samples. Dilute all samples to the working concentration with the mobile phase and analyze using the HPLC method described in Protocol 1.
Visualizations
Below are diagrams illustrating key experimental and chemical pathways related to pantoprazole stability studies.
Caption: Experimental workflow for a typical pantoprazole stability study.
Caption: Acid-catalyzed activation and degradation pathway of pantoprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Stability of Pantoprazole [medscape.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Preventing degradation of (R)-(+)-Pantoprazole in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-Pantoprazole. The focus is on preventing its degradation in acidic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in acidic conditions?
A1: this compound is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of compounds.[1] These compounds are weak bases and are inherently unstable in acidic environments.[1][2] This acid lability is fundamental to their mechanism of action, as the acidic environment of gastric parietal cells catalyzes the conversion of pantoprazole into its active form, a cyclic sulfenamide.[1] However, this same reactivity makes it prone to rapid degradation in any acidic solution.[3]
Q2: What are the visible signs of Pantoprazole degradation in an acidic solution?
A2: A common sign of pantoprazole degradation in an acidic solution is a noticeable color change, with the solution typically turning yellow.[1][4] This indicates the formation of degradation products.
Q3: What are the major degradation products of Pantoprazole in acidic conditions?
A3: Under acidic stress, besides the formation of the active cyclic sulfenamide, other significant degradation products include the sulfide and sulfone impurities.[1][5] The sulfide impurity is formed by the reduction of the sulfoxide group in the pantoprazole molecule.[1]
Q4: At what pH is this compound most stable?
A4: this compound is most stable in neutral to alkaline conditions, with the highest stability achieved at a pH value greater than 7.0.[6][7][8] Its rate of degradation increases as the pH decreases.[9][10]
Q5: What is an enteric coating and why is it used for Pantoprazole formulations?
A5: An enteric coating is a polymer barrier applied to oral medications that prevents their dissolution or disintegration in the acidic environment of the stomach.[11] For an acid-labile drug like pantoprazole, this coating is crucial to protect it from degradation in the stomach, allowing the intact drug to reach the small intestine for absorption.[7][11] These coatings are designed to dissolve at a higher pH, typically above 5.5.[12]
Troubleshooting Guides
Issue 1: Rapid Degradation of Pantoprazole During Sample Preparation for Analysis
-
Symptom: You observe a rapid loss of pantoprazole concentration in your sample, often accompanied by a yellowing of the solution, when preparing it for analytical testing (e.g., HPLC).
-
Cause: Pantoprazole can degrade almost completely within minutes in strongly acidic solutions like 0.1 M or 1 M HCl.[3] This is due to its inherent acid-labile nature.
-
Solution:
-
pH Adjustment: Ensure the pH of your sample solvent is neutral or alkaline (pH > 7.0).[6][8]
-
Use of Buffers: If dilution is necessary, use a neutral or alkaline buffer, such as a phosphate buffer with a pH of 7.4.[3]
-
Immediate Analysis: If working with acidic conditions is unavoidable for a specific experimental reason, the samples should be prepared immediately before analysis to minimize the time exposed to the acidic environment.[6]
-
Low Temperature: Prepare and store samples at reduced temperatures (e.g., on ice) to slow the degradation rate.
-
Issue 2: Inconsistent Results in In Vitro Dissolution Studies of Enteric-Coated Formulations
-
Symptom: You observe premature release of pantoprazole in the acidic stage (e.g., in 0.1 N HCl) of a dissolution test, leading to variable and lower-than-expected drug content in the buffer stage.
-
Cause: This indicates a failure of the enteric coating to adequately protect the drug.[7] Potential causes include:
-
Inadequate Coating Thickness: The coating layer may be too thin to withstand the acidic medium for the required duration.
-
Improper Polymer Selection: The chosen enteric polymer may not have the desired pH-dependent solubility profile.
-
Coating Defects: Cracks, peeling, or non-uniformity in the coating can allow acid penetration.[7]
-
Interaction with Formulation Excipients: Acidic excipients in the core tablet can compromise the stability of pantoprazole if the protective seal coat is inadequate.
-
-
Solution:
-
Optimize Coating Weight Gain: Increase the percentage of weight gain during the coating process to ensure a sufficient coating thickness. A weight gain of 8-14% is often cited, depending on the specific formulation and coating material.[13][14]
-
Select Appropriate Enteric Polymer: Use well-characterized enteric polymers like Eudragit® L 100-55, which dissolves at pH > 5.5.[12][13]
-
Incorporate a Seal Coat: Apply a water-soluble separating film (seal coat) between the drug-containing core and the enteric coat. This acts as a barrier to prevent direct contact between the acidic enteric polymer and the acid-labile drug.[15]
-
Control Coating Process Parameters: Ensure optimal spray rate, atomization pressure, and drying temperature during the coating process to achieve a uniform and intact film.
-
Quantitative Data on Pantoprazole Stability
The following tables summarize quantitative data on the degradation of pantoprazole under various conditions and the effectiveness of different protective strategies.
Table 1: Degradation of Pantoprazole in Acidic Solutions at Room Temperature
| Acid Concentration | Time | % Degradation | Reference |
| 0.01 M HCl | 10 min | ~35% | [3] |
| 0.01 M HCl | 60 min | ~92% | [3] |
| 0.05 M HCl | 30 min | ~86% | [3] |
| 0.1 M HCl | ~10 min | ~100% | [3] |
| 1 M HCl | ~10 min | ~100% | [3] |
Table 2: Comparison of Protective Strategies for Pantoprazole in 0.1 M HCl
| Formulation | Time in 0.1 M HCl | % Degradation | Reference |
| Pure Pantoprazole Sodium | 30 min | 87.11% | [9] |
| Pantoprazole Sodium-Sodium Carbonate Co-crystal | 30 min | 9.08% | [9] |
| Enteric-Coated Tablets (Eudragit L100) | 2 hours | < 10% | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pantoprazole
This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantifying pantoprazole and its degradation products.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm).[5][16]
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 10 mM potassium dihydrogen phosphate (KH₂PO₄) with the pH adjusted to 7.4, in a ratio of approximately 25:75 (v/v).[3]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pantoprazole sample in the mobile phase to achieve a known concentration (e.g., 25 µg/mL).
-
For forced degradation studies, a stock solution (e.g., 500 µg/mL) can be prepared in methanol.[3]
-
To study acidic degradation, an aliquot of the stock solution is added to the acidic medium (e.g., 0.1 M HCl). At specified time intervals, samples are withdrawn, neutralized with an appropriate amount of base (e.g., 0.1 M NaOH), and diluted with the mobile phase to the target concentration for analysis.[3]
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the pantoprazole peak based on its retention time and peak area compared to a standard solution of known concentration. The retention time for pantoprazole is typically around 3.7 minutes under these conditions.[18]
-
Degradation products will appear as separate peaks at different retention times.
-
Protocol 2: Enteric Coating of Pantoprazole Tablets
This protocol provides a general procedure for applying an enteric coating to pantoprazole core tablets using a pan coater.
-
Core Tablet Formulation:
-
Prepare core tablets containing this compound, a diluent (e.g., mannitol), a disintegrant (e.g., croscarmellose sodium), an alkalizing agent (e.g., sodium carbonate) to create a stable microenvironment for the drug, and a lubricant (e.g., magnesium stearate).[15]
-
-
Seal Coating Solution Preparation:
-
Prepare a solution of a water-soluble polymer like hydroxypropyl methylcellulose (HPMC) in purified water.
-
-
Enteric Coating Solution Preparation:
-
Prepare a dispersion of an enteric polymer such as Eudragit® L 100-55 in a suitable solvent system (e.g., an aqueous dispersion).[13]
-
Add a plasticizer (e.g., triethyl citrate) and an anti-tacking agent (e.g., talc) to the dispersion.
-
-
Coating Process:
-
Pre-warming: Place the core tablets in the coating pan and pre-warm them with warm air.
-
Seal Coating: Spray the seal coating solution onto the rotating tablet bed until a weight gain of 2-5% is achieved. Dry the tablets thoroughly.
-
Enteric Coating: Spray the enteric coating solution onto the seal-coated tablets under controlled conditions of spray rate, atomizing air pressure, and inlet air temperature.
-
Continue the coating process until the desired weight gain is achieved (typically 8-12%).[14]
-
Curing: Cure the coated tablets in a hot air oven or in the coating pan at a specified temperature and time to ensure proper film formation.
-
-
Evaluation:
-
Evaluate the coated tablets for their resistance to acidic medium by performing a dissolution test in 0.1 N HCl for 2 hours, followed by a dissolution test in a phosphate buffer of pH 6.8.[19]
-
Visualizations
Caption: Acid-catalyzed degradation pathway of Pantoprazole.
Caption: Workflow for Pantoprazole stability testing.
Caption: Troubleshooting formulation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Pantoprazole [medscape.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. EUDRAGIT® L 100-55 [evonik.com]
- 13. CN104382875A - Pantoprazole sodium enteric-coated tablet and preparation method thereof - Google Patents [patents.google.com]
- 14. CN103989655A - (-)-pantoprazole sodium enteric coated tablet and preparation method thereof - Google Patents [patents.google.com]
- 15. WO2005051348A2 - Enteric-coated tablets of pantoprazole - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Analysis of (R)-(+)-Pantoprazole and (S)-(-)-Pantoprazole Efficacy
This guide provides a detailed comparison of the enantiomers of pantoprazole, (R)-(+)-Pantoprazole and (S)-(-)-Pantoprazole, focusing on their respective efficacy, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and professionals in the field of drug development.
Pantoprazole, a proton pump inhibitor (PPI), is a chiral molecule that is clinically administered as a racemic mixture of its two enantiomers.[1][2] However, advancements in chiral separation and analysis have spurred interest in the distinct pharmacological properties of each enantiomer.[2] This comparison elucidates the key differences, supported by experimental data, to inform research and development.
Pharmacokinetic Profile: A Tale of Two Enantiomers
The primary difference between this compound and (S)-(-)-Pantoprazole lies in their pharmacokinetic profiles, largely dictated by their stereoselective metabolism. The cytochrome P450 enzyme CYP2C19 is the principal enzyme responsible for pantoprazole metabolism.[3][4][5] Genetic variations in CYP2C19 lead to different metabolic rates, categorizing individuals as extensive metabolizers (EMs) or poor metabolizers (PMs).[1][3]
In a study involving rats, the mean area under the curve (AUC) for (S)-(-)-Pantoprazole was found to be 1.5 times greater than that of this compound following oral administration of the racemic mixture.[6][7] This difference is attributed to enantioselective metabolism.[6][7]
In humans, these differences are particularly pronounced in poor metabolizers of CYP2C19 substrates. In PMs, the metabolism of (+)-pantoprazole is more significantly impaired than that of (-)-pantoprazole.[3] One study reported that in PMs, the mean elimination half-life for (+)-pantoprazole was 3.55 times longer, and the mean AUC was 3.59 times greater than for (-)-pantoprazole.[3][8] Conversely, in extensive metabolizers, the pharmacokinetic differences between the two enantiomers are less significant.[3]
Table 1: Comparative Pharmacokinetic Parameters of Pantoprazole Enantiomers
| Parameter | This compound | (S)-(-)-Pantoprazole | Subject Group | Key Findings | Reference |
| Area Under the Curve (AUC) | Lower | Higher (1.5x) | Rats | (S)-enantiomer shows greater systemic exposure. | [6][7] |
| AUC in Poor Metabolizers (PMs) | Significantly Higher | Higher | Humans | Metabolism of (+)-enantiomer is more impaired in PMs. | [1][3] |
| AUC (+)/(-) Ratio in PMs | - | - | Humans | 2.65 - 3.45 | [1] |
| Elimination Half-life in PMs | Longer (3.55x) | Shorter | Humans | Slower clearance of the (+)-enantiomer in PMs. | [3][8] |
| Half-life (+)/(-) Ratio in PMs | - | - | Humans | 2.67 - 3.77 | [1] |
Pharmacodynamic and Clinical Efficacy
The differences in pharmacokinetics translate to variations in pharmacodynamic effects and clinical efficacy. Animal studies have indicated that (S)-pantoprazole is more potent and effective than the racemate in inhibiting gastric lesions.[2][9]
Another study comparing the enantiomers' effects on acid-related lesions in rats and guinea pigs found that (-)-PAN·Na (S-enantiomer) exhibited much stronger inhibitory effects on pylorus ligation-induced and histamine-induced ulcers compared to (+)-PAN·Na (R-enantiomer) and the racemic mixture.[13]
Table 2: Clinical Efficacy Comparison in GERD (28 days)
| Symptom Improvement | S-Pantoprazole (20 mg) | Racemic Pantoprazole (40 mg) | P-value | Key Findings | Reference |
| Heartburn (Day 28) | Higher Proportion of Patients | Lower Proportion of Patients | 0.01 | S-pantoprazole is more effective in relieving heartburn. | [10][12] |
| Acid Regurgitation (Day 14 & 28) | Higher Proportion of Patients | Lower Proportion of Patients | 0.004 | S-pantoprazole shows superior efficacy in reducing acid regurgitation. | [10][12] |
| Bloating (Day 14 & 28) | Higher Proportion of Patients | Lower Proportion of Patients | 0.03 | S-pantoprazole is more effective in alleviating bloating. | [10][12] |
| Healing of Esophagitis | No Significant Difference | No Significant Difference | 1 | Both are equally effective in healing esophageal lesions. | [2][10][12] |
| Healing of Gastric Erosions | No Significant Difference | No Significant Difference | 0.27 | Both are equally effective in healing gastric erosions. | [2][10][12] |
Experimental Protocols
Pharmacokinetic Study in Rats
-
Objective: To evaluate the enantioselective pharmacokinetics of pantoprazole.[6][7]
-
Method: Racemic pantoprazole (20 mg/kg) was orally administered to rats. Blood samples were collected at various time points, and the plasma concentrations of (R)-(+)- and (S)-(-)-pantoprazole were determined using a stereospecific HPLC assay.[6][7]
-
Parameters Measured: Area under the plasma concentration-time curve (AUC), elimination rate constant (ke), half-life (t1/2), and mean residence time (MRT).[6][7]
Clinical Trial in GERD Patients
-
Objective: To compare the efficacy and tolerability of S-pantoprazole (20 mg) versus racemic pantoprazole (40 mg) in GERD treatment.[2][10][12]
-
Design: A multi-center, randomized, double-blind clinical trial.[2][10][12]
-
Participants: 369 patients diagnosed with GERD.[12]
-
Intervention: Patients received either 20 mg of S-pantoprazole or 40 mg of racemic pantoprazole once daily for 28 days.[12]
-
Efficacy Assessment: Evaluation of GERD symptom scores for heartburn, acid regurgitation, bloating, nausea, and dysphagia at baseline, day 14, and day 28. Gastrointestinal endoscopy was performed at baseline and day 28 in a subset of patients.[10][12]
Visualizing the Metabolic Pathway
The metabolic pathway of pantoprazole is crucial to understanding the differences between its enantiomers. The following diagram illustrates the primary metabolic routes.
Caption: Metabolic pathway of pantoprazole enantiomers.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a comparative pharmacokinetic study of pantoprazole enantiomers.
Caption: Workflow for pharmacokinetic analysis.
References
- 1. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Pharmacokinetics of Stable Isotope (+/−)-[13C]-Pantoprazole: Implications for a Rapid Screening Phenotype Test of CYP2C19 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease. | Semantic Scholar [semanticscholar.org]
- 12. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
(R)-(+)-Pantoprazole: A Comparative Guide to its Validation as a Selective TOPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-(+)-Pantoprazole's performance as a selective T-LAK cell-originated protein kinase (TOPK) inhibitor against other known inhibitors. The content is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to TOPK
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle control, apoptosis, and inflammation.[1][2] TOPK is minimally expressed in most normal tissues but is overexpressed in a wide range of human cancers, making it an attractive target for cancer therapy.[2][3] Its role in promoting tumorigenesis and progression has led to the development of several small molecule inhibitors aimed at its therapeutic targeting.[2][4]
This compound as a TOPK Inhibitor
Pantoprazole, an FDA-approved proton-pump inhibitor, was identified as a TOPK inhibitor through structure-based virtual ligand screening of an FDA-approved drug database.[4][5] Studies have shown that pantoprazole directly binds to TOPK and inhibits its kinase activity both in vitro and in vivo.[4][5][6] This inhibitory action has been demonstrated to suppress the growth of colorectal cancer cells.[4][5]
Comparative Performance of TOPK Inhibitors
The following table summarizes the quantitative data on the performance of this compound in comparison to other known TOPK inhibitors, HI-TOPK-032 and OTS964.
| Inhibitor | Target | Binding Affinity (Kd) | IC50 | Cytotoxicity | Reference |
| This compound | TOPK | 327 ± 63.7 μM | Not explicitly stated, but inhibits colony formation at 25-100 μM | Lower than HI-TOPK-032 and OTS964 | [4][6] |
| HI-TOPK-032 | TOPK | Not explicitly stated | Inhibits colony formation at 2 μM | Higher than Pantoprazole | [4][7] |
| OTS964 | TOPK | High affinity (not quantified in provided text) | Potent inhibitor | Higher than Pantoprazole; can cause hematopoietic adverse reactions | [4][6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these TOPK inhibitors are provided below.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on TOPK's kinase activity.
-
Objective: To measure the phosphorylation of a substrate by TOPK in the presence of an inhibitor.
-
Materials: Recombinant TOPK enzyme, substrate (e.g., Histone H3), ATP, kinase assay buffer, test inhibitor (e.g., Pantoprazole), and a detection reagent.
-
Procedure:
-
The TOPK enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the level of substrate phosphorylation is quantified. In the case of Pantoprazole, the phosphorylation of histone H3 at Ser10 was substantially attenuated in a dose-dependent manner.[4][9]
-
The results are typically analyzed by Western blot using an antibody specific to the phosphorylated substrate.[9]
-
Cell Viability (MTS) Assay
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Objective: To assess the cytotoxic effects of TOPK inhibitors on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCT 116), cell culture medium, 96-well plates, MTS reagent, and the test inhibitor.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).[7]
-
After the treatment period, the MTS reagent is added to each well.
-
The plates are incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader. The amount of color produced is proportional to the number of viable cells.[10]
-
Microscale Thermophoresis (MST)
MST is a technique used to quantify the binding affinity between a protein and a small molecule.[4]
-
Objective: To determine the dissociation constant (Kd) for the binding of an inhibitor to TOPK.
-
Materials: Fluorescently labeled TOPK protein, a serial dilution of the test inhibitor, and a capillary system for measurement.
-
Procedure:
-
The fluorescently labeled TOPK is mixed with different concentrations of the inhibitor.
-
The samples are loaded into capillaries.
-
An infrared laser is used to create a microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled TOPK along this temperature gradient (thermophoresis) is monitored.
-
The binding of the inhibitor to TOPK alters the protein's hydration shell, size, or charge, leading to a change in its thermophoretic movement.
-
The change in thermophoresis is plotted against the inhibitor concentration to determine the Kd value. For Pantoprazole, the Kd for its binding to TOPK was determined to be 327 ± 63.7 μM.[6]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TOPK signaling pathway and a general workflow for validating a TOPK inhibitor.
Caption: TOPK Signaling Pathway.
Caption: TOPK Inhibitor Validation Workflow.
Conclusion
This compound has been validated as a direct inhibitor of TOPK.[4][5][6] While it may exhibit a lower binding affinity compared to other developed inhibitors like OTS964, its established safety profile as an FDA-approved drug and lower cytotoxicity present a significant advantage.[4][6] These characteristics make Pantoprazole a valuable lead compound for the design of novel TOPK inhibitors and a promising candidate for drug repositioning in cancer therapy. Further research is warranted to optimize its potency and selectivity for clinical applications.
References
- 1. ijbs.com [ijbs.com]
- 2. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pantoprazole, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantoprazole, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis: (R)-(+)-Pantoprazole Versus Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for (R)-(+)-Pantoprazole and esomeprazole, focusing on their pharmacokinetics, pharmacodynamics, and efficacy in established animal models. The information is intended to support research and development efforts in the field of acid-related disorders.
Executive Summary
Both this compound and esomeprazole are enantiomers of proton pump inhibitors (PPIs) designed to offer therapeutic advantages over their racemic parent compounds. Preclinical data suggest that both agents are potent inhibitors of gastric acid secretion. Esomeprazole, the S-enantiomer of omeprazole, has been extensively studied. Data on the individual enantiomers of pantoprazole indicate that the S-enantiomer (levo-pantoprazole) is more potent than the R-enantiomer in some preclinical models. This guide synthesizes the available preclinical findings to facilitate a comparative understanding.
Pharmacodynamic Profile
In Vitro H+/K+-ATPase Inhibition
The primary mechanism of action for PPIs is the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells. While direct comparative in vitro studies between this compound and esomeprazole are limited, data for the individual enantiomers of pantoprazole provide insight into their relative potencies.
Table 1: In Vitro Proton Pump Inhibition
| Compound | Assay System | IC50 |
|---|---|---|
| (-)-Pantoprazole | Isolated H+/K+-ATPase | Data not available |
| (+)-Pantoprazole | Isolated H+/K+-ATPase | Data not available |
| Esomeprazole | Isolated H+/K+-ATPase | Data not available |
Note: Specific IC50 values for the direct inhibition of H+/K+-ATPase by the individual enantiomers were not available in the reviewed literature. The therapeutic effect is a result of acid-activated conversion to the active sulfonamide derivative within the parietal cell canaliculus.
Inhibition of Gastric Acid Secretion in Animal Models
Studies in rat models demonstrate the antisecretory effects of pantoprazole enantiomers.
Table 2: Inhibition of Basal Gastric Acid Output in Rats with Acute Fistula
| Compound | Dose (mg/kg) | Inhibition Rate (%) |
|---|---|---|
| (-)-Pantoprazole | 1.5 | 89.3% |
| (+)-Pantoprazole | 1.5 | 24.7% |
| (±)-Pantoprazole | 1.5 | 83.6% |
Preclinical Efficacy in Animal Models
The efficacy of pantoprazole enantiomers has been evaluated in various rodent models of acid-related mucosal damage.
Table 3: Efficacy in Pylorus Ligation-Induced Ulcer Model in Rats
| Compound | ID50 (mg/kg) |
|---|---|
| (-)-Pantoprazole | 1.28 |
| (+)-Pantoprazole | 5.03 |
| (±)-Pantoprazole | 3.40 |
Table 4: Efficacy in Histamine-Induced Ulcer Model in Guinea Pigs
| Compound | ID50 (mg/kg) |
|---|---|
| (-)-Pantoprazole | 1.20 |
| (+)-Pantoprazole | 4.28 |
| (±)-Pantoprazole | 3.15 |
Table 5: Efficacy in Reflux Esophagitis Model in Rats
| Compound | ID50 (mg/kg) |
|---|---|
| (-)-Pantoprazole | 2.92 |
| (+)-Pantoprazole | 3.56 |
| (±)-Pantoprazole | 3.70 |
Pharmacokinetic Profile
The metabolism of both pantoprazole and esomeprazole is primarily mediated by the cytochrome P450 system, particularly the polymorphic enzyme CYP2C19.
Table 6: In Vitro Inhibition of Human Cytochrome P450 Enzymes (Ki in µM)
| Compound | CYP2C19 | CYP2C9 | CYP3A4 |
|---|---|---|---|
| Pantoprazole | 14 - 69 | 6 | 22 |
| Esomeprazole | ~8 | Data not available | Data not available |
A lower Ki value indicates a more potent inhibition.
Table 7: Preclinical Pharmacokinetic Parameters in Rats
| Compound | Parameter | Value |
|---|---|---|
| S-Pantoprazole | Mean AUC (after 20 mg/kg oral racemic pantoprazole) | 1.5 times greater than R-pantoprazole |
| R-Pantoprazole | Mean AUC (after 20 mg/kg oral racemic pantoprazole) | - |
| Esomeprazole | Mean Cmax (after 4 mg/kg oral dose) | Significantly decreased by long-term administration |
| Esomeprazole | Mean AUC(0-∞) (after 4 mg/kg oral dose) | Significantly decreased by long-term administration |
Experimental Protocols
Pylorus Ligation-Induced Ulcer in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.
-
Procedure:
-
Animals are fasted for 24-48 hours with free access to water.
-
Under anesthesia (e.g., ether or isoflurane), a midline abdominal incision is made.
-
The pyloric end of the stomach is carefully ligated with a silk suture, avoiding damage to the blood supply.
-
The abdominal wall is sutured.
-
-
Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally, typically 30 minutes before or immediately after pylorus ligation.
-
Endpoint: After a set period (usually 4-19 hours), animals are euthanized. The stomach is removed, opened along the greater curvature, and the ulcer index is determined by measuring the number and severity of lesions. Gastric content is often collected to measure volume, pH, and acidity.
Histamine-Induced Ulcer in Guinea Pigs
-
Animal Model: Male guinea pigs (300-400g) are used.
-
Procedure:
-
Animals are fasted for 24-36 hours with free access to water.
-
Ulceration is induced by the administration of histamine acid phosphate (e.g., 0.25 mg/kg, intramuscularly, every 30 minutes for 4 hours, or a single intraperitoneal injection).
-
-
Drug Administration: Test compounds are administered prior to the histamine challenge.
-
Endpoint: Animals are euthanized a set time after the final histamine injection. The stomach and duodenum are examined for ulcers, and the ulcer index is calculated.
Reflux Esophagitis Model in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Procedure:
-
Under anesthesia, a laparotomy is performed.
-
The transitional region between the forestomach and the glandular portion of the stomach is ligated.
-
The pylorus is also ligated to induce gastric content reflux into the esophagus.
-
-
Drug Administration: Test compounds are administered for a specified period following the surgery.
-
Endpoint: After the treatment period, animals are euthanized, and the esophagus is removed. The degree of esophagitis is scored based on the presence and severity of lesions, and histological examination is often performed.
In Vitro H+/K+-ATPase Inhibition Assay
-
Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of rabbits or pigs. The mucosal tissue is homogenized and subjected to differential centrifugation to obtain a microsomal fraction enriched with the enzyme.
-
Assay Procedure:
-
The enzyme preparation is pre-incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of ATP in a buffer containing Mg2+ and K+ ions.
-
The reaction is stopped after a defined incubation period.
-
-
Endpoint: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis, typically using a colorimetric method. The IC50 value is then calculated.
Visualizations
Caption: General mechanism of action for proton pump inhibitors.
Caption: A generalized workflow for preclinical efficacy studies.
A Comparative Guide to the Cross-Reactivity of (R)-(+)-Pantoprazole with Other Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-(+)-Pantoprazole's performance against other proton pump inhibitors (PPIs). The focus is on the functional cross-reactivity at the molecular target, the H+/K+-ATPase (proton pump), and the stereoselective pharmacodynamics and pharmacokinetics that differentiate this compound from its racemate and other PPIs.
Introduction to this compound and PPIs
Proton pump inhibitors are a class of drugs that irreversibly block the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1] Pantoprazole is a chiral compound, administered clinically as a racemic mixture of two enantiomers: (R)- and (S)-pantoprazole.[1][2] The this compound referred to in the topic is the S-enantiomer, also known as Levo-pantoprazole.[3][4] While structurally similar, PPIs such as omeprazole, esomeprazole (the S-enantiomer of omeprazole), lansoprazole, dexlansoprazole (the R-enantiomer of lansoprazole), and rabeprazole exhibit differences in their pharmacokinetics and pharmacodynamics.[1][5] This guide delves into the comparative inhibitory activities and experimental data supporting these differences.
Mechanism of Action: The Proton Pump Inhibition Pathway
Proton pump inhibitors are prodrugs that require activation in an acidic environment.[5][6] They accumulate in the acidic canaliculi of parietal cells, where they are converted to a reactive tetracyclic sulfenamide.[7] This active form then covalently binds to cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to irreversible inhibition of the pump.[5][7] The specific cysteine residues targeted can differ between PPIs, which may contribute to variations in their inhibitory profiles.[8] For instance, pantoprazole binds to cysteines 813 and 822.[8][9]
Caption: Mechanism of action of proton pump inhibitors on the gastric H+/K+-ATPase.
Comparative Inhibitory Potency
The in vitro efficacy of PPIs is often compared using the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the proton pump's activity. In vivo studies in animal models often use the dose that causes 50% inhibition of gastric acid secretion (ED50).
In Vitro H+/K+-ATPase Inhibition
The following table summarizes the IC50 values for H+/K+-ATPase inhibition by various PPIs from a comparative study using isolated hog gastric membrane vesicles.
| Proton Pump Inhibitor | IC50 (µM) |
| Pantoprazole (racemic) | 6.8[10] |
| Omeprazole (racemic) | 2.4[10] |
Note: Lower IC50 values indicate higher potency.
In Vivo Inhibition of Gastric Acid Secretion
The following table presents the ED50 values for the inhibition of stimulated gastric acid secretion in rats.
| Proton Pump Inhibitor | ED50 (mg/kg, p.o.) |
| Pantoprazole (racemic) | 0.8[11] |
| Omeprazole (racemic) | 2.0[11] |
| Lansoprazole (racemic) | 1.2[11] |
Note: Lower ED50 values indicate higher potency in this animal model.
Animal studies have suggested that S-pantoprazole is more potent than the racemate.[2] For instance, one study found S-pantoprazole to be 1.5 to 1.9 times more potent and 3 to 4 times more effective than racemic pantoprazole in inhibiting gastric lesions in preclinical models.[2][12]
Stereoselective Properties of Pantoprazole
The enantiomers of pantoprazole exhibit different pharmacokinetic and pharmacodynamic profiles. The S-enantiomer (this compound) is associated with less inter-individual variation in metabolism, primarily due to its lower dependence on the polymorphic enzyme CYP2C19.[13] This can lead to a more predictable clinical response.
A randomized controlled study in patients with erosive gastroesophageal reflux disease showed that 20 mg of levo-pantoprazole (S-pantoprazole) had a faster and stronger effect on acid suppression compared to 40 mg of racemic pantoprazole within the first few hours of administration.[3][4] However, after one week of treatment, the overall effect on intragastric pH was equivalent.[3][4] Another clinical trial concluded that the efficacy and safety of 20 mg of S-pantoprazole were comparable to 40 mg of racemic pantoprazole for the treatment of reflux esophagitis.[13][14]
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol is a generalized representation based on methodologies described in the literature for assessing PPI activity on isolated gastric vesicles.[10]
Caption: Experimental workflow for an in vitro H+/K+-ATPase inhibition assay.
Detailed Methodology:
-
Isolation of Gastric Vesicles: Gastric membrane vesicles rich in H+/K+-ATPase are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through a series of differential centrifugations.
-
Incubation: The vesicles are pre-incubated at 37°C in a buffer solution (e.g., containing KCl and a buffer like Tris-HCl) with various concentrations of the PPIs being tested.
-
Initiation of Pumping: The H+/K+-ATPase is activated by the addition of Mg-ATP, which initiates the pumping of protons into the vesicles, creating an acidic interior.
-
Measurement of Activity: The activity of the H+/K+-ATPase is determined. This can be done by measuring the rate of ATP hydrolysis (e.g., by quantifying the release of inorganic phosphate) or by monitoring the formation of the proton gradient (e.g., using a pH-sensitive fluorescent probe like acridine orange).
-
Data Analysis: The percentage of inhibition of H+/K+-ATPase activity is calculated for each PPI concentration compared to a control sample without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the PPI concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat Model)
This protocol is a generalized representation of in vivo studies to assess the antisecretory effects of PPIs.[11]
-
Animal Preparation: Male rats are fasted overnight but allowed free access to water.
-
Drug Administration: The test PPIs (this compound, other PPIs) or a vehicle control are administered orally (p.o.) or via another relevant route.
-
Surgical Procedure: At a set time after drug administration, the rats are anesthetized, and a laparotomy is performed. The pylorus is ligated to allow for the accumulation of gastric secretions.
-
Gastric Juice Collection: After a defined period (e.g., 4 hours), the animals are euthanized, and the stomachs are removed. The gastric contents are collected.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standardized NaOH solution.
-
Calculation of ED50: The total acid output is calculated for each animal. The percentage of inhibition of acid secretion by each dose of the PPI is determined relative to the vehicle-treated control group. The ED50 value is then calculated from the dose-response curve.
Conclusion
The cross-reactivity of this compound (S-pantoprazole) with other PPIs, from a functional perspective, is rooted in their shared mechanism of inhibiting the H+/K+-ATPase. While all PPIs target this enzyme, there are notable differences in their potencies, as indicated by in vitro IC50 and in vivo ED50 values. Preclinical data suggests that racemic pantoprazole is a potent inhibitor of gastric acid secretion, and its S-enantiomer may offer a more potent and predictable response, allowing for effective acid suppression at lower doses compared to the racemate. These differences, along with variations in metabolism and potential for drug interactions, are critical considerations for researchers and drug development professionals in the field of acid-related disorders.
References
- 1. Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intragastric pH effect of 20mg of levo-pantoprazole versus 40mg of racemic pantoprazole the first seven days of treatment in patients with gastroesophageal reflux disease | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 14. pure.korea.ac.kr [pure.korea.ac.kr]
A Comparative Guide to the Enantiomeric Purity Analysis of (R)-(+)-Pantoprazole Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of (R)-(+)-Pantoprazole, a widely used proton pump inhibitor. The presence of the inactive or less active S-(-)-enantiomer is a critical quality attribute that must be precisely controlled. This document outlines key experimental protocols and presents a comparative analysis of different analytical techniques, supported by performance data, to aid in the selection of the most suitable method for quality control and research purposes.
Introduction to Enantiomeric Purity of Pantoprazole
Pantoprazole is a chiral compound that exists as two enantiomers: the pharmacologically active this compound and the S-(-)-Pantoprazole. The stereospecificity of drug action necessitates the use of the pure (R)-enantiomer to maximize therapeutic efficacy and minimize potential off-target effects. Therefore, highly sensitive and accurate analytical methods are required to quantify the enantiomeric excess and ensure the purity of this compound batches. The primary analytical challenge lies in the separation and quantification of minute amounts of the S-(-)-enantiomer in the presence of a large excess of the (R)-(+)-enantiomer.
Comparative Analysis of Analytical Methodologies
The enantiomeric separation of Pantoprazole can be effectively achieved using several chromatographic and electrophoretic techniques. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most prominent methods, each offering distinct advantages. The choice of method often depends on factors such as required sensitivity, analysis speed, and available instrumentation.
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Purity Analysis of Pantoprazole
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Chiral stationary phase or chiral mobile phase additive | Chiral stationary phase with supercritical CO2-based mobile phase | Chiral selector in background electrolyte |
| Typical Chiral Selector | Polysaccharide-based (e.g., Chiralpak), Cyclodextrin-based | Polysaccharide-based (e.g., Chiralpak IA, IE) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |
| Limit of Detection (LOD) | ~0.2 µg/mL for the S-enantiomer[1] | Comparable to HPLC, with potential for lower LODs | Generally in the low µg/mL range |
| Limit of Quantification (LOQ) | ~0.5 µg/mL for the S-enantiomer[1] | Comparable to HPLC | Generally in the low µg/mL range |
| Analysis Time | 15-30 minutes | < 10 minutes[2] | 15-25 minutes |
| Resolution Factor (Rs) | > 1.5 is achievable[3] | Often higher than HPLC (e.g., > 2.0)[4] | Baseline separation is achievable |
| Advantages | Robust, widely available, well-established methods | Fast analysis, reduced solvent consumption, high efficiency[2] | Low sample and reagent consumption, high efficiency |
| Disadvantages | Longer analysis time, higher organic solvent consumption | Higher initial instrument cost | Lower loading capacity, potential for matrix interference |
Simulated Enantiomeric Purity of this compound Batches
To illustrate the application of these methods, the following table presents simulated enantiomeric purity data for three hypothetical batches of this compound, as determined by a validated chiral HPLC method.
Table 2: Simulated Enantiomeric Purity of this compound Batches
| Batch ID | This compound (%) | S-(-)-Pantoprazole (%) | Enantiomeric Excess (e.e.) (%) |
| Batch A | 99.95 | 0.05 | 99.90 |
| Batch B | 99.88 | 0.12 | 99.76 |
| Batch C | 99.98 | 0.02 | 99.96 |
Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for the enantiomeric purity analysis of this compound.
Caption: Workflow for Enantiomeric Purity Analysis.
Detailed Experimental Protocol: Chiral HPLC Method
This protocol is based on a method utilizing a chiral mobile phase additive for the determination of the S-(-)-enantiomer in this compound.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Spherigel C18 column (150 mm x 4.6 mm, 5 µm).[1]
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
This compound and S-(-)-Pantoprazole reference standards
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Phosphate Buffer (10 mM, pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water, adjust the pH to 2.5 with orthophosphoric acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase according to the specified ratio and degas before use.
-
Standard Solution: Accurately weigh and dissolve the S-(-)-Pantoprazole reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound batch sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of the S-(-)-enantiomer.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks corresponding to the S-(-) and (R)-(+)-enantiomers based on their retention times.
-
Calculate the percentage of the S-(-)-enantiomer in the this compound batch using the peak areas.
-
Detailed Experimental Protocol: Chiral SFC Method
This protocol is based on a comparative study for the chiral separation of Pantoprazole.[4]
-
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector.
-
Chiralpak IA or Chiralpak IE column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
-
Reagents and Materials:
-
Carbon dioxide (SFC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
This compound and S-(-)-Pantoprazole reference standards
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of CO2 and 0.2% triethylamine in methanol (e.g., 60:40 v/v).[4]
-
Flow Rate: 2-3 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection Wavelength: 290 nm.
-
-
Preparation of Solutions:
-
Modifier: Prepare a solution of 0.2% triethylamine in methanol.
-
Standard and Sample Solutions: Dissolve the reference standards and batch samples in a suitable solvent, such as methanol, to the desired concentrations.
-
-
Procedure:
-
Equilibrate the SFC system with the mobile phase.
-
Inject the standard and sample solutions.
-
Record the chromatograms and calculate the enantiomeric purity as described for the HPLC method.
-
Logical Relationship of Enantiomeric Purity Analysis
The following diagram illustrates the logical relationship between the different components of the enantiomeric purity analysis process.
Caption: Logical Flow of Enantiomeric Purity Assessment.
Conclusion
The enantiomeric purity of this compound is a critical parameter that directly impacts its therapeutic efficacy and safety. This guide has provided a comparative overview of the most common analytical techniques used for its determination. While HPLC remains a robust and widely accessible method, SFC offers significant advantages in terms of speed and reduced environmental impact. The choice of the optimal method will depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available resources. The provided experimental protocols serve as a starting point for the development and validation of in-house methods for the quality control of this compound batches.
References
- 1. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. jgtps.com [jgtps.com]
A Head-to-Head Comparison of (R)-(+)-Pantoprazole and Omeprazole for Researchers
An objective analysis of the performance, pharmacokinetics, and pharmacodynamics of (R)-(+)-Pantoprazole and omeprazole, supported by experimental data for drug development professionals and researchers.
Introduction
This compound, the R-enantiomer of pantoprazole, and omeprazole are both proton pump inhibitors (PPIs) widely used in the management of acid-related gastrointestinal disorders. They function by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. While both drugs belong to the same class, differences in their stereochemistry and metabolic pathways can influence their pharmacokinetic profiles, potential for drug interactions, and clinical efficacy. This guide provides a detailed head-to-head comparison of this compound and omeprazole, presenting quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of their mechanism of action.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of pantoprazole (racemic or enantiomer-specific) and omeprazole. It is important to note that direct head-to-head clinical trials specifically comparing this compound to omeprazole are limited in the public domain. Much of the available comparative data involves the racemic mixture of pantoprazole.
Table 1: Pharmacokinetic Parameters
| Parameter | This compound (Data on Racemic Pantoprazole) | Omeprazole | Reference(s) |
| Metabolism | Primarily by CYP2C19 and to a lesser extent by CYP3A4. Shows stereoselective metabolism.[1] | Primarily metabolized by CYP2C19, making it more susceptible to genetic polymorphisms of this enzyme.[1] | [1] |
| CYP2C19 Inhibition | Lower potential for metabolism-dependent inhibition of CYP2C19.[2] | Acts as a metabolism-dependent inhibitor of CYP2C19, leading to a higher potential for drug-drug interactions.[2] | [2] |
| Bioavailability | Stable bioavailability with repeated dosing. | Bioavailability can increase with repeated dosing due to inhibition of its own metabolism.[3] | [3] |
Table 2: Pharmacodynamic Comparison
| Parameter | Pantoprazole (40 mg) | Omeprazole (20 mg) | Reference(s) |
| Median 24-h Intragastric pH (Day 7) | 3.0 | 2.8 | [3] |
| Relative Potency (vs. Omeprazole = 1.00) | 0.23 | 1.00 | [4] |
| IC50 for H+/K+-ATPase inhibition (in vitro) | 6.8 µM | 2.4 µM | [5] |
Table 3: Clinical Efficacy in Reflux Esophagitis (Grade II/III)
| Parameter | Pantoprazole (40 mg) | Omeprazole MUPS (40 mg) | Reference(s) |
| Healing Rate at 4 Weeks (ITT) | 65.3% | 66.3% | [6] |
| Healing Rate at 8 Weeks (Cumulative) | Not specified in abstract | Not specified in abstract | [6] |
Table 4: Clinical Efficacy in Duodenal Ulcer Healing
| Parameter | Pantoprazole (40 mg) | Omeprazole (20 mg) | Reference(s) |
| Healing Rate at 2 Weeks | 71% | 74% | [7] |
| Healing Rate at 4 Weeks | 96% | 91% | [7] |
Mechanism of Action and Signaling Pathway
Both this compound and omeprazole are prodrugs that require activation in the acidic environment of the gastric parietal cell's secretory canaliculi. The activated form, a sulfenamide cation, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the direct inhibitory potency of the compounds on the proton pump.
1. Preparation of H+/K+-ATPase Vesicles:
-
Gastric mucosa from swine or rabbits is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
2. Inhibition Assay:
-
Vesicles are pre-incubated with varying concentrations of this compound or omeprazole in a buffer solution that facilitates an acidic intravesicular environment.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The ATPase activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then calculated.[5]
Clinical Trial Protocol for Efficacy in Reflux Esophagitis
This protocol outlines a typical clinical study to compare the efficacy of PPIs in healing erosive esophagitis.
1. Patient Selection:
-
Patients with endoscopically confirmed moderate to severe reflux esophagitis (e.g., Savary-Miller grades II or III) are enrolled.[6]
2. Study Design:
-
A randomized, double-blind, multicenter, parallel-group design is often employed.[6][7]
-
Patients are randomly assigned to receive either this compound or omeprazole once daily.
3. Treatment and Evaluation:
-
Treatment is administered for a defined period, typically 4 to 8 weeks.[6][7]
-
The primary endpoint is the rate of complete healing of esophageal lesions, as confirmed by endoscopy at the end of the treatment period.[6]
-
Secondary endpoints may include symptom relief (e.g., heartburn, acid regurgitation) and safety assessments.[6][7]
4. Statistical Analysis:
-
Healing rates between the two treatment groups are compared using appropriate statistical tests (e.g., chi-squared test).[7]
-
Intention-to-treat (ITT) and per-protocol (PP) analyses are typically performed.[6]
Chiral Separation and Pharmacokinetic Analysis
This protocol is essential for studying the stereoselective metabolism of pantoprazole.
1. Sample Preparation:
-
Plasma samples are obtained from subjects at various time points after drug administration.
-
The pantoprazole enantiomers and an internal standard are extracted from the plasma using a protein precipitation method with acetonitrile.[8]
2. Chromatographic Separation:
-
A chiral high-performance liquid chromatography (HPLC) column (e.g., Chiralpak IE) is used to separate the (R)- and (S)-enantiomers.[8][9]
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).[9]
3. Detection and Quantification:
-
A tandem mass spectrometer (MS/MS) is used for the detection and quantification of the separated enantiomers.[9]
-
Multiple reaction monitoring (MRM) mode is employed to ensure high selectivity and sensitivity.[9]
4. Pharmacokinetic Analysis:
-
Plasma concentration-time profiles for each enantiomer are constructed.
-
Key pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), and half-life are calculated.
Discussion and Conclusion
The available data suggests that while both racemic pantoprazole and omeprazole are effective in treating acid-related disorders, there are notable differences in their pharmacokinetic profiles, primarily related to their metabolism by CYP2C19. Omeprazole is a more potent inhibitor of its own metabolism via CYP2C19, which can lead to increased bioavailability with repeated dosing and a higher potential for drug-drug interactions.[2][3]
Pantoprazole, and by extension its R-enantiomer, appears to have a lower propensity for inhibiting CYP2C19, which may translate to a more predictable pharmacokinetic profile and a lower risk of interactions with other drugs metabolized by this enzyme.[2][10] In vitro studies have shown that omeprazole has a lower IC50 for H+/K+-ATPase inhibition, suggesting higher intrinsic potency, while pantoprazole is more stable at a slightly acidic pH.[5]
In terms of clinical efficacy for reflux esophagitis and duodenal ulcers, studies comparing standard doses of racemic pantoprazole and omeprazole have generally shown comparable healing rates.[6][7] However, some studies suggest that pantoprazole may offer a faster onset of acid suppression.[3]
For researchers and drug development professionals, the choice between this compound and omeprazole may depend on the specific therapeutic goal. The potentially more favorable drug interaction profile of this compound could be an advantage in patients on multiple medications. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound versus omeprazole.
References
- 1. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Comparison of the pharmacodynamics and pharmacokinetics of pantoprazole (40 mg) as compared to omeprazole MUPS (20 mg) after repeated oral dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparable efficacy of pantoprazole and omeprazole in patients with moderate to severe reflux esophagitis. Results of a multinational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of pantoprazole versus omeprazole in the treatment of acute duodenal ulceration--a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS [zpxb.xml-journal.net]
- 10. The H+, K(+)-ATPase inhibitor pantoprazole (BY1023/SK&F96022) interacts less with cytochrome P450 than omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (R)-(+)-Pantoprazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-(+)-Pantoprazole's performance against its S-enantiomer and the racemic mixture, supported by experimental data. We delve into the established mechanism of action for proton pump inhibitors (PPIs) and present data that validates the specific activity of the R-enantiomer.
Introduction to Pantoprazole and its Enantiomers
Pantoprazole is a widely used proton pump inhibitor that effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase enzyme system in gastric parietal cells[1][2]. It is administered as a prodrug which, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active form[2][3]. This active metabolite then forms a covalent, irreversible bond with cysteine residues on the proton pump, inhibiting both basal and stimulated acid secretion[1][2].
Pantoprazole is a chiral molecule and exists as two enantiomers: this compound and (S)-(-)-Pantoprazole. While the racemic mixture is commonly used clinically, studies have revealed significant differences in the pharmacodynamic and pharmacokinetic profiles of the individual enantiomers[4][5][6]. This guide focuses on elucidating and validating the mechanism of the (R)-(+)-enantiomer in comparison to its more potent counterpart.
Mechanism of Action: From Prodrug to Active Inhibitor
The action of pantoprazole is a targeted, multi-step process that ensures its effect is localized to the site of acid secretion.
-
Accumulation: As a weak base, pantoprazole crosses the parietal cell membrane and accumulates in the highly acidic secretory canaliculi[7].
-
Acid-Catalyzed Activation: In this acidic environment (pH < 2), pantoprazole undergoes a proton-catalyzed conversion into a reactive tetracyclic cationic sulfenamide intermediate[3][7].
-
Covalent Binding: This activated form rapidly forms a covalent disulfide bond with specific cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase[7][8]. For pantoprazole, these have been identified as Cys-813 and Cys-822[7].
-
Inhibition of Acid Secretion: This irreversible binding locks the enzyme in an inactive state, preventing the final step of gastric acid secretion—the exchange of H+ for K+ ions[1][2]. Because the binding is covalent, the restoration of acid secretion is dependent on the synthesis of new H+/K+ ATPase pumps[1].
Comparative Efficacy: (R)-(+) vs. (S)-(-) Pantoprazole
Experimental data from animal models consistently demonstrates that (S)-(-)-Pantoprazole is significantly more potent at inhibiting gastric acid secretion than this compound. This difference is primarily attributed to enantioselective metabolism, where the R-enantiomer exhibits a lower area under the curve (AUC) and is cleared more rapidly[6][9].
| Compound | Dose (mg/kg) | Inhibition of Basal Gastric Acid Output (%) |
| This compound | 1.5 | 24.7%[4][5] |
| (S)-(-)-Pantoprazole | 1.5 | 89.3%[4][5] |
| (±)-Pantoprazole (Racemic) | 1.5 | 83.6%[4][5] |
The dose required for 50% inhibition (ID50) of ulcer formation further highlights the superior potency of the S-enantiomer.
| Ulcer Model | This compound ID50 (mg/kg) | (S)-(-)-Pantoprazole ID50 (mg/kg) | (±)-Pantoprazole ID50 (mg/kg) |
| Pylorus Ligation Induced Ulcer | 5.03[4][5] | 1.28[4][5] | 3.40[4][5] |
| Histamine Induced Ulcer | 4.28[4][5] | 1.20[4][5] | 3.15[4][5] |
These data validate that while this compound acts via the same mechanism of proton pump inhibition, its in vivo efficacy is substantially lower than that of the S-enantiomer due to pharmacokinetic factors.
Experimental Protocols for Mechanism Validation
The validation of pantoprazole's mechanism of action relies on specific in vitro and in vivo assays.
This assay directly measures the ability of a compound to inhibit the activity of the target enzyme.
-
1. Preparation of H+/K+ ATPase Microsomes:
-
Gastric mucosa is harvested from a suitable animal model (e.g., hog or rabbit).
-
The tissue is homogenized in a buffered sucrose solution.
-
The homogenate undergoes differential centrifugation to isolate microsomal vesicles enriched with H+/K+ ATPase[10]. Protein concentration is determined via a standard assay (e.g., Bradford).
-
-
2. Incubation and Reaction:
-
The microsomal preparation is pre-incubated with varying concentrations of this compound, a comparator (e.g., S-Pantoprazole, omeprazole), or vehicle control at 37°C for a defined period (e.g., 60 minutes)[11].
-
The enzymatic reaction is initiated by the addition of MgATP in a buffered solution containing KCl[11][12]. The reaction proceeds at 37°C for 30 minutes.
-
-
3. Quantification of Activity:
-
4. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
An IC50 value (the concentration required to inhibit 50% of enzyme activity) is determined by plotting inhibition versus concentration.
-
This assay measures the effect of the compound on acid secretion in a living organism.
-
1. Animal Preparation:
-
Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Animals are anesthetized, and a surgical procedure is performed to create a gastric fistula, allowing for the collection of gastric juices[4][5]. Alternatively, a pylorus ligation model can be used where the pylorus is tied off to allow acid to accumulate in the stomach[4][5].
-
-
2. Compound Administration:
-
3. Sample Collection:
-
For the fistula model, gastric secretions are collected continuously or at timed intervals (e.g., every 30 minutes) for a period of several hours post-administration[4].
-
For the pylorus ligation model, after a set time (e.g., 4 hours), the animal is euthanized, and the entire stomach content is collected.
-
-
4. Analysis of Gastric Juice:
-
The volume of the collected gastric juice is measured.
-
The acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0.
-
The total acid output is calculated (Volume × Concentration) and expressed in µEq/time.
-
-
5. Data Analysis:
-
The percentage inhibition of acid secretion is calculated for each treatment group relative to the vehicle control group.
-
Conclusion
The experimental evidence strongly validates that this compound functions through the established mechanism of proton pump inhibition: acid-catalyzed activation followed by irreversible covalent binding to the H+/K+ ATPase enzyme. However, comparative data clearly indicates that it is a less potent inhibitor of gastric acid secretion than its counterpart, (S)-(-)-Pantoprazole. This difference in potency is not due to a different mechanism of action but is a consequence of enantioselective pharmacokinetics. These findings are critical for drug development professionals in the context of single-enantiomer drug design and dosage considerations.
References
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacodynamic comparison of pantoprazole enantiomers: inhibition of acid-related lesions and acid secretion in rats and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. jnsbm.org [jnsbm.org]
- 12. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Profile of Pantoprazole Enantiomers: S-Pantoprazole vs. R-Pantoprazole
A comprehensive analysis of the stereoselective pharmacokinetics of pantoprazole, detailing the metabolic, absorption, and protein binding differences between its S- and R-enantiomers. This guide provides researchers, scientists, and drug development professionals with key experimental data and methodologies to understand the clinical implications of their distinct profiles.
Pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, is administered as a racemic mixture of its two enantiomers: S-pantoprazole and R-pantoprazole. While chemically similar, these stereoisomers exhibit significant differences in their pharmacokinetic profiles, primarily due to stereoselective metabolism. This guide presents a detailed comparison of their pharmacokinetics, supported by experimental data, to elucidate the advantages of using the single S-enantiomer (levo-pantoprazole).
In Vivo Pharmacokinetic Parameters: A Tale of Two Enantiomers
Studies in both animal models and humans have consistently demonstrated the differential pharmacokinetics of pantoprazole enantiomers. Following oral administration of racemic pantoprazole, the systemic exposure of S-pantoprazole is notably higher than that of R-pantoprazole.
Key Pharmacokinetic Data in Rats
In a study involving the oral administration of 20 mg/kg of racemic pantoprazole to rats, the mean area under the curve (AUC) for S-pantoprazole was 1.5 times greater than that for R-pantoprazole.[1][2] Significant differences were also observed in the elimination rate constant (ke), half-life (t1/2), and mean residence time (MRT) between the two enantiomers.[1][2]
| Parameter | S-Pantoprazole | R-Pantoprazole | Significance |
| AUC Ratio (S/R) | 1.5 | 1.0 | - |
| ke | Significantly different | Significantly different | p < 0.05 |
| t1/2 | Significantly different | Significantly different | p < 0.01 |
| MRT | Significantly different | Significantly different | p < 0.01 |
Human Pharmacokinetics: The Role of Genetic Polymorphism
In humans, the pharmacokinetic differences are further influenced by genetic polymorphisms of the cytochrome P450 2C19 (CYP2C19) enzyme, which is primarily responsible for pantoprazole metabolism. Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs).
In extensive metabolizers , the plasma concentrations of S-pantoprazole are slightly higher than those of R-pantoprazole.[3] However, this difference is dramatically amplified in poor metabolizers , where the metabolism of R-pantoprazole is impaired to a much greater extent than that of S-pantoprazole.[3][4][5] In PMs, the AUC for R-pantoprazole can be 2.65 to 3.45 times greater than for S-pantoprazole, and its half-life can be 2.67 to 3.77 times longer.[3] This leads to a more pronounced stereoselective disposition of pantoprazole in this population subgroup.[3]
| Metabolizer Phenotype | Pharmacokinetic Observation |
| Extensive Metabolizers (EMs) | Serum concentrations of S-pantoprazole are slightly higher than R-pantoprazole.[3] Negligible difference in plasma concentrations between the two enantiomers.[6][7] |
| Poor Metabolizers (PMs) | Serum concentrations of both enantiomers are much higher than in EMs.[3] Significant differences in the pharmacokinetics of the enantiomers are observed.[3][5] Metabolism of R-pantoprazole is impaired to a greater extent than S-pantoprazole.[3][4][5] |
Delving Deeper: Experimental Protocols
The understanding of the differential pharmacokinetics of pantoprazole enantiomers is built upon a variety of in vivo and in vitro experimental methodologies.
In Situ Small Intestine Perfusion in Rats
This technique is employed to assess the absorption characteristics of the enantiomers. The experimental protocol involves perfusing a segment of the rat small intestine with a solution containing the drug and measuring the disappearance of the drug from the perfusate over time. This allows for the calculation of absorption rate constants. Studies have shown no significant differences in the absorption rate constants between S- and R-pantoprazole, suggesting that the observed pharmacokinetic differences are not due to differential absorption.[1][2]
In Vitro Metabolism in Rat Liver Microsomes
To investigate metabolic differences, in vitro studies using rat liver microsomes are conducted. This involves incubating the individual enantiomers with liver microsomes, which contain the metabolic enzymes, and analyzing the formation of metabolites over time. This method allows for the determination of the intrinsic clearance (CLint) for various metabolic pathways. For pantoprazole, this includes sulfoxide oxidation, 4'-O-demethylation, and 6-hydroxylation.[1][2]
Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability for metabolism and therapeutic action. The unbound fraction of the pantoprazole enantiomers is determined, often through techniques like equilibrium dialysis or ultrafiltration. Research indicates that the mean unbound fraction of R-pantoprazole is slightly greater than that of S-pantoprazole.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC)
The separation and quantification of the individual enantiomers in plasma or other biological matrices are crucial for pharmacokinetic analysis. Chiral HPLC methods, often coupled with tandem mass spectrometry (HPLC-MS/MS), are employed for this purpose.[8] These methods utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and subsequent quantification.[8][9]
Visualizing the Processes
To better illustrate the experimental and metabolic pathways, the following diagrams are provided.
Caption: Experimental workflow for comparative pharmacokinetic profiling.
The Metabolic Fate: A Stereoselective Journey
The primary driver of the pharmacokinetic differences between pantoprazole enantiomers is their stereoselective metabolism by CYP450 enzymes.
The intrinsic clearance (CLint) for the formation of the 5'-O-demethyl metabolite from S-pantoprazole is four-fold lower than that from R-pantoprazole.[1][2] Conversely, the CLint values for the formation of the sulfone and 6-hydroxy metabolites are higher for S-pantoprazole.[1][2] Despite this, the overall intrinsic clearance for the formation of all three metabolites is lower for S-pantoprazole (3.06 mL/min/mg protein) compared to R-pantoprazole (4.82 mL/min/mg protein).[1][2] This slower metabolism of S-pantoprazole contributes to its higher systemic exposure.
Furthermore, a phenomenon known as chiral inversion has been observed in rats, where the (+)-enantiomer (R-pantoprazole) can be converted to the (-)-enantiomer (S-pantoprazole).[10] This unidirectional conversion further contributes to the higher plasma concentrations of S-pantoprazole.[10]
References
- 1. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Disposition of Proton Pump Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS [zpxb.xml-journal.net]
- 9. Enantiomeric determination of pantoprazole in human plasma by multidimensional high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective chiral inversion of pantoprazole enantiomers after separate doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of (R)-(+)-Pantoprazole and lansoprazole
A Comparative Guide to the In Vivo Efficacy of (R)-(+)-Pantoprazole and Lansoprazole
For researchers and drug development professionals, understanding the nuanced differences in the in vivo efficacy of proton pump inhibitors (PPIs) is critical for preclinical and clinical development. This guide provides an objective comparison of this compound and lansoprazole, focusing on their ability to inhibit gastric acid secretion. The information is supported by experimental data to facilitate informed decisions in research and development.
Mechanism of Action of Proton Pump Inhibitors
This compound and lansoprazole are both substituted benzimidazoles that act as proton pump inhibitors.[1] They function by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] This enzyme is the final step in the pathway of gastric acid secretion.[2] As prodrugs, they require activation in an acidic environment.[2] Once activated, they form a covalent bond with the proton pump, leading to a sustained inhibition of gastric acid secretion.[2]
Comparative Efficacy Data
Direct in vivo efficacy studies comparing this compound and lansoprazole are limited. However, data from studies evaluating the individual enantiomers of pantoprazole and comparative studies between lansoprazole and racemic pantoprazole provide valuable insights.
Pharmacodynamic Effects of Pantoprazole Enantiomers
A study comparing the pharmacodynamic effects of (±)-pantoprazole sodium and its enantiomers on gastric acid secretion revealed that the (-)-enantiomer of pantoprazole showed the most potent effect in inhibiting basal and histamine-induced gastric acid secretion in rats and guinea-pigs.[3]
Table 1: Inhibition of Histamine-Induced Gastric Acid Secretion in Anesthetized Rats by Pantoprazole Enantiomers [3]
| Treatment Group | Dose (mg/kg, i.v.) | Inhibition (%) |
| (±)-Pantoprazole | 1.0 | 45.3 ± 5.1 |
| (+)-Pantoprazole | 1.0 | 38.7 ± 4.8 |
| (-)-Pantoprazole | 1.0 | 59.2 ± 6.3* |
*p<0.05 compared with (±)-Pantoprazole and (+)-Pantoprazole
Comparative Gastric Acid Inhibition by Lansoprazole and Pantoprazole Stereoisomers
A study in healthy Chinese subjects compared the gastric acid inhibition of intravenous lansoprazole (LPZ), its R-enantiomer (R-LPZ), pantoprazole (PPZ), and its S-enantiomer (S-PPZ). After a single dose, R-LPZ and LPZ demonstrated significantly better pH control compared to PPZ and S-PPZ.[4]
Table 2: Mean Percentage of Time with Intragastric pH ≥ 4 after a Single Intravenous Dose in Healthy Subjects [4]
| Treatment Group | Dose | Time with pH ≥ 4 (%) |
| R-Lansoprazole (R-LPZ) | 30 mg | 56.6 ± 19.6 |
| Lansoprazole (LPZ) | 30 mg | 53.1 ± 23.3 |
| S-Pantoprazole (S-PPZ) | 40 mg | 35.6 ± 24.9 |
| Pantoprazole (PPZ) | 40 mg | 26.8 ± 30.2 |
Experimental Protocols
Histamine-Induced Gastric Acid Secretion in Anesthetized Rats[3]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The trachea is cannulated to ensure a clear airway.
-
Gastric Perfusion: The stomach is perfused with saline through a cannula inserted into the esophagus and another at the pylorus. The perfusate is collected every 10 minutes.
-
Acid Secretion Stimulation: Histamine is continuously infused intravenously to stimulate gastric acid secretion.
-
Drug Administration: After a stable acid secretion baseline is achieved, (±)-pantoprazole, (+)-pantoprazole, or (-)-pantoprazole is administered intravenously.
-
Sample Analysis: The collected gastric perfusate is titrated with NaOH to determine the acid concentration. The percentage inhibition of acid secretion is calculated by comparing the post-drug administration output to the baseline.
24-Hour Intragastric pH Monitoring in Healthy Subjects[4]
-
Subject Enrollment: Healthy volunteers are enrolled in a randomized, crossover study.
-
pH Probe Placement: A pH-metry probe is inserted through the nasal passage and positioned in the stomach.
-
Baseline Monitoring: Intragastric pH is recorded for 24 hours to establish a baseline.
-
Drug Administration: Subjects receive a single intravenous infusion of the study drug (e.g., R-LPZ, LPZ, S-PPZ, or PPZ).
-
24-Hour pH Recording: Intragastric pH is continuously monitored for 24 hours following drug administration.
-
Data Analysis: The percentage of time that the intragastric pH is maintained above specific thresholds (e.g., pH ≥ 4) is calculated and compared between treatment groups.
Visualizations
Caption: Experimental workflow for in vivo comparison of PPI efficacy.
Caption: Signaling pathway of proton pump inhibition.
References
A Head-to-Head Battle: (R)-(+)-Pantoprazole Versus Next-Generation Acid Blockers in Gastric Acid Suppression
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of gastric acid suppression therapy is undergoing a significant evolution. For decades, proton pump inhibitors (PPIs) like (R)-(+)-Pantoprazole have been the cornerstone of treatment for acid-related disorders. However, the emergence of next-generation acid blockers, particularly Potassium-Competitive Acid Blockers (P-CABs), presents a new paradigm in efficacy and mechanism of action. This guide provides an objective, data-driven comparison of this compound against these novel agents, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between PPIs and P-CABs lies in their interaction with the H+/K+ ATPase, the proton pump responsible for gastric acid secretion.
This compound , a second-generation PPI, is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus.[1][2] Once activated, it forms a covalent, irreversible bond with the proton pump, effectively inactivating it.[1][3][4][5] This irreversible inhibition necessitates the synthesis of new pump molecules for acid secretion to resume, contributing to its prolonged duration of action.[3][5]
Next-generation P-CABs , such as Vonoprazan, Fexuprazan, and Tegoprazan, function through a distinct and more direct mechanism.[6][7][8] They are not prodrugs and do not require acidic activation.[7][9] Instead, they competitively and reversibly bind to the potassium-binding site of the proton pump, leading to a rapid and potent inhibition of acid secretion.[6][9][10]
Quantitative Performance Metrics: A Comparative Analysis
Clinical data from numerous studies and meta-analyses allow for a quantitative comparison of key performance indicators between this compound and next-generation P-CABs.
| Feature | This compound | Next-Generation Acid Blockers (P-CABs) | References |
| Mechanism of Action | Irreversible covalent binding to H+/K+ ATPase | Reversible ionic binding to H+/K+ ATPase | [3][7][9] |
| Activation | Requires acidic environment (prodrug) | No acidic activation required | [1][6][9] |
| Onset of Action | Slower, maximal effect after 3-5 days | Rapid, maximal effect within 1 day | [1][9] |
| Administration | Typically 30-60 minutes before a meal | Can be taken with or without food | [9] |
| Metabolism | Primarily via CYP2C19, subject to genetic polymorphisms | Primarily via CYP3A4, less affected by CYP2C19 polymorphisms | [3][6] |
| Plasma Half-life | ~1-2 hours | ~6-9 hours | [3][9] |
Efficacy in Erosive Esophagitis: Head-to-Head Data
The healing of erosive esophagitis is a key endpoint in clinical trials for acid-suppressive therapies. Meta-analyses have consistently demonstrated the potent efficacy of P-CABs.
| Study Type | Comparison | Healing Rate at Week 8 | Key Findings | References |
| Meta-analysis | P-CABs vs. PPIs | P-CABs: ~90-95% PPIs: ~85-90% | P-CABs were significantly more effective in healing erosive esophagitis compared to PPIs. | [11][12] |
| Network Meta-analysis | Vonoprazan 20mg vs. various PPIs | Vonoprazan ranked highest for initial and maintained healing. | Vonoprazan shows considerable efficacy in initial and maintained healing of severe (Grade C/D) esophagitis compared to PPIs. | [13] |
| Meta-analysis | Vonoprazan vs. PPIs | Week 2: RR 1.09 Week 4: RR 1.03 Week 8: RR 1.02 | Vonoprazan is superior to PPIs in the healing of erosive esophagitis, especially in the initial weeks of treatment. | [14][15] |
Safety and Tolerability Profile
Both this compound and next-generation P-CABs are generally well-tolerated.
| Adverse Events | This compound | Next-Generation Acid Blockers (P-CABs) | References |
| Common Side Effects | Headache, diarrhea, abdominal pain, joint pain | Generally similar to PPIs. | [3][11][13] |
| Serious Adverse Events | Rare, but may include atrophic gastritis, C. difficile colitis, hypomagnesemia, and vitamin B12 deficiency with long-term use. | Long-term safety data is still emerging, but current studies show a comparable risk of serious adverse events to PPIs. Some studies suggest a potential for hypergastrinemia. | [3][9][11][13][16] |
| Drug Interactions | Can affect the absorption of pH-dependent drugs. Minimal interaction with clopidogrel compared to some other PPIs. | Primarily metabolized by CYP3A4, potential for interactions with strong inhibitors or inducers of this enzyme. | [1][3][5] |
Experimental Protocols
In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model in Rats)
This protocol measures the accumulation of gastric acid in the stomach of a rat after the pylorus is ligated.
Materials:
-
Male Wistar rats (180-220g)
-
Test compounds (this compound, P-CABs) and vehicle
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Saline solution
-
0.1 N NaOH for titration
-
pH meter
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a predetermined time (e.g., 60 minutes), anesthetize the rat.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach, being careful to avoid damage to the blood supply.
-
Close the abdominal incision with sutures.
-
After a set period (e.g., 4 hours), euthanize the animal.
-
Clamp the esophageal end of the stomach and carefully remove it.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Centrifuge the gastric contents at 1000 x g for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice.
-
Titrate the gastric juice with 0.1 N NaOH to a pH of 7.0 to determine the total acidity.
In Vitro [¹⁴C]-Aminopyrine Accumulation Assay in Isolated Rabbit Gastric Glands
This assay provides an index of acid secretion by measuring the accumulation of a weak base, [¹⁴C]-aminopyrine, in the acidic compartments of isolated gastric glands.
Materials:
-
Rabbit gastric mucosa
-
Collagenase
-
Hanks' Balanced Salt Solution (HBSS)
-
Minimum Essential Medium (MEM)
-
[¹⁴C]-aminopyrine
-
Histamine (or other secretagogue)
-
Test compounds (this compound, P-CABs)
-
Scintillation cocktail and counter
Procedure:
-
Isolate gastric glands from the rabbit gastric mucosa by collagenase digestion.
-
Wash the isolated glands with MEM.
-
Pre-incubate the gastric glands with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.
-
Add [¹⁴C]-aminopyrine and a stimulant (e.g., histamine) to initiate acid secretion.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding ice-cold buffer and centrifuging to pellet the glands.
-
Wash the pellet to remove extracellular [¹⁴C]-aminopyrine.
-
Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
The amount of accumulated [¹⁴C]-aminopyrine is proportional to the level of acid secretion.[17][18]
Visualizing the Mechanisms and Workflows
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Pantoprazole - Wikipedia [en.wikipedia.org]
- 4. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Efficacy of P-CAB vs Proton Pump Inhibitors for Grade C/D Esophagitis: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of efficacy and safety of potassium‐competitive acid blocker and proton pump inhibitor in gastric acid‐related diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Comparative efficiency and safety of potassium competitive acid blockers versus Lansoprazole in peptic ulcer: a systematic review and meta-analysis [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of (R)-(+)-Pantoprazole: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (R)-(+)-Pantoprazole in a laboratory setting. Adherence to these procedures is crucial for ensuring personnel safety and minimizing environmental impact. The following guidelines are intended for researchers, scientists, and drug development professionals who handle this substance.
This compound, an enantiomer of the proton pump inhibitor Pantoprazole, requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) indicate that Pantoprazole may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making environmental containment a priority.
Hazard Summary for Pantoprazole
For quick reference, the table below summarizes the key hazard information associated with Pantoprazole. This data underscores the importance of proper handling and disposal.
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure | Key Precaution |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion | Do not eat, drink, or smoke when handling.[2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Skin Contact | Wear protective gloves and clothing. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhalation | Avoid generating dust; use in a well-ventilated area. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Eye Contact | Wear safety glasses with side shields. |
| Carcinogenicity (Category 1B/2) | H350/H351: May cause/Suspected of causing cancer | Inhalation, Ingestion, Skin Contact | Obtain special instructions before use; do not handle until all safety precautions have been read and understood.[3] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life | Environmental Release | Avoid discharge into drains, water courses, or onto the ground.[4] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Environmental Release | Avoid release to the environment. |
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory environment. This process is designed to prioritize safety and regulatory compliance.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling the waste material, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a lab coat.[1][2]
- If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]
- Designate a specific area for waste accumulation and segregation.
2. Waste Segregation and Containment:
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
- Place solid this compound waste into a clearly labeled, sealed container. The container should be robust and compatible with the chemical.
- For solutions containing this compound, use a labeled, leak-proof container.
- The label should clearly state "this compound Waste" and include appropriate hazard symbols.
3. Disposal Pathway Determination:
- The primary and preferred method of disposal is through a licensed hazardous material disposal company.[4] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
- Incineration in a facility equipped with an afterburner and scrubber is a suitable destruction method.[4]
- Under no circumstances should this compound be disposed of down the drain or in the regular trash, due to its high toxicity to aquatic organisms.[4]
4. Documentation and Record-Keeping:
- Maintain accurate records of the amount of this compound waste generated and its disposal date.
- Follow all institutional and local regulatory requirements for hazardous waste manifests and documentation.
5. Spill and Emergency Procedures:
- In case of a spill, evacuate the immediate area if necessary.
- Avoid generating dust.[2]
- Clean up spills using appropriate absorbent materials, and wear the full PPE described in step 1.
- Collect all contaminated materials into a sealed, labeled hazardous waste container for disposal.
- Report the spill to your EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Disposal workflow for this compound in a laboratory setting.
References
Personal protective equipment for handling (R)-(+)-Pantoprazole
This guide provides immediate safety, handling, and disposal protocols for (R)-(+)-Pantoprazole, tailored for research and drug development professionals. Following these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment based on safety data sheets.
| Body Part | Required PPE | Recommended Material/Specifications |
| Hands | Chemical-resistant gloves | Butyl or nitrile rubber[1][2] |
| Eyes/Face | Safety glasses with side shields or goggles | [1][2] |
| Body | Protective clothing | [1][2] |
| Respiratory | Dust mask or respirator | P2 filter for dust production; use a self-contained breathing apparatus for intensive or longer exposure[1] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Obtain all necessary PPE as outlined in the table above.[3][4]
-
Ventilation: Handle this compound in a well-ventilated area.[5] Engineering controls such as fume hoods should be used to minimize dust generation and accumulation.[1][3][6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly before breaks and immediately after handling the substance.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[7][5][6] Prevent the formation of dust and aerosols.[5][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Spill Management:
-
Evacuation: In case of a spill, evacuate non-essential personnel from the affected area.[7][4][6]
-
Ventilation: Ensure the area is well-ventilated.[7]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2][5]
-
Cleanup: For dry spills, use a damp cloth or a filtered vacuum to collect the material, avoiding dust generation.[3][4][6] Place the collected material into a suitable, labeled container for disposal.[3][4][5]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations. Do not flush the substance into surface water or the sanitary sewer system. Waste should be handled as hazardous material and disposed of through a licensed waste disposal contractor.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
